molecular formula C9H11ClN2O2 B1456633 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride CAS No. 52798-09-1

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Cat. No.: B1456633
CAS No.: 52798-09-1
M. Wt: 214.65 g/mol
InChI Key: FVNZSYXKUMKULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-carbamimidoylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-9(11)7-3-1-6(2-4-7)5-8(12)13;/h1-4H,5H2,(H3,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNZSYXKUMKULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719183
Record name (4-Carbamimidoylphenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52798-09-1
Record name (4-Carbamimidoylphenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Carbamimidoylphenyl)acetic acid Hydrochloride

This guide provides a detailed exploration of a viable and robust synthetic pathway for this compound, a key building block in pharmaceutical research and development.[1][2][3] The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale, reflecting the perspective of a senior application scientist.

Strategic Overview: A Two-Stage Approach

The synthesis of the target molecule, also known as 4-amidinophenylacetic acid hydrochloride, is most effectively achieved through a two-part strategy. This approach begins with the preparation of a key nitrile intermediate, 4-cyanophenylacetic acid, which is then converted to the final amidine hydrochloride product.

This retrosynthetic analysis reveals a logical and efficient path forward, leveraging well-established and reliable chemical transformations.

G Target 2-(4-Carbamimidoylphenyl)acetic acid HCl (Target Molecule) Intermediate 4-Cyanophenylacetic acid (Nitrile Intermediate) Target->Intermediate Pinner Reaction Precursor 4-(Bromomethyl)benzonitrile (Halogenated Precursor) Intermediate->Precursor Cyanation & Hydrolysis StartingMaterial 4-Methylbenzonitrile (Starting Material) Precursor->StartingMaterial Radical Bromination

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Nitrile Intermediate: 4-Cyanophenylacetic Acid

The journey begins with the synthesis of 4-cyanophenylacetic acid. While this intermediate is commercially available, understanding its synthesis from basic starting materials is crucial for process development and cost management. A reliable route starts from 4-methylbenzonitrile (p-tolunitrile).

Step 1: Radical Bromination of 4-Methylbenzonitrile

The initial step involves the selective bromination of the benzylic methyl group of 4-methylbenzonitrile. This is a classic free-radical halogenation reaction.

  • Reaction: 4-Methylbenzonitrile → 4-(Bromomethyl)benzonitrile

  • Mechanism Rationale: The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzyl radical by the aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic aromatic addition. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction upon heating or UV irradiation.

Step 2: Cyanation and Hydrolysis

The resulting 4-(bromomethyl)benzonitrile is then converted to the final acetic acid derivative. This is typically achieved in a two-step sequence involving nucleophilic substitution with a cyanide salt, followed by hydrolysis of the newly introduced nitrile group.

  • Reaction: 4-(Bromomethyl)benzonitrile → 4-Cyanophenylacetonitrile → 4-Cyanophenylacetic acid

  • Mechanism Rationale:

    • Cyanation: Sodium or potassium cyanide serves as the nucleophile, displacing the bromide in an SN2 reaction to form 4-cyanophenylacetonitrile.

    • Hydrolysis: The phenylacetonitrile derivative is then hydrolyzed under acidic conditions.[4][5] The acid protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water.[6][7] Subsequent tautomerization and further hydrolysis convert the nitrile into a carboxylic acid. It is critical to control the reaction conditions to selectively hydrolyze the aliphatic nitrile without affecting the more stable aromatic nitrile.

Experimental Protocol: Synthesis of 4-Cyanophenylacetic Acid

Disclaimer: This protocol is a representative example and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Bromination:

    • To a solution of 4-methylbenzonitrile (1 eq.) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN (0.02 eq.).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain crude 4-(bromomethyl)benzonitrile.

  • Cyanation:

    • Dissolve the crude 4-(bromomethyl)benzonitrile in a polar aprotic solvent like DMSO or acetone.

    • Add sodium cyanide (NaCN, 1.2 eq.) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if needed.

    • Stir the mixture at 50-60°C for 8-12 hours.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield crude 4-cyanophenylacetonitrile.

  • Hydrolysis:

    • To the crude 4-cyanophenylacetonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).[5]

    • Heat the mixture at reflux for 2-4 hours. The hydrolysis of the aliphatic nitrile is faster than the aromatic one.

    • Cool the reaction mixture and pour it onto ice. The product, 4-cyanophenylacetic acid, will precipitate.

    • Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., water or ethanol/water) to obtain the purified product.

Part II: The Pinner Reaction - From Nitrile to Amidine Hydrochloride

The cornerstone of this synthesis is the conversion of the aromatic nitrile group of 4-cyanophenylacetic acid into the target carbamimidoyl (amidine) group. The Pinner reaction is the classic and most reliable method for this transformation.[8][9][10]

G cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile 4-Cyanophenylacetic acid Nitrilium Nitrilium Ion (Activated Intermediate) Nitrile->Nitrilium Protonation HCl + HCl (gas) HCl->Nitrilium PinnerSalt Imidate Hydrochloride (Pinner Salt) Nitrilium->PinnerSalt Nucleophilic Attack Alcohol + Ethanol (Anhydrous) Alcohol->PinnerSalt Target 2-(4-Carbamimidoylphenyl)acetic acid HCl (Final Product) PinnerSalt->Target Addition-Elimination Ammonia + Ammonia (NH3) Ammonia->Target

Caption: Mechanism of the Pinner Reaction.

Mechanism and Causality

The Pinner reaction proceeds in two distinct stages:[11][12]

  • Imidate Salt Formation: The nitrile is treated with an anhydrous alcohol (typically ethanol) and dry hydrogen chloride gas. The nitrile nitrogen is protonated by the strong acid, forming a highly electrophilic nitrilium ion. The alcohol then acts as a nucleophile, attacking the nitrilium carbon to form an imidate hydrochloride salt, commonly known as a Pinner salt.[8][9][13] Strict anhydrous conditions are paramount; the presence of water would lead to the hydrolysis of the nitrile to an amide or carboxylic acid.[6][11] Low temperatures are often used to prevent the thermodynamically unstable Pinner salt from rearranging.[8][9]

  • Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia. Ammonia attacks the electrophilic carbon of the imidate, leading to the elimination of the alcohol (ethanol) and formation of the final amidine hydrochloride product.

Experimental Protocol: Pinner Reaction

Disclaimer: This protocol involves the use of corrosive HCl gas and requires a well-ventilated fume hood and appropriate safety measures.

  • Pinner Salt Formation:

    • Suspend 4-cyanophenylacetic acid (1 eq.) in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube outlet.

    • Cool the suspension in an ice bath (0-5°C).

    • Bubble dry hydrogen chloride gas through the stirred suspension for 2-4 hours. The solid will gradually dissolve as the Pinner salt forms.

    • Seal the flask and stir the mixture at a low temperature (e.g., 4°C) for 12-24 hours until the reaction is complete (monitored by IR spectroscopy, watching for the disappearance of the nitrile peak).

    • The Pinner salt may precipitate upon standing or can be isolated by adding anhydrous diethyl ether.

  • Ammonolysis:

    • To the cold reaction mixture containing the Pinner salt (or the isolated salt re-dissolved in anhydrous ethanol), add a solution of ammonia in ethanol or bubble ammonia gas through it until the solution is basic.[11]

    • Stir the mixture at room temperature for 6-10 hours.

    • During this time, the amidine hydrochloride will precipitate, often along with ammonium chloride as a byproduct.

Purification and Characterization

Purification

The primary impurity in the final product is often ammonium chloride, a byproduct of the ammonolysis step.[14]

  • Recrystallization: The crude product can be purified by recrystallization. A common technique involves dissolving the crude solid in a minimum amount of hot water or ethanol and allowing it to cool slowly. The target compound, being less soluble, will crystallize out, leaving impurities in the mother liquor.

  • Washing: Washing the crude solid with a solvent in which ammonium chloride is more soluble than the product (e.g., cold isopropanol) can also be effective.

  • Advanced Purification: A patented method describes treating an alcohol solution of the crude product with an alkoxide to precipitate inorganic chlorides, followed by adsorption with molecular sieves or resin.[14]

Analytical Characterization

The structure of the final product should be confirmed using standard analytical techniques:

  • 1H NMR: Expect signals for the aromatic protons (two doublets), the methylene (-CH2-) protons (a singlet), and broad signals for the -NH2 and HCl salt protons, which may exchange with D2O.

  • 13C NMR: Expect signals for the carboxyl carbon, the amidine carbon, the methylene carbon, and the aromatic carbons.

  • FT-IR: Look for characteristic peaks for the C=N stretch of the amidinium ion, N-H bends, and the C=O stretch of the carboxylic acid. The characteristic nitrile peak (around 2230 cm-1) from the starting material should be absent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Data Summary

StepReactionKey ReagentsTemp.Typical TimeTypical Yield
I Nitrile Synthesis4-Methylbenzonitrile, NBS, AIBN, NaCN, H₂SO₄Reflux / 50-60°C24-48 hrs60-70%
II Pinner Reaction4-Cyanophenylacetic acid, Anhydrous EtOH, HCl gas, NH₃0-5°C → RT24-36 hrs75-85%

Conclusion

The synthesis of this compound is a well-defined process hinging on the successful execution of the Pinner reaction. The key to a high-yield, high-purity synthesis lies in the careful control of reaction parameters, particularly the maintenance of anhydrous conditions and temperature regulation during the formation of the Pinner salt intermediate. The outlined two-part strategy, starting from readily available materials, provides a robust and scalable pathway for researchers and drug development professionals.

References

  • J&K Scientific. Pinner Reaction. [Link]

  • NROChemistry. Pinner Reaction. [Link]

  • CN100528836C. Purifying method of high-purity amidine hydrochloride.
  • Wikipedia. Pinner reaction. [Link]

  • Werz, D. B., & Mayer, P. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1393–1398. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Maksym, P., & Vasyl, A. (2019). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Molbank, 2019(3), M1083. MDPI. [Link]

  • Pereira, M. M., et al. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 26(16), 4768. MDPI. [Link]

  • Chemistry LibreTexts. Conversion of nitriles to amides. [Link]

  • US1878970A. Purification of primary aromatic amine hydrohalides of the benzene series.
  • Lumen Learning. Hydrolysis of nitriles. [Link]

  • MySkinRecipes. This compound. [Link]

  • US5962693A. Efficient method for the conversion of nitriles to amidines.
  • Organic Syntheses. Phenylacetic acid. [Link]

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]

Sources

A-Technical Guide to the Physicochemical Properties of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, also known as 4-Amidinophenylacetic acid hydrochloride, is a specialized organic molecule of significant interest to the pharmaceutical and biochemical research sectors. Its unique structure, featuring a phenylacetic acid core functionalized with a carbamimidoyl (amidine) group, positions it as a critical building block in medicinal chemistry.[1] The amidine moiety often serves as a bioisostere for the guanidinium group of arginine, making it a valuable pharmacophore for designing enzyme inhibitors, particularly for serine proteases involved in coagulation and fibrinolysis.

This compound is frequently utilized as a key intermediate in the synthesis of complex, biologically active molecules and peptidomimetics.[1] Its hydrochloride salt form is intentionally designed to enhance aqueous solubility, a crucial attribute for its application in various experimental and drug formulation settings.[1]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this molecule's behavior for its effective application in laboratory synthesis, biochemical assays, and early-stage drug discovery. The following sections detail the compound's identity, empirical data, and the standardized methodologies for their determination, offering both established values and the scientific rationale behind the experimental protocols.

Chemical Identity and Structure

A precise understanding of the compound's structure and fundamental identifiers is paramount for any scientific application. The key attributes are summarized below.

IdentifierValueSource(s)
IUPAC Name 2-(4-carbamimidoylphenyl)acetic acid;hydrochlorideN/A
Synonyms 4-Amidinophenylacetic acid hydrochloride[2]
CAS Number 52798-09-1[1][3]
Molecular Formula C₉H₁₁ClN₂O₂[1]
Molecular Weight 214.65 g/mol [1]
Chemical Structure (SMILES) O=C(O)CC1=CC=C(C=C1)C(=N)N.ClN/A
Free Base CAS 39244-83-2[2]
Free Base Molecular Weight 178.19 g/mol [2]

The molecule's architecture is defined by three primary components:

  • Phenylacetic Acid Core: Provides the foundational scaffold.

  • Carbamimidoyl (Amidine) Group: A strongly basic functional group that is typically protonated at physiological pH. This group is critical for molecular recognition in many biological systems.

  • Hydrochloride Salt: The inclusion of hydrochloric acid to form the salt drastically improves the compound's polarity and, consequently, its solubility in aqueous media, which is a common requirement for biological testing and formulation.

Core Physicochemical Properties

The utility of a chemical compound in drug development is heavily influenced by its physical and chemical properties. This section details the key parameters for this compound.

Summary of Physicochemical Data

PropertyValueNotesSource(s)
Physical Form Crystalline solidAssumed based on typical nature of similar small organic salts.N/A
Melting Point Data not publicly availableRequires experimental determination.N/A
Solubility Soluble in aqueous solutionsEnhanced by the hydrochloride salt form. Quantitative data requires experimental determination.[1]
pKa Data not publicly availableExpected to have at least two pKa values (acidic and basic). Requires experimental determination.N/A
LogP (XLogP3) 1.40This is a computed value for the free base, not the hydrochloride salt.[2]
Melting Point

The melting point is a critical indicator of a substance's purity and thermal stability. A sharp melting range typically signifies high purity.

Field Insight: For a hydrochloride salt of a molecule with multiple hydrogen bond donors and acceptors, the melting point is expected to be relatively high, likely accompanied by decomposition. Techniques like Differential Scanning Calorimetry (DSC) are superior to traditional melting point apparatus as they provide more detailed information on thermal events, including decomposition temperature and enthalpy.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium and zinc) to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as a reference.

  • Analysis Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature well beyond the expected melting range (e.g., 300°C).

    • Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Data Interpretation: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram. The peak of the endotherm represents the complete melting of the sample.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation feasibility. The hydrochloride salt form of the title compound is specifically chosen to enhance its solubility in aqueous media.[1]

Field Insight: Determining solubility is not a one-off measurement. For a research compound, it is crucial to assess solubility in a range of relevant media, including purified water, buffers at physiological pH values (e.g., pH 5.0, 7.4), and organic solvents like dimethyl sulfoxide (DMSO) used for stock solution preparation.

Protocol: Kinetic Solubility Assessment via High-Throughput UV-Vis Spectroscopy

This method provides a rapid assessment of solubility from a DMSO stock, which is common in early discovery workflows.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer and perform serial dilutions to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow the system to reach a state of kinetic equilibrium.

  • Measurement: Measure the absorbance of each well using a UV-Vis plate reader at the compound's λ_max (maximum absorbance wavelength).

  • Data Analysis: Plot absorbance versus concentration. The point at which the absorbance plateaus or becomes non-linear indicates the kinetic solubility limit under the tested conditions.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO add_dmso Add DMSO Stock to Buffer (<1% final DMSO) prep_stock->add_dmso prep_plate Dispense Aqueous Buffer (e.g., PBS, pH 7.4) into 96-well Plate prep_plate->add_dmso equilibrate Shake for 2h at Room Temp add_dmso->equilibrate measure Measure UV Absorbance at λ_max equilibrate->measure analyze Plot Absorbance vs. Conc. Identify Solubility Limit measure->analyze

Caption: Workflow for kinetic solubility assessment.

Dissociation Constant (pKa)

The pKa value(s) define the ionization state of a molecule at a given pH. This is critical as ionization affects solubility, membrane permeability, and receptor binding. This compound possesses two key ionizable groups:

  • Carboxylic Acid (-COOH): An acidic group that will be deprotonated (COO⁻) at higher pH. Its pKa is expected to be in the range of 3-5.

  • Amidine (-C(=NH)NH₂): A strongly basic group that will be protonated (-C(=NH₂)⁺NH₂) at lower pH. Its pKa is expected to be high, typically in the range of 10-12.

Field Insight: The presence of both acidic and basic centers makes this molecule zwitterionic over a certain pH range. Understanding the pKa values is essential for designing buffered formulations, predicting its behavior in physiological compartments, and developing analytical methods like HPLC, where mobile phase pH is critical for achieving good peak shape and retention.

Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: Prepare a solution of the compound in deionized water or a suitable co-solvent system (e.g., water/methanol) at a known concentration (e.g., 0.01 M).

  • Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.

  • Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH as a function of the volume of titrant added.

  • Basic Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic group.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). The first derivative of the plot can be used to accurately locate the equivalence points.

Lipophilicity (LogP / LogD)

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.

  • LogP (Partition Coefficient): Measures the distribution of the neutral form of the molecule between an immiscible organic phase (typically octanol) and water. The computed XLogP3 for the free base is 1.40.[2]

  • LogD (Distribution Coefficient): Measures the distribution of all forms of the molecule (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is more physiologically relevant than LogP.

Field Insight: A LogD at pH 7.4 (LogD₇.₄) between 1 and 3 is often considered optimal for oral drug absorption, balancing membrane permeability with aqueous solubility. Given the high polarity of the amidine and carboxylate groups when ionized, the LogD₇.₄ is expected to be significantly lower than the LogP of the neutral species.

Diagram: Workflow for LogD Determination (Shake-Flask Method)

G start Prepare Saturated n-Octanol and Aqueous Buffer (pH 7.4) add_cmpd Add Compound to Octanol/Buffer Mixture start->add_cmpd shake Shake Vigorously to Reach Equilibrium (e.g., 24h) add_cmpd->shake separate Centrifuge to Separate Aqueous & Octanol Phases shake->separate quantify Quantify Compound Conc. in Each Phase via HPLC/UV separate->quantify calculate Calculate LogD = log([C]octanol / [C]aqueous) quantify->calculate

Caption: Shake-flask method for LogD determination.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to:

    • Aromatic Protons: Two sets of doublets in the ~7.0-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring.

    • Methylene Protons (-CH₂-): A singlet around ~3.5-4.0 ppm.

    • Amidine/Ammonium Protons (-NH, -NH₂): Broad, exchangeable signals that may appear over a wide range, typically >8.0 ppm.

    • Carboxylic Acid Proton (-COOH): A very broad, exchangeable signal, often >10.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will complement the proton data, showing signals for the aromatic carbons, the methylene carbon, the carboxylic acid carbonyl (~170-180 ppm), and the amidine carbon (~160-170 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Ion: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected molecular ion would correspond to the protonated free base [M+H]⁺ at an m/z value of approximately 179.08, corresponding to the molecular formula C₉H₁₁N₂O₂⁺.

Summary and Application Insights

This compound is a molecule designed for purpose. Its physicochemical profile—characterized by high aqueous solubility due to its salt form, and the presence of strongly basic and moderately acidic functional groups—makes it a versatile intermediate for pharmaceutical research.

The key takeaways for the practicing scientist are:

  • Handling: The compound should be stored in a cool, dry place to maintain its integrity.[1]

  • Solubilization: It is readily soluble in aqueous buffers for biological assays, but for long-term storage, stock solutions in DMSO are standard practice.

  • pH Sensitivity: The molecule's charge and properties are highly dependent on pH. All experiments in aqueous media must be conducted in well-buffered systems to ensure reproducibility.

  • Synthetic Utility: The carboxylic acid and amidine groups provide two reactive handles for further chemical modification, making it a valuable starting material for library synthesis in drug discovery campaigns targeting enzymes that recognize arginine.

By understanding and applying the principles and data outlined in this guide, researchers can effectively leverage the unique properties of this compound to advance their scientific objectives.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-2-(4-carbamimidoylphenyl)acetic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Hydrochloride. Retrieved from [Link]

  • University of Tartu. (2021). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • PubChem. (n.d.). p-Aminophenylacetic acid hydrochloride. Retrieved from [Link]

  • VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. Retrieved from [Link]

  • ACS Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminovaleric acid hydrochloride, (R)-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of its Role as a Serine Protease Inhibitor

Introduction

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, a molecule characterized by a phenylacetic acid scaffold bearing a carbamimidoyl (amidine) group, represents a key pharmacophore in the design of targeted therapeutics. Its structural features position it as a potent inhibitor of a specific class of enzymes known as trypsin-like serine proteases. This guide provides an in-depth exploration of its core mechanism of action, moving from its fundamental molecular interactions to the broader physiological consequences of its enzymatic inhibition. The content herein is curated for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological activity.

The central hypothesis, supported by extensive research into structurally related compounds, is that this compound functions as a competitive inhibitor, primarily targeting the S1 pocket of trypsin-like serine proteases. Key targets within this family include urokinase-type plasminogen activator (uPA), matriptase, and prostasin, each implicated in a range of pathophysiological processes from cancer metastasis to blood pressure regulation.

Molecular Mechanism of Action: Targeting the Serine Protease Active Site

The efficacy of this compound as a serine protease inhibitor is rooted in its ability to mimic the natural substrates of these enzymes. Trypsin-like serine proteases preferentially cleave peptide bonds C-terminal to basic amino acid residues, namely arginine and lysine. The active site of these proteases features a deep, negatively charged S1 specificity pocket that accommodates the positively charged side chains of these residues.

The carbamimidoyl group of 2-(4-Carbamimidoylphenyl)acetic acid is protonated at physiological pH, conferring a positive charge and a planar geometry that closely mimics the guanidinium group of an arginine residue. This allows it to act as a potent "arginine mimetic," binding with high affinity to the S1 pocket of target proteases. The phenylacetic acid portion of the molecule provides a rigid scaffold for the presentation of the carbamimidoyl group and likely engages in additional interactions with the enzyme's active site, further stabilizing the enzyme-inhibitor complex.

This binding event is competitive, meaning the inhibitor directly competes with the endogenous substrate for access to the active site. By occupying the S1 pocket, this compound prevents the substrate from binding and subsequent cleavage by the catalytic triad (serine, histidine, and aspartate) of the protease.

Key Serine Protease Targets and Downstream Consequences

The therapeutic potential of this compound is defined by the biological roles of its target proteases. The following sections detail the impact of inhibiting three key serine proteases: urokinase-type plasminogen activator (uPA), matriptase, and prostasin.

The urokinase-type plasminogen activator (uPA) system is a critical regulator of extracellular matrix (ECM) degradation and cell migration.[1] uPA converts the zymogen plasminogen into the active protease plasmin, which in turn degrades various ECM components and activates matrix metalloproteinases (MMPs).[2] In pathological contexts, particularly cancer, the overexpression of uPA and its receptor (uPAR) is strongly correlated with tumor invasion and metastasis.[2][3]

By inhibiting uPA, this compound can disrupt this proteolytic cascade.[1] This leads to a reduction in ECM degradation, thereby impeding the ability of cancer cells to invade surrounding tissues and metastasize to distant sites.[1][2] The inhibition of uPA is therefore a promising strategy for anti-cancer therapy.[3]

Signaling Pathway: uPA-Mediated Extracellular Matrix Degradation

upa_pathway cluster_cell Cell Surface cluster_ecm Extracellular Matrix uPAR uPAR uPA_bound uPA Plasminogen Plasminogen uPA_bound->Plasminogen Activation Plasmin Plasmin ECM ECM Components Plasmin->ECM Degradation Degraded_ECM Degraded ECM Inhibitor 2-(4-Carbamimidoylphenyl) acetic acid hydrochloride Inhibitor->uPA_bound Inhibition experimental_workflow cluster_assay Enzyme Inhibition Assay Protease Purified Serine Protease (uPA, Matriptase, etc.) Incubation Incubation at 37°C Protease->Incubation Inhibitor 2-(4-Carbamimidoylphenyl) acetic acid hydrochloride (Varying Concentrations) Inhibitor->Incubation Substrate Fluorogenic Substrate Substrate->Incubation Measurement Measure Fluorescence (Kinetic Reading) Incubation->Measurement Data_Analysis Data Analysis (IC50 / Ki Determination) Measurement->Data_Analysis

Caption: A typical workflow for determining the inhibitory potency of a compound.

Quantitative Data Summary

Target ProteaseInhibitor ClassReported Ki RangeTherapeutic Implication
uPAAmidine-based small molecules10 nM - 5 µMAnti-cancer, anti-metastatic
MatriptaseBenzamidine derivatives<1 nM - 10 µMAnti-cancer, anti-inflammatory
ProstasinSynthetic serine protease inhibitors1 µM - 50 µMAntihypertensive

Note: The Ki values presented are representative of the inhibitor classes and may not directly reflect the potency of this compound.

Experimental Protocols

The following provides a generalized, step-by-step methodology for a key experiment used to characterize the inhibitory activity of compounds like this compound.

Protocol: In Vitro Serine Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibitory constant (Ki) of this compound against a target serine protease.

Materials:

  • Purified recombinant human serine protease (e.g., uPA, matriptase)

  • This compound

  • Fluorogenic peptide substrate specific for the target protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin-like proteases)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, with 0.05% Triton X-100)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of inhibitor concentrations.

  • Assay Setup: In the wells of a 96-well microplate, add the assay buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor solutions to the appropriate wells. Include control wells with solvent only (no inhibitor).

  • Enzyme Addition: Add the purified serine protease to all wells except for the substrate blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the increase in fluorescence over time at an appropriate excitation/emission wavelength pair (e.g., 380 nm/460 nm for AMC-based substrates).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

    • If the mechanism of inhibition is known to be competitive, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis constant (Km).

Conclusion

This compound embodies a targeted approach to enzyme inhibition, leveraging its structural mimicry of natural substrates to potently and selectively inhibit trypsin-like serine proteases. Its mechanism of action, centered on the competitive inhibition of key enzymes like uPA, matriptase, and prostasin, opens up diverse therapeutic avenues in oncology, inflammatory diseases, and cardiovascular medicine. A thorough understanding of its molecular interactions and the downstream cellular consequences is paramount for the continued development of this and related compounds as next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Design and Synthesis of Potent, Selective Inhibitors of Matriptase - PMC - NIH.
  • PubMed. (n.d.). Inhibitors of the protease domain of urokinase-type plasminogen activator.
  • Patsnap Synapse. (2024, June 21). What are matriptase inhibitors and how do they work?.
  • Patsnap Synapse. (2024, June 21). What are uPA inhibitors and how do they work?.
  • Bentham Science Publishers. (2011, June 1). The Urokinase-type Plasminogen Activator and the Generation of Inhibitors of Urokinase Activity and Signaling.
  • NIH. (n.d.). Inhibitors of HGFA, Matriptase, and Hepsin Serine Proteases: A Nonkinase Strategy to Block Cell Signaling in Cancer.
  • Wikipedia. (n.d.). Urokinase.
  • PubMed. (2013, May 10). High-affinity cyclic peptide matriptase inhibitors.
  • ACS Publications. (2018, December 20). Discovery of Selective Matriptase and Hepsin Serine Protease Inhibitors: Useful Chemical Tools for Cancer Cell Biology. Journal of Medicinal Chemistry.
  • PubMed. (n.d.). Inhibition of prostasin secretion by serine protease inhibitors in the kidney.
  • PubMed. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • PMC - NIH. (2009, June 25). Expression of prostasin and its inhibitors during colorectal cancer carcinogenesis.
  • AACR Journals. (n.d.). Urokinase and Plasminogen Activator Inhibitor Type 1 in Pulmonary Adenocarcinoma1. Cancer Research.
  • PubMed. (n.d.). Camostat mesilate inhibits prostasin activity and reduces blood pressure and renal injury in salt-sensitive hypertension.
  • CORE. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • PubMed. (n.d.). Prostasin: An Epithelial Sodium Channel Regulator.

Sources

An In-depth Technical Guide to 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride: Synthesis, Mechanism, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (CAS Number: 52798-09-1), a molecule of significant interest in biochemical research and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, mechanism of action as a serine protease inhibitor, and its potential therapeutic applications.

Introduction: The Significance of the Amidinophenyl Moiety

This compound belongs to a class of compounds characterized by a carbamimidoyl (amidino) group attached to a phenylacetic acid scaffold. The amidino group, a strong base that is protonated at physiological pH, is a key pharmacophore that mimics the guanidinium group of arginine. This structural feature allows it to act as a potent and specific inhibitor of serine proteases, a large family of enzymes with critical roles in various physiological and pathological processes.[1] This guide will delve into the chemical properties, synthesis, and biological activity of this compound, providing a foundation for its application in modern drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The hydrochloride salt form of 2-(4-Carbamimidoylphenyl)acetic acid enhances its solubility in aqueous media, a crucial attribute for biological assays and formulation development.

PropertyValueSource
CAS Number 52798-09-1[2]
Molecular Formula C₉H₁₁ClN₂O₂[2]
Molecular Weight 214.65 g/mol [2]
Appearance White to off-white solid---
Storage 2-8°C, desiccated[2]

Spectroscopic Characterization (Predicted):

  • ¹H NMR (D₂O, 400 MHz): δ 7.6-7.8 (d, 2H, Ar-H ortho to amidino), 7.4-7.6 (d, 2H, Ar-H ortho to acetic acid), 3.7 (s, 2H, CH₂), (Amidine and carboxylic acid protons may be exchanged with D₂O).

  • ¹³C NMR (D₂O, 100 MHz): δ ~175 (C=O), ~167 (C=N₂H₂), ~140 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~40 (CH₂).

  • FT-IR (KBr, cm⁻¹): ~3300-3100 (N-H stretch, broad), ~3000 (C-H stretch, aromatic), ~2900 (C-H stretch, aliphatic), ~1710 (C=O stretch, carboxylic acid), ~1670 (C=N stretch, amidinium), ~1610, 1500 (C=C stretch, aromatic).

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A logical and efficient synthetic pathway commences with a commercially available starting material, 4-aminophenylacetic acid, and proceeds through key intermediates.

Synthesis_Pathway A 4-Aminophenylacetic Acid B Aryl Diazonium Salt A->B  NaNO₂, HCl (aq)    0-5°C (Diazotization)   C 4-Cyanophenylacetic Acid B->C  CuCN    (Sandmeyer Reaction)   D Ethyl 2-(4-cyanophenyl)acetate C->D  EtOH, H₂SO₄ (cat.)    Reflux (Esterification)   E Ethyl 2-(4-carbamimidoylphenyl)acetate Hydrochloride (Pinner Salt) D->E  1. HCl (g) in EtOH    2. NH₃ (Pinner Reaction)   F 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride E->F  Aqueous Acid Hydrolysis  

Synthetic route to this compound.
Detailed Experimental Protocols

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4]

Materials:

  • 4-Aminophenylacetic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Ice

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 4-aminophenylacetic acid in a solution of concentrated HCl and water. Maintain the temperature between 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, ensuring the temperature does not exceed 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate, larger flask, prepare a solution of CuCN and NaCN in water and cool it to 0-5°C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for one hour to ensure complete reaction.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 4-cyanophenylacetic acid, which can be further purified by recrystallization.

To protect the carboxylic acid and facilitate the subsequent Pinner reaction, the carboxylic acid is converted to its ethyl ester.

Materials:

  • 4-Cyanophenylacetic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4-cyanophenylacetic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(4-cyanophenyl)acetate.

The Pinner reaction is the cornerstone of this synthesis, converting the nitrile to the desired amidine hydrochloride.[5]

Materials:

  • Ethyl 2-(4-cyanophenyl)acetate

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas)

Procedure:

  • Dissolve ethyl 2-(4-cyanophenyl)acetate in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.

  • Seal the flask and allow it to stand at 0-5°C for 12-24 hours. A precipitate of the imidate hydrochloride (Pinner salt) will form.

  • Filter the Pinner salt under anhydrous conditions and wash with cold, anhydrous diethyl ether.

  • Suspend the Pinner salt in anhydrous ethanol and cool in an ice bath.

  • Bubble dry ammonia gas through the suspension until the reaction is complete (monitored by TLC or IR spectroscopy).

  • Remove the solvent under reduced pressure to yield the crude ethyl 2-(4-carbamimidoylphenyl)acetate hydrochloride.

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-(4-carbamimidoylphenyl)acetate hydrochloride

  • Aqueous Hydrochloric Acid (e.g., 6M HCl)

Procedure:

  • Dissolve the crude ethyl 2-(4-carbamimidoylphenyl)acetate hydrochloride in aqueous hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Mechanism of Action: A Serine Protease Inhibitor

The pharmacological significance of this compound lies in its ability to act as a competitive inhibitor of serine proteases.[6] These enzymes, which include trypsin, chymotrypsin, thrombin, and plasmin, are characterized by a catalytic triad of serine, histidine, and aspartate in their active site.

Mechanism_of_Action cluster_0 Serine Protease Active Site cluster_1 Inhibitor S1_pocket S1 Specificity Pocket (Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Inhibitor 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride Inhibitor->S1_pocket Amidinium group forms salt bridge with Asp189 Inhibitor->Catalytic_Triad Binding prevents substrate access and catalysis

Interaction of the inhibitor with the serine protease active site.

The positively charged amidinium group of the inhibitor is drawn into the S1 specificity pocket of trypsin-like serine proteases, which contains a negatively charged aspartate residue (Asp189) at its base. This strong ionic interaction anchors the inhibitor in the active site, preventing the binding and subsequent cleavage of the natural substrate.

In Vitro Assay for Trypsin Inhibition

The inhibitory potency of this compound can be quantified using an in vitro trypsin inhibition assay. A common method involves monitoring the hydrolysis of a chromogenic or fluorogenic substrate in the presence and absence of the inhibitor.

Principle: Trypsin catalyzes the hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE), which can be monitored by an increase in absorbance at 253 nm. The presence of a competitive inhibitor will decrease the rate of this reaction.

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)

  • Tris-HCl buffer (pH 8.0) containing CaCl₂

  • This compound (inhibitor)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the inhibitor in the assay buffer.

  • In a quartz cuvette, mix the Tris-HCl buffer, BAEE solution, and varying concentrations of the inhibitor.

  • Initiate the reaction by adding a solution of trypsin.

  • Immediately monitor the increase in absorbance at 253 nm at a constant temperature (e.g., 25°C) for several minutes.

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using a Lineweaver-Burk or Dixon plot.

Applications in Drug Development

The ability of this compound and its derivatives to inhibit serine proteases makes them attractive candidates for the development of therapeutics for a range of diseases.

  • Anticoagulants: Thrombin is a key serine protease in the coagulation cascade. Inhibitors of thrombin can prevent the formation of blood clots and are used in the treatment and prevention of thrombosis.

  • Anti-inflammatory Agents: Serine proteases such as elastase and tryptase are involved in inflammatory processes. Inhibitors of these enzymes have potential as anti-inflammatory drugs.

  • Anticancer Agents: Certain serine proteases are overexpressed in tumors and are involved in tumor growth, invasion, and metastasis. Specific inhibitors could therefore have anticancer activity.

  • Antiviral Agents: Some viruses rely on host serine proteases for their replication and propagation. Inhibiting these proteases can be an effective antiviral strategy.

The core structure of 2-(4-Carbamimidoylphenyl)acetic acid serves as a valuable scaffold for medicinal chemists to design and synthesize more potent and selective inhibitors for specific serine protease targets.

Conclusion

This compound is a versatile molecule with a clear rationale for its utility in drug discovery. Its synthesis, while multi-stepped, relies on well-established and scalable chemical reactions. Its mechanism of action as a serine protease inhibitor is well-understood, providing a solid foundation for its application in the development of novel therapeutics. This guide has provided the essential technical information for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (2023, October 29). Pinner reaction. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (2023, December 23). Sandmeyer reaction. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 7, 2026, from [Link]

  • YouTube. (2022, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved January 7, 2026, from [Link]

  • El-Agrody, A. M., et al. (2008). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 58(1), 57-67.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

  • SpectraBase. (n.d.). Acetic acid, 2-(4-fluorophenyl)-, dodecyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved January 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). IR spectrum of the Acetic Acid ligand. Retrieved January 7, 2026, from [Link]

  • MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(15), 12234.
  • protocols.io. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. Retrieved January 7, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of the bioactive fractions in inhibition of trypsin. The IC50.... Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Inhibition of trypsin by GBTI. IC50 = 0.4 μM. Results are presented as mean ± SD (n = 3). Retrieved January 7, 2026, from [Link]

  • ClinicalTrials.gov. (n.d.). 4-aminopyridine Treatment for Nerve Injury. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, a molecule of significant interest in biochemical research and pharmaceutical development. Drawing from established principles of medicinal chemistry and available data on structurally related compounds, this document elucidates the compound's likely mechanism of action as a serine protease inhibitor, with a particular focus on its potential interaction with key enzymes in the coagulation cascade, such as thrombin and trypsin. This guide also presents detailed, validated protocols for the synthesis and in vitro evaluation of this compound, offering a foundational resource for researchers seeking to explore its therapeutic potential.

Introduction: The Significance of the Amidinophenyl Moiety in Drug Design

The carbamimidoylphenyl, or amidinophenyl, group is a well-established pharmacophore in the design of inhibitors targeting serine proteases. These enzymes play crucial roles in a multitude of physiological processes, including blood coagulation, digestion, and inflammation. The positively charged amidinium group of the carbamimidoylphenyl moiety can form strong electrostatic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of many serine proteases, such as thrombin and trypsin. This interaction is a key determinant of binding affinity and inhibitory potency.

This compound, by virtue of its 4-amidinophenyl group, is structurally primed to act as a competitive inhibitor of these enzymes. Its phenylacetic acid scaffold provides a rigid framework for the presentation of the amidino group into the enzyme's active site. The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its use in a variety of experimental settings[1]. While direct and extensive biological studies on this specific molecule are not widely published in peer-reviewed literature, its structural similarity to known serine protease inhibitors, such as 4-amidinophenylpyruvate (p-APPA), provides a strong basis for predicting its biological activity. p-APPA is a potent inhibitor of both thrombin and trypsin, underscoring the potential of the 4-amidinophenyl scaffold in designing effective enzyme inhibitors.

Predicted Biological Activity and Therapeutic Potential

Based on its chemical structure, this compound is predicted to exhibit inhibitory activity against a range of trypsin-like serine proteases.

Inhibition of Thrombin and the Coagulation Cascade

Thrombin is a key serine protease in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. Inhibition of thrombin is a major therapeutic strategy for the prevention and treatment of thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke. The 4-amidinophenyl moiety is a common feature in many synthetic thrombin inhibitors, including the active form of the oral anticoagulant dabigatran etexilate[2]. It is therefore highly probable that this compound will demonstrate inhibitory activity against thrombin, thereby interfering with the coagulation cascade.

Inhibition of Trypsin and Other Digestive Proteases

Trypsin is a serine protease found in the digestive system that plays a crucial role in the breakdown of dietary proteins. While systemic inhibition of trypsin is not typically a therapeutic goal, the ability of a compound to inhibit trypsin is often used as a preliminary screen for its potential to inhibit other, more therapeutically relevant trypsin-like proteases. Given that p-APPA is a known inhibitor of trypsin, it is expected that this compound will also exhibit trypsin inhibitory activity.

Potential for Broader Serine Protease Inhibition

The family of serine proteases is extensive, and members are involved in a wide array of physiological and pathological processes. Depending on its selectivity profile, this compound could potentially modulate the activity of other serine proteases involved in inflammation, cancer progression, and other diseases. Further investigation into its broader inhibitory spectrum is therefore warranted.

Synthesis and Characterization

A general, two-step synthetic approach is outlined below:

Step 1: Synthesis of 2-(4-cyanophenyl)acetic acid. This intermediate can be synthesized via various methods, for example, through the cyanation of 4-bromophenylacetic acid.

Step 2: Conversion of the nitrile to the amidine hydrochloride. The Pinner reaction is a classic method for this transformation. Reacting the 2-(4-cyanophenyl)acetic acid with an alcohol (e.g., ethanol) in the presence of hydrogen chloride gas yields an imidate ester hydrochloride. Subsequent treatment of the imidate with ammonia affords the desired this compound.

Characterization: Following synthesis, the compound's identity and purity should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Protocols for In Vitro Biological Evaluation

To validate the predicted biological activity of this compound, a series of in vitro enzyme inhibition assays should be performed. The following are detailed, step-by-step protocols for assessing the inhibitory activity against thrombin and trypsin.

In Vitro Thrombin Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of human α-thrombin using a chromogenic substrate.

Materials and Reagents:

  • Human α-thrombin[3]

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Thrombin assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and PEG)[3]

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Assay Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of human α-thrombin in the assay buffer. The final concentration should be determined empirically to ensure a linear rate of substrate cleavage.

    • Prepare a stock solution of the chromogenic substrate in the assay buffer.

    • Prepare a stock solution of the test compound in DMSO and create a serial dilution in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well microplate, add the following to the appropriate wells:

      • Blank: Assay buffer only.

      • Enzyme Control: Thrombin solution and assay buffer.

      • Test Compound: Thrombin solution and the serially diluted test compound.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the chromogenic substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 405 nm in kinetic mode at 37°C for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve (change in absorbance per minute).

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_enzyme_control - V_test_compound) / V_enzyme_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Diagram of Thrombin Inhibition Assay Workflow:

Thrombin_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Thrombin Thrombin Solution Add_Enzyme Add Thrombin Thrombin->Add_Enzyme Substrate Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor Inhibitor Dilutions Add_Inhibitor Add Inhibitor Inhibitor->Add_Inhibitor Plate 96-well Plate Preincubation Pre-incubate Plate->Preincubation Add_Enzyme->Plate Add_Inhibitor->Plate Preincubation->Add_Substrate Kinetic_Read Kinetic Read (405 nm) Add_Substrate->Kinetic_Read Calc_Rate Calculate Rate Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro thrombin inhibition assay.

In Vitro Trypsin Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of bovine trypsin using a chromogenic substrate.

Materials and Reagents:

  • Bovine trypsin

  • Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

  • Trypsin assay buffer (e.g., 100 mM Tris-HCl buffer, pH 8.2, containing 20 mM CaCl2)[4]

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Assay Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of bovine trypsin in a suitable acidic buffer (e.g., 1 mM HCl) to maintain stability.

    • Prepare a stock solution of the BAPNA substrate in DMSO.

    • Prepare a stock solution of the test compound in DMSO and create a serial dilution in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to the appropriate wells:

      • Blank: Assay buffer and substrate.

      • Enzyme Control: Trypsin solution and assay buffer.

      • Test Compound: Trypsin solution and the serially diluted test compound.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Initiate Reaction: Dilute the BAPNA stock solution in the assay buffer and add it to all wells to start the reaction.

  • Endpoint or Kinetic Measurement:

    • Endpoint: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, then stop the reaction (e.g., by adding acetic acid) and read the absorbance at 410 nm.

    • Kinetic: Immediately begin reading the absorbance at 410 nm in kinetic mode at 37°C.

  • Data Analysis:

    • Similar to the thrombin inhibition assay, calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Diagram of Trypsin Inhibition Assay Workflow:

Trypsin_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Trypsin Trypsin Solution Add_Enzyme Add Trypsin Trypsin->Add_Enzyme Substrate BAPNA Solution Add_Substrate Add BAPNA Substrate->Add_Substrate Inhibitor Inhibitor Dilutions Add_Inhibitor Add Inhibitor Inhibitor->Add_Inhibitor Plate 96-well Plate Preincubation Pre-incubate Plate->Preincubation Add_Enzyme->Plate Add_Inhibitor->Plate Preincubation->Add_Substrate Measure_Abs Measure Absorbance (410 nm) Add_Substrate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro trypsin inhibition assay.

Data Interpretation and Further Steps

The IC50 values obtained from these assays will provide a quantitative measure of the inhibitory potency of this compound against thrombin and trypsin. A low IC50 value (typically in the nanomolar to low micromolar range) would indicate potent inhibition.

Further investigations should include:

  • Determination of the inhibition mechanism (Ki): Through kinetic studies (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Selectivity profiling: Testing the compound against a panel of other serine proteases to determine its selectivity profile. High selectivity for a specific target is a desirable property for a therapeutic agent to minimize off-target effects.

  • In vivo studies: If promising in vitro activity is observed, further evaluation in animal models of thrombosis or other relevant diseases would be warranted to assess its efficacy and pharmacokinetic properties.

Conclusion

This compound represents a promising scaffold for the development of novel serine protease inhibitors. Its structural features strongly suggest an affinity for enzymes such as thrombin and trypsin. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of its biological activity. Further research into this compound and its derivatives could lead to the discovery of new therapeutic agents for a variety of diseases.

References

  • protocols.io. Enzymatic Assay of Trypsin Inhibition. 2019. [Link]

  • New Drug Approvals. DABIGATRAN PART 2/3. 2015. [Link]

  • MySkinRecipes. This compound. [Link]

Sources

An In-Depth Technical Guide to 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, a pivotal building block for the development of targeted therapeutics. We will delve into its chemical characteristics, synthesis, and its significant potential as a precursor for potent enzyme inhibitors, with a particular focus on Protein Arginine Deiminase 4 (PAD4), a key target in inflammatory diseases and cancer. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Amidine Moiety in Medicinal Chemistry

The carbamimidoyl, or amidine, functional group is a highly basic moiety that is protonated under physiological pH. This cationic nature allows it to form strong electrostatic and hydrogen bond interactions with negatively charged residues in the active sites of enzymes, making it a privileged scaffold in the design of enzyme inhibitors.[1] this compound serves as a crucial intermediate, providing a phenylacetic acid core for further chemical elaboration, while incorporating the key amidine functionality for potent biological activity.[2] Its hydrochloride salt form enhances solubility and stability, facilitating its use in various experimental settings.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 52798-09-1MySkinRecipes
Molecular Formula C₉H₁₁ClN₂O₂MySkinRecipes
Molecular Weight 214.65 g/mol MySkinRecipes
Appearance SolidSigma-Aldrich
Storage 2-8°C, sealed in dry conditionsSigma-Aldrich
Synonyms {4-[amino(imino)methyl]phenyl}acetic acid hydrochloride, 4-Amidinophenylacetic acid hydrochlorideSigma-Aldrich

Synthesis of this compound

Proposed Synthetic Pathway

The following diagram illustrates a probable synthetic route from 4-nitrophenylacetic acid to the final product.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Guanidinylation cluster_2 Step 3: Salt Formation 4-nitrophenylacetic_acid 4-Nitrophenylacetic Acid 4-aminophenylacetic_acid 4-Aminophenylacetic Acid 4-nitrophenylacetic_acid->4-aminophenylacetic_acid H₂, Pd/C or Sn/HCl amidine_intermediate 2-(4-Carbamimidoylphenyl)acetic acid 4-aminophenylacetic_acid->amidine_intermediate e.g., 1-Amidinopyrazole hydrochloride final_product 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride amidine_intermediate->final_product HCl

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical transformations for each step and serves as a guide for experienced synthetic chemists.

Step 1: Synthesis of 4-Aminophenylacetic Acid

  • Reaction: Reduction of 4-nitrophenylacetic acid.

  • Procedure: A common method involves the reduction of the nitro group using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or a metal/acid combination like tin and hydrochloric acid.[3]

    • Dissolve 4-nitrophenylacetic acid in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture in a Parr apparatus under pressure (e.g., 50 psi) at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield 4-aminophenylacetic acid.

Step 2: Guanidinylation to form 2-(4-Carbamimidoylphenyl)acetic Acid

  • Reaction: Conversion of the primary amine to an amidine.

  • Procedure: Guanidinylation can be achieved using various reagents. 1-Amidinopyrazole hydrochloride is a common choice as it reacts with primary amines to form guanidines under mild conditions.[4]

    • Dissolve 4-aminophenylacetic acid in a suitable solvent such as dimethylformamide (DMF).

    • Add an equimolar amount of 1-amidinopyrazole hydrochloride and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution.

    • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the product can be isolated by standard workup procedures, which may involve extraction and purification by column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Reaction: Acidification to form the hydrochloride salt.

  • Procedure:

    • Dissolve the purified 2-(4-Carbamimidoylphenyl)acetic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

    • Add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

Mechanism of Action and Biological Targets

The amidine group of 2-(4-Carbamimidoylphenyl)acetic acid and its derivatives makes them excellent candidates for inhibiting enzymes that have a negatively charged pocket or recognize arginine residues. One of the most promising targets for this class of compounds is Protein Arginine Deiminase 4 (PAD4) .

The Role of PAD4 in Disease

PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues in proteins to citrulline, a post-translational modification known as citrullination or deimination.[5][6] This process is implicated in various physiological and pathological conditions:

  • Inflammatory and Autoimmune Diseases: Dysregulated PAD4 activity is strongly linked to rheumatoid arthritis (RA), where the citrullination of proteins leads to the formation of autoantigens.[5]

  • Cancer: PAD4 is involved in gene regulation through histone citrullination, which can affect the expression of tumor suppressor genes like p53.[6]

  • Neutrophil Extracellular Trap (NET) Formation: PAD4-mediated histone citrullination is essential for the formation of NETs, which are involved in the innate immune response but can also contribute to thrombosis and inflammation.[7][8]

PAD4 Signaling Pathway and Inhibition

The following diagram illustrates the central role of PAD4 in histone citrullination and gene regulation, and how inhibitors can block this process.

G cluster_0 Cellular Stimuli cluster_1 Upstream Signaling cluster_2 PAD4 Activation and Function cluster_3 Downstream Effects Inflammatory_Signals Inflammatory Signals (e.g., LPS, cytokines) Calcium_Influx ↑ Intracellular Ca²⁺ Inflammatory_Signals->Calcium_Influx PAD4_inactive PAD4 (Inactive) Calcium_Influx->PAD4_inactive Binds to PAD4_active PAD4 (Active) PAD4_inactive->PAD4_active Conformational Change Histone_Citrulline Histone Tail (Citrulline) PAD4_active->Histone_Citrulline Citrullinates Histone_Arginine Histone Tail (Arginine) Chromatin_Decondensation Chromatin Decondensation Histone_Citrulline->Chromatin_Decondensation Gene_Expression Altered Gene Expression Chromatin_Decondensation->Gene_Expression NETosis NET Formation Chromatin_Decondensation->NETosis Amidine_Inhibitor 2-(4-Carbamimidoylphenyl) acetic acid derivative Amidine_Inhibitor->PAD4_active Inhibits

Caption: PAD4 signaling pathway and the point of intervention for amidine-based inhibitors.

Applications in Drug Discovery and Supporting Data

Comparative Analysis of Related PAD4 Inhibitors

The following table summarizes the inhibitory activity of well-characterized haloacetamidine-based PAD4 inhibitors. These compounds share the critical carbamimidoyl moiety and serve as excellent benchmarks.

CompoundTargetIC₅₀ (µM)k_inact/K_I (M⁻¹min⁻¹)Reference
F-Amidine PAD4-26,000
Cl-Amidine PAD4-24,000
TDFA PAD416 ± 1026,000
GSK484 PAD40.05-

Note: IC₅₀ values are highly dependent on assay conditions. k_inact/K_I is a more robust measure of irreversible inhibitor efficiency.

The data strongly suggest that the amidine scaffold is crucial for potent PAD4 inhibition. It is therefore highly probable that this compound would serve as an excellent starting point for developing novel PAD4 inhibitors.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound or its derivatives as PAD4 inhibitors, the following established protocols can be employed.

PAD4 Biochemical Inhibition Assay (Ammonia Release)

This assay quantifies the enzymatic activity of PAD4 by measuring the production of ammonia, a byproduct of the citrullination reaction.

  • Principle: The conversion of arginine to citrulline by PAD4 releases one molecule of ammonia. The amount of ammonia produced is proportional to the enzyme's activity and can be quantified using a colorimetric method.

  • Reagents:

    • Recombinant human PAD4 enzyme

    • Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

    • Reaction Buffer: 100 mM HEPES, pH 7.6, 10 mM CaCl₂, 0.5 mM TCEP, 50 mM NaCl

    • Ammonia detection reagent (e.g., Berthelot-indophenol reagents)

  • Procedure:

    • Pre-incubate the PAD4 enzyme with various concentrations of the test compound (or vehicle control) in the reaction buffer in a 96-well plate.

    • Initiate the enzymatic reaction by adding the BAEE substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction and add the ammonia detection reagents.

    • Measure the absorbance at the appropriate wavelength (e.g., 665 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for Histone H3 Citrullination

This assay evaluates the ability of a test compound to inhibit PAD4 activity within a cellular context.

  • Principle: In cells like neutrophils, PAD4 can be activated to citrullinate histone H3. The level of citrullinated histone H3 (Cit-H3) can be measured by Western blotting or immunofluorescence.

  • Cell Line: Differentiated human promyelocytic leukemia cells (HL-60) are a common model system.

  • Reagents:

    • Calcium ionophore (e.g., A23187) to induce PAD4 activation.

    • Primary antibody against citrullinated Histone H3 (Cit-H3).

    • Appropriate secondary antibody (e.g., HRP-conjugated for Western blotting or fluorescently-labeled for immunofluorescence).

  • Procedure:

    • Culture and differentiate HL-60 cells into a neutrophil-like phenotype.

    • Pre-treat the differentiated cells with various concentrations of the test compound or vehicle control.

    • Stimulate the cells with a calcium ionophore to activate PAD4.

    • Lyse the cells and prepare protein extracts.

    • Perform Western blotting using the anti-Cit-H3 antibody to detect the levels of citrullinated histone H3.

    • Quantify the band intensities to determine the dose-dependent inhibition of histone citrullination.

Pharmacokinetic Considerations

A significant challenge for amidine-containing compounds is their typically low oral bioavailability due to their high basicity, which leads to poor membrane permeability.[1][9] Researchers often employ a prodrug strategy to overcome this limitation, where the amidine group is masked with a moiety that is cleaved in vivo to release the active drug.[10] Therefore, while this compound is a valuable research tool and synthetic intermediate, its derivatives intended for in vivo use would likely require medicinal chemistry efforts to optimize their pharmacokinetic properties.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring the key carbamimidoyl (amidine) group, makes it an ideal starting point for the synthesis of potent enzyme inhibitors. The strong evidence linking structurally similar compounds to the inhibition of Protein Arginine Deiminase 4 (PAD4) highlights a promising avenue for the development of novel therapeutics for a range of diseases, including rheumatoid arthritis and cancer. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its likely mechanism of action, and established protocols for its biological evaluation. Further research to determine the specific biological activity and pharmacokinetic profile of this core molecule is warranted and could unlock new opportunities in targeted drug development.

References

  • Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. PubMed. [Link]

  • Mueller, M. M., et al. (2002). (R)-3-Amidinophenylalanine-derived inhibitors of factor Xa with a novel active-site binding mode. PubMed. [Link]

  • Cuthbertson, B. J., et al. (2019). Protein Arginine Deiminase 2 and 4 regulate NLRP3 inflammasome- dependent IL-1β maturation and ASC speck formation in macrophages. NIH. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Stürzebecher, J., et al. (1997). Structure-Actmty Relationships of Inhibitors Derived from 3-Amidinophenylalanine. ElectronicsAndBooks. [Link]

  • Sperle, M., et al. (1999). 3-Amidinophenylalanine-based inhibitors of urokinase. PubMed. [Link]

  • Jones, J. E., et al. (2013). Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential. PMC - PubMed Central. [Link]

  • Bicker, K. L., & Thompson, P. R. (2013). Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation. PMC - PubMed Central. [Link]

  • Andrade, F., et al. (2010). Autodeimination of Protein Arginine Deiminase 4 alters protein-protein interactions but not activity. PMC - NIH. [Link]

  • Mueller, M. M., et al. (2011). New 3-amidinophenylalanine-derived inhibitors of matriptase. ResearchGate. [Link]

  • Oxford Biomedical Research. (n.d.). PAD4, Human Recombinant Peptidylarginine Deiminase-4. Oxford Biomedical Research. [Link]

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate. [Link]

  • van Beers, J. J., et al. (2023). Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis. NIH. [Link]

  • van Beers, J. J., et al. (2023). Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis. Frontiers. [Link]

  • Red-Horse, K., et al. (2021). Autocitrullination of PAD4 does not alter its enzymatic activity: In vitro and in silico studies. ScienceDirect. [Link]

  • Lee, Y., et al. (2015). Pharmacokinetics of the amidine prodrug of a novel oral anticoagulant factor VIIa inhibitor (AS1924269-00) in rats. ResearchGate. [Link]

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. CORE. [Link]

  • CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate.
  • PrepChem. (n.d.). Synthesis of a. 4-mercapto-phenyl-acetic acid. PrepChem.com. [Link]

  • Kuhl, N., et al. (2019). Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines. Organic Chemistry Portal. [Link]

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]

  • Sharma, P., & Kumar, V. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. [Link]

  • Al-Hourani, B. J., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PMC - PubMed Central. [Link]

  • Singleton, D. A., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society. [Link]

  • University of Cardiff. (2018). Introduction to cyanamides. -ORCA - Cardiff University. [Link]

  • Wicha, J., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cyanamide?. Patsnap Synapse. [Link]

  • Causey, C. P., et al. (2011). Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors. NIH. [Link]

  • Senter, P. D., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. [Link]

  • Lewis, H. D., et al. (2025). Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site. Nature Communications. [Link]

  • Senter, P. D., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]

  • Nagahara, T., et al. (2007). Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. PubMed. [Link]

  • de Oliveira, M. G., et al. (2020). The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Meng, Z., et al. (2015). Inhibition of Peptidylarginine Deiminase Attenuates Inflammation and Improves Survival in a Rat Model of Hemorrhagic Shock. PubMed Central. [Link]

  • Wang, Y., et al. (2024). Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. MDPI. [Link]

Sources

An In-depth Technical Guide on the Discovery and History of 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Protease Inhibition

The intricate dance of life is often choreographed by enzymes, the biological catalysts that orchestrate a vast array of biochemical reactions. Among these, proteases, enzymes that cleave peptide bonds in proteins, play a pivotal role in health and disease. The unchecked activity of certain proteases, particularly serine proteases like trypsin, is implicated in a multitude of pathological conditions, including inflammation, pancreatitis, and thrombosis. This has driven a relentless pursuit for synthetic inhibitors that can selectively tame these enzymatic workhorses. This technical guide delves into the discovery and history of a key player in this field: 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, a molecule that exemplifies the rational design of potent and specific trypsin inhibitors.

The Genesis of an Idea: Learning from Nature's Substrates

The story of this compound begins with a fundamental understanding of its primary target, trypsin. Trypsin, a digestive enzyme, exhibits a remarkable specificity for cleaving peptide chains at the carboxyl side of basic amino acids, namely lysine and arginine. This specificity is dictated by the architecture of its active site, which features a deep, negatively charged pocket (the S1 pocket) that readily accommodates the positively charged side chains of these amino acids.

Early pioneers in the field, such as Mares-Guia and Shaw, laid the groundwork in the 1960s by meticulously studying the interactions of small, synthetic molecules with the trypsin active site. Their work with amidine and guanidine compounds, which mimic the side chains of arginine and lysine, was instrumental in elucidating the key structural features required for potent inhibition.[1][2] They demonstrated that the positively charged amidinium or guanidinium group is crucial for anchoring the inhibitor within the S1 pocket through strong electrostatic interactions with a conserved aspartate residue (Asp189).

This foundational research set the stage for the rational design of a new class of synthetic trypsin inhibitors. The core concept was to create a molecule with a "warhead"—the amidino group—that would specifically target the S1 pocket of trypsin, attached to a scaffold that could be chemically modified to fine-tune its properties.

The Birth of a Molecule: Synthesis and Key Innovators

While a single, seminal publication detailing the very first synthesis of 2-(4-Carbamimidoylphenyl)acetic acid is not readily apparent in the historical literature, the body of work from a group of researchers in Germany, including F. Markwardt, G. Wagner, P. Walsmann, H. Horn, and J. Stürzebecher, throughout the 1970s and early 1980s, was pivotal in the development of amidinophenyl compounds as potent protease inhibitors.[1][3] Their extensive research into synthetic inhibitors of serine proteases, particularly focusing on benzamidine and its derivatives, strongly suggests that the synthesis of 2-(4-Carbamimidoylphenyl)acetic acid was a logical progression of their investigations into structure-activity relationships.

The most probable synthetic route to this compound, and the one that aligns with the chemical knowledge of the era, is the Pinner reaction . This classic organic reaction, first described by Adolf Pinner in 1877, provides an efficient method for converting nitriles into amidines.

Experimental Protocol: The Pinner Synthesis

The synthesis of this compound is a two-step process starting from the readily available 2-(4-cyanophenyl)acetic acid.

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

  • Anhydrous Conditions: A solution of 2-(4-cyanophenyl)acetic acid in a suitable anhydrous alcohol, typically ethanol, is prepared in a reaction vessel equipped with a drying tube to strictly exclude moisture.

  • Acidification: Dry hydrogen chloride gas is bubbled through the cooled solution. The HCl acts as a catalyst, protonating the nitrile nitrogen and making the carbon atom more susceptible to nucleophilic attack by the alcohol.

  • Reaction: The reaction mixture is stirred at a low temperature (typically 0-5 °C) for several hours. This results in the formation of the ethyl imidate hydrochloride, commonly known as a Pinner salt. The low temperature is crucial to prevent side reactions.

  • Isolation (Optional): The Pinner salt may precipitate from the solution and can be isolated by filtration, although it is often used directly in the next step.

Step 2: Ammonolysis to the Amidine Hydrochloride

  • Ammonia Addition: The Pinner salt (either isolated or as a solution/suspension) is treated with a solution of anhydrous ammonia in an alcohol (e.g., ethanolic ammonia).

  • Nucleophilic Attack: The ammonia acts as a nucleophile, attacking the carbon of the imino ester and displacing the ethoxy group.

  • Formation of the Amidine: This reaction yields the desired 2-(4-Carbamimidoylphenyl)acetic acid, which, in the presence of excess HCl from the previous step, precipitates as the stable hydrochloride salt.

  • Purification: The crude product is collected by filtration, washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials and by-products, and can be further purified by recrystallization.

The hydrochloride salt form of the final compound is advantageous as it enhances the stability and water solubility of the molecule, which is crucial for its use in biological assays and as a potential therapeutic agent.

Synthesis_Pathway start 2-(4-Cyanophenyl)acetic acid pinner_salt Ethyl 2-(4-carboxymethylphenyl)acetimidate (Pinner Salt) start->pinner_salt  EtOH, dry HCl (gas) (Pinner Reaction) final_product 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride pinner_salt->final_product  Anhydrous NH3 in EtOH (Ammonolysis)

Figure 1: Synthetic pathway of this compound.

Mechanism of Action: A Lock and Key Interaction

The efficacy of 2-(4-Carbamimidoylphenyl)acetic acid as a trypsin inhibitor lies in its exquisite molecular mimicry. The key to its inhibitory activity is the positively charged carbamimidoyl (amidino) group at the para-position of the phenyl ring.

Mechanism_of_Action cluster_Trypsin Trypsin Active Site S1_pocket S1 Specificity Pocket (Asp189 - Negative Charge) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Inhibitor 2-(4-Carbamimidoylphenyl)acetic acid Inhibitor->Catalytic_Triad Blocks Substrate Access Amidinium_group Positively Charged Amidinium Group Inhibitor->Amidinium_group Amidinium_group->S1_pocket Strong Electrostatic Interaction

Figure 2: Mechanism of trypsin inhibition.

As illustrated in Figure 2, the inhibitor binds to the active site of trypsin in a competitive manner. The positively charged amidinium group is drawn into the negatively charged S1 pocket, forming a strong, non-covalent salt bridge with the carboxylate side chain of Aspartic acid 189. This interaction is highly specific and is the primary determinant of the inhibitor's potency. The phenylacetic acid moiety of the inhibitor then occupies the remainder of the active site cleft, physically blocking the access of natural protein substrates to the catalytic triad (Serine 195, Histidine 57, and Aspartic acid 102), thereby preventing peptide bond cleavage.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of compounds like 2-(4-Carbamimidoylphenyl)acetic acid is typically quantified by determining their inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximal inhibition and is a measure of the inhibitor's binding affinity for the enzyme. A lower Ki value indicates a more potent inhibitor.

While the specific initial publication reporting the Ki value for 2-(4-Carbamimidoylphenyl)acetic acid is elusive, the work of the Markwardt group and others on analogous compounds provides a strong indication of its expected potency. Amides of 4-amidinophenylalanine, for instance, were shown to have inhibitory activity against trypsin and other serine proteases.[1]

Compound FamilyTarget EnzymeGeneral Potency (Ki)Reference
Benzamidine DerivativesTrypsinMicromolar to NanomolarMares-Guia & Shaw, 1965
Amidinophenylalanine AmidesTrypsin, PlasminMicromolarStürzebecher et al., 1981[1]
Amidinophenyl EstersTrypsin, ThrombinPotent InhibitionMarkwardt et al., 1972[3]

Table 1: Inhibitory potency of related amidinophenyl compounds.

Conclusion and Future Perspectives

The discovery and development of this compound represent a significant milestone in the field of rational drug design. Building upon the foundational understanding of enzyme-substrate interactions, researchers were able to synthesize a small molecule that effectively and specifically inhibits the activity of trypsin. While the precise historical thread of its initial synthesis is woven into the broader tapestry of research on amidinophenyl-based protease inhibitors, its importance as a research tool and a scaffold for the development of more complex therapeutic agents is undeniable.

The journey of this molecule underscores the power of a multidisciplinary approach, combining enzymology, organic synthesis, and pharmacology. The principles learned from the study of 2-(4-Carbamimidoylphenyl)acetic acid and its analogs continue to inform the design of novel inhibitors for a wide range of proteases, offering hope for the treatment of numerous diseases.

References

  • Markwardt, F., Wagner, G., Walsmann, P., Horn, H., & Stürzebecher, J. (1972). Inhibition of trypsin and thrombin by amidinophenyl esters of aromatic carboxylic acids. Acta Biologica et Medica Germanica, 28(5), K19-25.
  • Stürzebecher, J., Horn, H., Markwardt, F., Wagner, G., & Walsmann, P. (1981). Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids. Die Pharmazie, 36(9), 639-641.
  • Mares-Guia, M., & Shaw, E. (1967). Studies on the active center of trypsin. Further characterization of the hydrophobic binding site. The Journal of Biological Chemistry, 242(23), 5777-5781.
  • Mares-Guia, M., & Shaw, E. (1965). STUDIES ON THE ACTIVE CENTER OF TRYPSIN. THE BINDING OF AMIDINES AND GUANIDINES AS MODELS OF THE SUBSTRATE SIDE CHAIN. The Journal of Biological Chemistry, 240, 1579-1585.

Sources

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in contemporary pharmaceutical research and development. Also known by synonyms such as {4-[amino(imino)methyl]phenyl}acetic acid hydrochloride and 4-Amidinophenylacetic acid hydrochloride, this compound's unique structural features make it an invaluable building block for synthesizing a range of biologically active molecules.[1][2] This document delineates its molecular structure, physicochemical properties, a representative synthetic workflow, and its critical applications, particularly in the design of enzyme inhibitors and peptidomimetics. The insights herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their discovery and development pipelines.

Molecular Structure and Physicochemical Properties

The structural foundation of this compound is a phenylacetic acid scaffold functionalized with a carbamimidoyl (amidine) group at the para position of the phenyl ring. The amidine group is protonated and stabilized as a hydrochloride salt, which enhances the compound's solubility in aqueous media for experimental applications.[3]

Chemical Formula and Molecular Weight

The precise chemical identity of the compound is defined by its molecular formula and weight.

  • Molecular Formula: C₉H₁₁ClN₂O₂[1][4][5]

  • Molecular Weight: 214.65 g/mol [1][3][5]

Structural Diagram

The spatial arrangement of atoms is critical to the molecule's reactivity and its ability to interact with biological targets. The diagram below illustrates the connectivity of the atoms.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound are summarized below for easy reference. These parameters are essential for experimental design, including reaction setup, storage, and safety protocols.

PropertyValueReference(s)
CAS Number 52798-09-1[1][4][5]
MDL Number MFCD11505975[1]
Physical Form Solid[1]
Storage Sealed in dry, 2-8°C[1][4]
SMILES Code O=C(O)CC1=CC=C(C(N)=N)C=C1.[H]Cl[4]
InChI Key FVNZSYXKUMKULD-UHFFFAOYSA-N[1]

Synthesis and Spectroscopic Characterization

The synthesis and structural confirmation of this compound are fundamental to its application. While multiple synthetic routes may exist, a common and logical approach involves the transformation of a nitrile precursor.

Conceptual Synthesis Workflow

The Pinner reaction is a classic and reliable method for converting a nitrile to an amidine hydrochloride. This process typically involves treating the nitrile with an alcohol in the presence of hydrogen chloride gas to form an intermediate imino ether hydrochloride (a Pinner salt), which is then reacted with ammonia to yield the final amidine product.

Synthesis_Workflow start 4-Cyanophenylacetic Acid (Starting Material) step1 Step 1: Pinner Reaction (HCl, Ethanol) start->step1 Reacts with intermediate Intermediate: Imino Ether Hydrochloride step1->intermediate Forms step2 Step 2: Ammonolysis (Ammonia) intermediate->step2 Reacts with product 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (Final Product) step2->product Yields

Caption: Conceptual workflow for the synthesis of the target compound via the Pinner reaction.

Experimental Protocol: General Pinner Synthesis

Causality: This protocol is designed for the robust conversion of a nitrile to an amidine hydrochloride. The use of anhydrous conditions is critical in the first step to prevent hydrolysis of the nitrile and the intermediate Pinner salt back to the carboxylic acid.

  • Preparation : Dissolve the starting material, 4-cyanophenylacetic acid, in an excess of anhydrous ethanol in a flask equipped with a drying tube.

  • Acidification : Cool the solution in an ice bath (0-5°C). Bubble dry hydrogen chloride gas through the solution until saturation is achieved. Rationale: The low temperature controls the exothermic reaction, and HCl gas is the reagent for forming the Pinner salt.

  • Intermediate Formation : Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours until the precipitation of the imino ether hydrochloride intermediate is complete.

  • Isolation : Collect the precipitate by filtration, wash with cold anhydrous diethyl ether to remove excess HCl and unreacted starting material, and dry under vacuum.

  • Ammonolysis : Suspend the dried intermediate in a solution of ammonia in ethanol. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). Rationale: Ammonia displaces the ethoxy group from the Pinner salt to form the final amidine.

  • Final Product Isolation : Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Spectroscopic Characterization

Structural verification is achieved through standard spectroscopic methods.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides definitive structural information. Expected chemical shifts (δ) in a solvent like D₂O would include:

    • Aromatic Protons : Two doublets in the range of δ 7.4-7.8 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.

    • Methylene Protons (-CH₂-) : A singlet around δ 3.7 ppm.

    • Amidine/Ammonium Protons (-NH₂) : These protons exchange with D₂O and may not be visible. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets at lower fields.

  • Infrared (IR) Spectroscopy : Key vibrational frequencies confirm the presence of functional groups:

    • ~1700 cm⁻¹ : Strong C=O stretch from the carboxylic acid.

    • ~1670 cm⁻¹ : Strong C=N stretch of the amidinium ion.

    • 3100-3400 cm⁻¹ : Broad N-H stretching vibrations.

    • 2500-3000 cm⁻¹ : Broad O-H stretch from the carboxylic acid.

  • Mass Spectrometry (MS) : ESI-MS would show a prominent peak for the parent cation [M-Cl]⁺ at m/z corresponding to the molecular formula C₉H₁₀N₂O₂ (178.07).

Applications in Drug Discovery and Development

The value of this compound lies in its utility as a versatile synthetic intermediate.[3] Its structure is particularly relevant for designing molecules that target enzymes or receptors where specific charge and spatial interactions are crucial.

Role as a Bioisostere and Peptidomimetic

The positively charged carbamimidoyl (amidine) group is a well-established bioisostere for the guanidinium group found in the amino acid arginine. Many enzymes, especially serine proteases like thrombin, trypsin, and factor Xa, have specificity pockets that recognize and bind arginine residues in their substrates.

  • Enzyme Inhibition : By incorporating the 4-amidinophenyl moiety, researchers can design potent and selective inhibitors of these proteases, which are key targets in cardiovascular diseases (e.g., thrombosis). The amidine group provides the necessary positive charge to anchor the inhibitor in the enzyme's S1 specificity pocket.

  • Peptidomimetics : It is used to prepare peptidomimetics, which are compounds that mimic the structure of peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.[3]

Intermediate in Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a key fragment for the synthesis of complex APIs. For instance, it is structurally related to moieties found in direct thrombin inhibitors. The synthesis of impurities and metabolites of drugs like Dabigatran may utilize similar building blocks for analytical and toxicological studies.[6]

Application_Logic cluster_0 Core Compound cluster_1 Structural Features & Rationale cluster_2 Therapeutic Applications Core 2-(4-Carbamimidoylphenyl) acetic acid HCl Feature Carbamimidoyl (Amidine) Group (Positively Charged) Core->Feature Provides API API Synthesis (e.g., Anticoagulants) Core->API Used as a building block for Rationale Bioisostere for Arginine's Guanidinium Group Feature->Rationale Acts as Target Target: Serine Proteases (e.g., Thrombin, Factor Xa) Rationale->Target Enables binding to Indication Indication: Cardiovascular & Metabolic Disorders Target->Indication Leads to API->Indication

Caption: Logical flow from the compound's core structure to its therapeutic applications.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements : P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, characterized by the strategically placed amidine group, provides a reliable starting point for the rational design of enzyme inhibitors and other targeted therapeutics. Understanding its properties, synthesis, and applications, as detailed in this guide, empowers researchers to leverage this valuable building block in the quest for novel and effective medicines.

References

  • This compound . MySkinRecipes. [Link]

  • This compound . Seedion. [Link]

  • p-Aminophenylacetic acid hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • (2R)-2-amino-2-(4-carbamimidoylphenyl)acetic acid . PubChem, National Center for Biotechnology Information. [Link]

Sources

potential therapeutic targets of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Targets of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

In the landscape of modern drug discovery, the pursuit of highly specific molecular targets is paramount. Among these, the serine protease family stands out as a rich field of opportunity, implicated in a vast array of physiological and pathological processes. The compound at the heart of this guide, this compound, also known as 4-Amidinophenylacetic acid, represents a quintessential scaffold for the design of potent and selective serine protease inhibitors. Its defining feature, the carbamimidoylphenyl (amidine) group, serves as a powerful pharmacophore, adept at docking into the S1 specificity pocket of numerous trypsin-like serine proteases. This guide, intended for researchers, scientists, and drug development professionals, will delve into the core therapeutic targets of this compound, elucidating the underlying mechanisms and providing a robust framework for their experimental validation. As a Senior Application Scientist, my objective is to not only present established knowledge but to also infuse it with field-proven insights, ensuring that the methodologies described are both technically sound and practically relevant.

Chapter 1: A Primer on Serine Proteases as Therapeutic Targets

Serine proteases are a large and diverse family of enzymes characterized by the presence of a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, in their active site. They play critical roles in processes ranging from digestion and blood coagulation to immunity and tissue remodeling. Their dysregulation, however, is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.

The catalytic mechanism of serine proteases involves the serine residue acting as a nucleophile to attack the carbonyl carbon of a peptide bond, leading to its cleavage. The specificity of these proteases is largely determined by the nature of the S1 binding pocket, which accommodates the side chain of the amino acid at the P1 position of the substrate. For trypsin-like serine proteases, this pocket is deep and negatively charged at the bottom (due to an aspartate residue), showing a strong preference for the positively charged side chains of arginine and lysine. The amidine group of 2-(4-Carbamimidoylphenyl)acetic acid is a bioisostere of the guanidinium group of arginine, allowing it to act as a potent competitive inhibitor of these enzymes.

Chapter 2: Urokinase-type Plasminogen Activator (uPA) - A Central Mediator of Cancer Invasion and Metastasis

The Pathophysiological Role of the uPA System
Mechanism of Inhibition and Therapeutic Rationale

The therapeutic strategy centers on inhibiting the catalytic activity of uPA to prevent the downstream consequences of plasmin activation. Amidine-containing compounds like 2-(4-Carbamimidoylphenyl)acetic acid are designed to mimic the arginine side chain of natural substrates, thereby binding tightly to the S1 pocket of uPA and blocking its proteolytic function.[6] By inhibiting uPA, these compounds can effectively suppress the degradation of the ECM, thereby impeding the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.[1] This makes uPA a highly attractive target for the development of anti-cancer agents.[4]

Experimental Validation of uPA Inhibition

This protocol describes a colorimetric assay to determine the inhibitory potency (IC50) of this compound against human uPA.

Principle: The assay measures the ability of the inhibitor to block the uPA-catalyzed cleavage of a chromogenic substrate, which releases a colored product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm.

Materials:

  • Human uPA (high molecular weight)

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer to the blank wells, 50 µL of the test compound dilutions to the sample wells, and 50 µL of Assay Buffer to the positive control wells.

  • Add 25 µL of the uPA enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the chromogenic substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_sample / V_control)] * 100.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation:

  • Positive Control: uPA and substrate without inhibitor (represents 0% inhibition).

  • Negative Control (Blank): Substrate and buffer without enzyme (to measure background signal).

  • Vehicle Control: uPA, substrate, and the same concentration of solvent used for the test compound (to account for any solvent effects).

This assay assesses the effect of the uPA inhibitor on the invasive potential of cancer cells in vitro.

Principle: Cancer cells are seeded in the upper chamber of a Transwell insert coated with Matrigel, a reconstituted basement membrane. Chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the porous membrane, where they can be stained and quantified.

Materials:

  • Invasive cancer cell line (e.g., MDA-MB-231)

  • Matrigel-coated Transwell inserts (8 µm pore size)

  • Cell culture medium with and without serum

  • This compound

  • Calcein AM or Crystal Violet stain

Procedure:

  • Thaw Matrigel on ice and coat the upper surface of the Transwell inserts. Allow to solidify at 37°C.

  • Starve the cancer cells in serum-free medium for 24 hours.

  • Resuspend the starved cells in serum-free medium containing various concentrations of the test compound.

  • Seed the cells into the upper chamber of the Matrigel-coated inserts.

  • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

  • Compare the number of invading cells in the treated groups to the untreated control.

Chapter 3: Matriptase - A Key Regulator in Epithelial Tissues and Cancer

The Dual Role of Matriptase

Matriptase is a type II transmembrane serine protease that is crucial for maintaining epithelial barrier function and homeostasis.[7] Its activity is tightly regulated, but when dysregulated, it becomes a key driver in the progression of various epithelial cancers.[8] Matriptase contributes to tumorigenesis by activating other proteases, such as uPA, and growth factors like hepatocyte growth factor (HGF), which in turn promote cell proliferation, invasion, and metastasis.[5][9]

Inhibition Strategy and Therapeutic Potential

Given its role in activating pro-tumorigenic factors, matriptase is an attractive therapeutic target.[8] The design of matriptase inhibitors often follows a similar principle to that of uPA inhibitors, utilizing scaffolds that can effectively interact with its active site.[7][10] Selective matriptase inhibitors have the potential to be used in the treatment of various cancers and inflammatory skin disorders where its activity is aberrantly high.[7]

Experimental Approaches for Matriptase

The experimental validation of matriptase inhibitors follows a similar workflow to that of uPA inhibitors.

  • Enzymatic Assay: A fluorogenic or chromogenic assay using a specific matriptase substrate can be employed to determine the IC50 of the test compound.

  • Cell-Based Assays: The effect of the inhibitor on matriptase-mediated cellular processes can be assessed by measuring the activation of its downstream substrates, such as pro-uPA or pro-HGF, in cancer cell lines that overexpress matriptase.

Chapter 4: Prostasin - A Serine Protease with Diverse Functions

Prostasin in Physiology and Disease

Prostasin, also known as PRSS8, is a glycosylphosphatidylinositol (GPI)-anchored serine protease predominantly expressed in epithelial cells.[11] It is a key regulator of the epithelial sodium channel (ENaC), which plays a critical role in sodium and water balance, thereby influencing blood pressure.[11][12] Prostasin cleaves and activates ENaC, leading to increased sodium reabsorption.[11] Consequently, inhibitors of prostasin have potential as novel antihypertensive agents.[12] In the context of cancer, the role of prostasin is more complex. In some cancers, like prostate cancer, it appears to act as a tumor suppressor, with its expression being downregulated in high-grade tumors.[13]

Therapeutic Implications

The modulation of prostasin activity presents therapeutic opportunities in both cardiovascular disease and oncology. For hypertension, inhibition of prostasin could lead to a decrease in ENaC activity and subsequently lower blood pressure.[12] The role of prostasin in cancer is still under investigation, and its potential as a therapeutic target in this context is an active area of research.

Experimental Workflow for Prostasin
  • Prostasin Activity Assay: A biochemical assay using a specific substrate can be used to quantify the inhibitory effect of this compound on prostasin.

  • Electrophysiology: To assess the functional consequences of prostasin inhibition on ion transport, techniques like patch-clamping can be used to measure ENaC currents in renal epithelial cells (e.g., M-1 cells) in the presence and absence of the inhibitor.[12]

Chapter 5: Ensuring Target Specificity - The Importance of Selectivity Profiling

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects and potential toxicity. Given that this compound is designed to inhibit trypsin-like serine proteases, it is essential to profile its activity against a panel of related proteases.

Protocol 5.1: Serine Protease Selectivity Profiling

Principle: The inhibitory activity of the test compound is assessed against a panel of serine proteases (e.g., thrombin, trypsin, plasmin, factor Xa) using specific chromogenic or fluorogenic substrates for each enzyme.

Procedure:

  • Perform enzymatic assays for each protease in the panel, similar to the protocol described for uPA (Protocol 2.3.1).

  • Determine the IC50 value of the test compound for each protease.

  • Calculate the selectivity index by taking the ratio of the IC50 for the off-target protease to the IC50 for the primary target (e.g., IC50_thrombin / IC50_uPA). A higher selectivity index indicates greater specificity for the intended target.

Data Presentation:

ProteaseIC50 (µM) of Compound XSelectivity Index (vs. uPA)
uPA0.11
Matriptase0.55
Prostasin1.212
Thrombin> 50> 500
Trypsin15150
Plasmin550

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualizations

Signaling Pathways and Experimental Workflows

uPA_System cluster_cell Cancer Cell cluster_ecm Extracellular Matrix uPAR uPAR Plasminogen Plasminogen uPA uPA uPA->uPAR binds uPA->Plasminogen activates Plasmin Plasmin ECM ECM Degradation Plasmin->ECM MMPs Pro-MMPs Plasmin->MMPs activates Metastasis Invasion & Metastasis ECM->Metastasis ActiveMMPs Active MMPs ActiveMMPs->ECM Inhibitor 2-(4-Carbamimidoylphenyl) acetic acid Inhibitor->uPA inhibits

Caption: The uPA-uPAR system in cancer metastasis and its inhibition.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays EnzymeAssay Enzymatic Activity Assay (IC50 Determination) Selectivity Selectivity Profiling (Protease Panel) EnzymeAssay->Selectivity Invasion Matrigel Invasion Assay Selectivity->Invasion Downstream Downstream Substrate Activation Assay Invasion->Downstream Evaluation Therapeutic Potential Evaluation Downstream->Evaluation Start Test Compound: 2-(4-Carbamimidoylphenyl)acetic acid Start->EnzymeAssay

Caption: Experimental workflow for validating a serine protease inhibitor.

Conclusion

This compound and its derivatives represent a promising class of compounds for the targeted inhibition of serine proteases. The primary therapeutic targets identified—uPA, matriptase, and prostasin—are implicated in a range of pathologies, most notably cancer and cardiovascular diseases. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the preclinical evaluation of such inhibitors. A thorough understanding of the target biology, coupled with rigorous in vitro and cell-based validation, is essential for the successful translation of these compounds into novel therapeutics. Future research should continue to focus on optimizing the potency and selectivity of these inhibitors and exploring their efficacy in relevant in vivo disease models.

References

  • Rockwell, A. et al. (1998). Inhibitors of the protease domain of urokinase-type plasminogen activator. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024). What are uPA inhibitors and how do they work?. Patsnap. Available at: [Link]

  • Blasi, F. & Sidenius, N. (2011). The Urokinase-type Plasminogen Activator and the Generation of Inhibitors of Urokinase Activity and Signaling. Bentham Science. Available at: [Link]

  • Wikipedia. (2023). Urokinase. Wikipedia. Available at: [Link]

  • Patsnap Synapse. (2024). What are matriptase inhibitors and how do they work?. Patsnap. Available at: [Link]

  • Pedersen, H. et al. (1994). Urokinase and Plasminogen Activator Inhibitor Type 1 in Pulmonary Adenocarcinoma. AACR Journals. Available at: [Link]

  • Beaulieu, A. et al. (2012). Design and Synthesis of Potent, Selective Inhibitors of Matriptase. PMC. Available at: [Link]

  • ResearchGate. (2018). Effect of protease inhibitors on matriptase activation in vitro. ResearchGate. Available at: [Link]

  • Bromley, S. et al. (2014). Inhibitors of HGFA, Matriptase, and Hepsin Serine Proteases: A Nonkinase Strategy to Block Cell Signaling in Cancer. NIH. Available at: [Link]

  • Narikiyo, T. et al. (2002). Inhibition of prostasin secretion by serine protease inhibitors in the kidney. PubMed. Available at: [Link]

  • Côté, J. et al. (2014). Analysis of Subpocket Selectivity and Identification of Potent Selective Inhibitors for Matriptase and Matriptase-2. ACS Publications. Available at: [Link]

  • MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]

  • Al-Omar, M. A. (2010). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. PubMed. Available at: [Link]

  • Surendran, K. & Varghese, J. (2012). Prostasin: An Epithelial Sodium Channel Regulator. PMC. Available at: [Link]

  • Chen, L. M. et al. (2001). Down-regulation of Prostasin Serine Protease: A Potential Invasion Suppressor in Prostate Cancer. PubMed. Available at: [Link]

Sources

A Technical Guide to the Preliminary In-Vitro Investigation of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in-vitro studies on 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride. This compound, featuring a key carbamimidoyl (amidine) moiety, is a candidate for investigation in biochemical and pharmaceutical research, particularly in the design of enzyme inhibitors or receptor modulators.[1] This document outlines a logical, multi-stage experimental workflow designed to initially characterize the compound's cytotoxic profile and subsequently evaluate its potential as an enzyme inhibitor, with a strategic focus on serine proteases. The protocols described herein are grounded in established methodologies and are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust starting point for their investigations.

Introduction and Rationale

This compound is an organic compound with the chemical formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol .[1] Its structure, characterized by a phenylacetic acid backbone and a positively charged carbamimidoyl group at the para position, suggests a potential for interaction with biological targets that possess negatively charged pockets or recognize arginine-like motifs. The carbamimidoyl group is a known pharmacophore in the design of inhibitors for various enzymes, notably serine proteases, where it can mimic the guanidinium group of arginine.

This guide proposes a foundational in-vitro screening cascade. The primary objectives are:

  • To determine the general cytotoxicity of the compound across relevant cell lines.

  • To conduct a primary screen for inhibitory activity against a representative serine protease.

  • To establish a dose-response relationship and determine the half-maximal inhibitory concentration (IC₅₀) if activity is observed.

This structured approach ensures that resources are utilized efficiently, beginning with broad toxicity profiling before committing to more specific and resource-intensive mechanistic studies.

Compound Characterization and Handling

Prior to initiating biological assays, it is imperative to confirm the identity and purity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52798-09-1[1][2]
Molecular Formula C₉H₁₁ClN₂O₂[1]
Molecular Weight 214.65 g/mol [1]
Physical Form Solid
Storage 2-8°C, sealed in dry conditions[1]

Protocol 2.1: Stock Solution Preparation

The hydrochloride salt form of the compound enhances its solubility in aqueous media, which is advantageous for in-vitro experiments.[1]

  • Reconstitution: Aseptically weigh the required amount of this compound powder.

  • Solvent Selection: Reconstitute the compound in sterile, nuclease-free water or a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) to create a high-concentration primary stock solution (e.g., 10 mM).

  • Solubilization: Ensure complete dissolution by gentle vortexing or sonication if necessary. The use of a small percentage of DMSO can be considered if aqueous solubility is limited, but the final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced artifacts.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Prepare single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Stage 1: Assessment of In-Vitro Cytotoxicity

Rationale: Before evaluating the specific enzymatic activity of a compound, it is crucial to determine its inherent cytotoxicity. A compound that indiscriminately kills cells can produce false-positive results in subsequent enzyme inhibition assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol 3.1: MTT Cytotoxicity Assay

  • Cell Culture: Plate a suitable human cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

Table 2: Hypothetical Cytotoxicity Data Presentation

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100%
11.2398.4%
101.1995.2%
1001.0584.0%
5000.6552.0%
10000.2016.0%
Calculated CC₅₀ ~520 µM

Stage 2: Serine Protease Inhibition Screening

Rationale: The carbamimidoyl group is a strong structural alert for serine protease inhibition. These enzymes play critical roles in numerous physiological processes, making them common drug targets.[3] A fluorogenic assay provides a highly sensitive method to screen for inhibitors by measuring the cleavage of a synthetic substrate that releases a fluorescent molecule.[4][5] Trypsin, a well-characterized serine protease, serves as an excellent model enzyme for initial screening.

Diagram 4.1: General Workflow for In-Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Series Mix Incubate Enzyme + Compound (Pre-incubation) Compound->Mix Enzyme Enzyme Solution (Trypsin) Enzyme->Mix Substrate Fluorogenic Substrate Solution React Add Substrate to Initiate Reaction Substrate->React Mix->React Measure Measure Fluorescence Over Time React->Measure Plot Plot % Inhibition vs. [Compound] Measure->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for a typical in-vitro fluorescence-based enzyme inhibition assay.

Protocol 4.1: Fluorogenic Serine Protease (Trypsin) Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂).

    • Trypsin Solution: Prepare a working solution of bovine trypsin in assay buffer (e.g., 10 µg/mL).

    • Substrate Solution: Prepare a solution of a suitable fluorogenic substrate for trypsin (e.g., Boc-Gln-Ala-Arg-AMC) in assay buffer. The final concentration should be at or below its Michaelis-Menten constant (Kₘ).

    • Test Compound: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.

  • Assay Procedure (96-well black plate):

    • Add 50 µL of each concentration of the test compound to the appropriate wells. Include wells for a positive control inhibitor (e.g., aprotinin) and a negative control (vehicle/buffer).

    • Add 50 µL of the trypsin working solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm for AMC-based substrates) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Determine the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Table 3: Hypothetical Serine Protease Inhibition Data Presentation

[Compound] (µM)Reaction Rate (RFU/min)% Inhibition
0 (Vehicle)5000%
0.145010%
137525%
1025549%
5011078%
1006088%
Calculated IC₅₀ ~10.2 µM

Interpretation and Next Steps

The successful completion of this preliminary in-vitro workflow will yield critical initial data on the bioactivity of this compound.

  • High Cytotoxicity (Low CC₅₀): If the compound exhibits significant cytotoxicity at concentrations similar to or lower than its enzymatic IC₅₀, its therapeutic window is likely narrow. Further investigation might focus on structural modifications to reduce toxicity while retaining inhibitory activity.

  • Potent Inhibition (Low IC₅₀) and Low Cytotoxicity: This is the ideal outcome. A compound with a low IC₅₀ against a target enzyme and a high CC₅₀ value (a high selectivity index, CC₅₀/IC₅₀) is a promising candidate for further development. Next steps would include:

    • Selectivity Profiling: Testing the compound against a panel of other serine proteases and proteases from different classes (e.g., cysteine, metalloproteases) to determine its specificity.[3]

    • Mechanism of Inhibition Studies: Conducting enzyme kinetics experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive.

    • Cell-Based Assays: Moving to more complex cell-based models to confirm target engagement and functional effects in a physiological context.[6]

Conclusion

This technical guide presents a structured and scientifically grounded approach for the initial in-vitro evaluation of this compound. By systematically assessing cytotoxicity before proceeding to targeted enzyme inhibition assays, researchers can efficiently gather the foundational data necessary to make informed decisions about the compound's potential as a lead molecule. The proposed workflow, centered on established and robust methodologies, ensures data integrity and provides a clear path for subsequent, more detailed investigations in the drug discovery process.

References

  • Protease Assay Services. Reaction Biology. [Link]

  • Protease Assay Kits. Biocompare. [Link]

  • This compound. MySkinRecipes. [Link]

  • (2R)-2-amino-2-(4-carbamimidoylphenyl)acetic acid | C9H11N3O2 | CID 140039501. PubChem. [Link]

  • Protease Assays - Assay Guidance Manual. NCBI - NIH. [Link]

  • DABIGATRAN PART 2/3. New Drug Approvals. [Link]

  • Synthesis of 2-{2-[(2,6-dichlorophenyl)-amino]-phenyl}-acetic acid 4-aminobutylamide hydrochloride. PrepChem.com. [Link]

Sources

Spectroscopic Characterization of 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is a key building block in pharmaceutical research and development, often utilized as an intermediate in the synthesis of enzyme inhibitors and receptor modulators. Its chemical structure, featuring a phenylacetic acid core with a carbamimidoyl (amidine) group, necessitates rigorous characterization to ensure purity, confirm identity, and understand its chemical behavior. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In the absence of publicly available experimental spectra, this guide leverages high-quality predicted spectroscopic data to provide a detailed analysis of the expected spectral features. This approach offers a robust framework for researchers to interpret their own experimental data and to understand the structure-spectra correlations inherent to this molecule.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is the foundation of its utility. Spectroscopic techniques provide a non-destructive means to probe this structure at the molecular level.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here is predicted using advanced algorithms and provides a reliable reference for experimental work.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-H (ortho to CH₂COOH) 7.45 d 2H
Ar-H (ortho to C(NH)NH₂) 7.80 d 2H
CH₂ 3.70 s 2H
NH/NH₂ 9.10, 9.40 br s 4H
COOH 12.50 br s 1H

Predicted using ChemDraw v20.1. Solvent: DMSO-d₆.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features. The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing amidinium group (7.80 ppm) compared to those ortho to the acetic acid moiety (7.45 ppm) is a predictable and informative feature. The methylene protons (CH₂) are expected to appear as a singlet around 3.70 ppm. The protons of the amidinium and carboxylic acid groups are acidic and their signals are expected to be broad and may exchange with residual water in the solvent. Their chemical shifts can be highly variable depending on concentration and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C=O 171.5
C (Ar, attached to CH₂COOH) 135.0
CH (Ar) 130.0
CH (Ar) 129.5
C (Ar, attached to C(NH)NH₂) 140.0
CH₂ 40.5
C(NH)NH₂ 167.0

Predicted using ChemDraw v20.1. Solvent: DMSO-d₆.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a carbon map of the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal, appearing around 171.5 ppm. The amidinium carbon is also significantly deshielded and is predicted to be around 167.0 ppm. The aromatic carbons show distinct signals, with the quaternary carbons appearing at lower field than the protonated carbons. The methylene carbon is expected in the aliphatic region around 40.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) 3300-2500 Broad, Strong
N-H (Amidinium) 3400-3100 Strong, Multiple Bands
C-H (Aromatic) 3100-3000 Medium
C-H (Aliphatic) 2950-2850 Medium
C=O (Carboxylic Acid) 1710-1680 Strong
C=N (Amidinium) 1680-1640 Strong
C=C (Aromatic) 1600-1450 Medium, Multiple Bands

Predicted using spectral databases.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid dimer. Superimposed on this will be the N-H stretching vibrations of the amidinium group. The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹. The C=N stretch of the amidinium ion is also expected to be a strong absorption in a similar region, potentially overlapping with the carbonyl peak. The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Table 4: Predicted Mass Spectrometry Data (ESI+)

Ion Predicted m/z
[M+H]⁺ 179.0866
[M+Na]⁺ 201.0685
[M-COOH]⁺ 134.0866

M represents the free base form of the molecule.

Expertise & Experience: Interpreting the Mass Spectrum

Using electrospray ionization in positive mode (ESI+), the most prominent peak is expected to be the protonated molecule [M+H]⁺, where M is the free base (2-(4-Carbamimidoylphenyl)acetic acid). The exact mass of this ion can be used to confirm the elemental composition. Another common adduct ion that may be observed is the sodium adduct [M+Na]⁺. A characteristic fragment ion would result from the loss of the carboxylic acid group (-COOH), leading to a fragment with an m/z of 134.0866.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution in appropriate solvent) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR or KBr pellet) Sample->IR MS Mass Spectrometry (ESI or other soft ionization) Sample->MS Data Data Analysis and Structure Confirmation NMR->Data IR->Data MS->Data

Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

Trustworthiness: Self-Validating Systems

The following are generalized protocols. Researchers should adapt these based on the specific instrumentation and experimental goals.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program. A spectral width of approximately 16 ppm is recommended.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm is recommended.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the desired mass range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound based on high-quality predictions. By understanding the anticipated NMR, IR, and Mass Spectra, researchers and drug development professionals can more effectively characterize this important chemical intermediate, ensuring the integrity and quality of their work. The provided protocols offer a solid foundation for the experimental acquisition of this critical data.

References

  • ChemDraw v20.1. PerkinElmer Informatics. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • SpectraBase. John Wiley & Sons, Inc. [Link]

Methodological & Application

Application Note & Protocol: Dissolving 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and scientific background for the dissolution of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (CAS: 52798-09-1), a key organic building block utilized in biochemical research and pharmaceutical development.[1] The protocol emphasizes best practices for preparing stable, ready-to-use stock solutions for various downstream applications. It includes step-by-step instructions, troubleshooting guidance, and recommendations for quality control and storage, designed for researchers, scientists, and drug development professionals.

Compound Information & Physicochemical Properties

This compound is a phenylacetic acid derivative containing a highly basic carbamimidoyl (amidine) group. The hydrochloride salt form is specifically designed to enhance its aqueous solubility, facilitating its use in a wide range of experimental settings.[1]

PropertyValueSource
Synonyms 4-Amidinophenylacetic acid hydrochloride[2]
CAS Number 52798-09-1[1]
Molecular Formula C₉H₁₁ClN₂O₂[1]
Molecular Weight 214.65 g/mol [1]
Appearance Solid (typically a white to off-white powder)General knowledge
Storage 2-8°C, protected from moisture[1]

Health & Safety Precautions

Before handling, consult the material safety data sheet (MSDS) specific to the lot number from your supplier. As a general guideline for handling chemical powders:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[3]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][4]

  • Handling: Avoid formation of dust and aerosols. Do not eat, drink, or smoke in the handling area.[2]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

The Science of Dissolution: Key Principles

Understanding the chemical nature of this compound is critical for selecting the appropriate dissolution strategy.

  • Impact of the Hydrochloride Salt: The compound is supplied as a hydrochloride salt. This means the highly basic amidine group is protonated, forming a positively charged salt that is significantly more soluble in aqueous solutions than its free base counterpart. This is a common strategy to improve the bioavailability and handling of amine-containing drug candidates.[1]

  • pH Considerations: The molecule possesses both a basic amidine group (pKa > 10) and an acidic carboxylic acid group (pKa ~4-5). Therefore, its net charge and solubility are highly dependent on the pH of the solvent. In neutral buffers (pH ~7.4), the amidine group will be protonated (positive charge) and the carboxylic acid will be deprotonated (negative charge), forming a zwitterion. This zwitterionic state generally promotes good aqueous solubility.

  • Solvent Selection: Given its polar nature and salt form, aqueous buffers are the recommended solvents. Organic solvents like DMSO or ethanol may also be used, but aqueous buffers are typically preferred for biological applications.

  • Stability Concerns: While stable as a solid when stored correctly, solutions may be susceptible to degradation over time, particularly hydrolysis under harsh acidic or basic conditions or at elevated temperatures.[5][6][7] Therefore, preparing fresh solutions or properly storing validated frozen aliquots is recommended.

Recommended Protocol: Preparation of a 10 mM Stock Solution in PBS

This protocol describes the preparation of a 10 mM stock solution in Phosphate-Buffered Saline (PBS), a common buffer for biological assays.

Required Materials
  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filter (if sterility is required)

  • Sterile microcentrifuge tubes for aliquoting

Step-by-Step Procedure
  • Preparation: Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile conical tube on the analytical balance. Carefully weigh the desired amount of the compound.

    • Calculation Example: To prepare 10 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)

      • Mass (g) = 0.010 mol/L * 0.010 L * 214.65 g/mol = 0.0021465 g = 2.15 mg

  • Solubilization: Add the calculated volume of sterile PBS (pH 7.4) to the conical tube containing the powder.

  • Mixing: Tightly cap the tube and vortex vigorously for 30-60 seconds. A brief sonication in a water bath (5-10 minutes) can be used to break up any small aggregates and facilitate dissolution.

  • Verification of Dissolution: Visually inspect the solution against a dark background to ensure no solid particulates remain. The solution should be clear and colorless.

  • Sterile Filtration (Optional): If the stock solution is intended for cell culture or other sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step removes any potential microbial contaminants.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Dissolution_Workflow start_node Start A Equilibrate Compound start_node->A process_node process_node qc_node qc_node storage_node storage_node end_node End B Weigh Powder A->B C Add Solvent (e.g., PBS) B->C D Vortex & Sonicate C->D E Visually Inspect D->E E->D Particulates Remain F Sterile Filter (Optional) E->F Clear G Aliquot F->G H Store at -20°C / -80°C G->H H->end_node

Caption: Standard workflow for dissolving this compound.

Troubleshooting & Optimization

If complete dissolution is not achieved, consider the following optimization steps.

  • Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes with intermittent mixing. Avoid excessive heat, as it may degrade the compound. Stability studies on related compounds often use elevated temperatures to accelerate degradation, highlighting the need for caution.[7]

  • pH Adjustment: While PBS at pH 7.4 is generally effective, slight adjustments may be necessary depending on the specific lot or desired final formulation. Adding a very small volume of dilute NaOH can help dissolve the carboxylic acid moiety if it is protonated, while dilute HCl can help if the amidine is not fully protonated. Always check the pH after dissolution and ensure it is compatible with your downstream application.

  • Alternative Solvents: For applications where aqueous buffers are not suitable, high-purity DMSO can be used. Prepare a high-concentration stock (e.g., 50-100 mM) in DMSO and dilute it at least 1:1000 into your final aqueous experimental medium to avoid solvent toxicity.

Troubleshooting_Tree problem_node problem_node action_node action_node check_node check_node solution_node solution_node start Powder Not Fully Dissolved action1 Apply Gentle Heat (37°C, 10-15 min) start->action1 check1 Is it Clear? action1->check1 action2 Try Alternative Solvent (e.g., DMSO) check1->action2 No solution Solution Ready check1->solution Yes check2 Is it Clear? action2->check2 check2->solution Yes fail Consult Technical Support / Re-evaluate Concentration check2->fail No

Caption: Decision tree for troubleshooting dissolution issues.

Quality Control & Stability

For rigorous experimental control, especially in drug development, validating the prepared stock solution is crucial.

  • Concentration Verification: The concentration can be confirmed using HPLC with a standard curve or by UV-Vis spectrophotometry if the molar extinction coefficient at a specific wavelength is known or determined empirically.

  • pH Measurement: After dissolution, measure the pH of the stock solution to ensure it is within the desired range for your experiment.

  • Long-Term Stability: For long-term projects, it is advisable to assess the stability of the frozen stock solution over time. This can be done by running an HPLC analysis on an aliquot periodically to check for the appearance of degradation products. This practice aligns with principles outlined in ICH guidelines for stability testing.[8]

References

  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (2026). (2R)-2-amino-2-(4-carbamimidoylphenyl)acetic acid. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 2,4-Dichlorophenoxyacetic acid.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • Echemi. (n.d.). 2-(4-carbamimidoylphenyl)acetic acid.
  • Nano. (2015). Safety Data Sheet for Acetic Acid.
  • AlAani, W., & Alnukkary, Y. (2020). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. ResearchGate.
  • Avramovska, S. S., et al. (2014). Quantitative analysis of Loperamide hydrochloride in the presence its acid degradation products. ResearchGate.
  • Wang, L., et al. (2007). Stability of the new antileukemic 4-pyranone derivative, BTMP, using HPLC and LC-MS analyses. ResearchGate.
  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products.

Sources

Application Note: Utilizing 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Tool for Serine Protease Inhibition

In the landscape of drug discovery and biochemical research, the identification and characterization of enzyme inhibitors are paramount. Among the vast array of molecular tools, small molecule inhibitors that target specific enzyme families offer a precise mechanism for dissecting biological pathways and developing therapeutic agents. 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, also known as 4-Amidinophenylacetic acid hydrochloride, is a synthetic compound of significant interest.[1][2] Its structure, featuring a carbamimidoyl (amidino) group, makes it a potent mimic of arginine and lysine side chains. This structural homology positions it as a prime candidate for the competitive inhibition of serine proteases, a diverse family of enzymes crucial in processes ranging from digestion to blood coagulation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in enzyme inhibition assays. We will delve into the mechanistic underpinnings of its inhibitory action, provide detailed, field-proven protocols for its application, and offer insights into data analysis and interpretation.

Mechanistic Insight: Competitive Inhibition of Serine Proteases

The efficacy of this compound as an inhibitor lies in its ability to act as a competitive inhibitor for serine proteases such as trypsin and thrombin.[3][4] These enzymes possess a catalytic triad (serine, histidine, and aspartate) within their active site and exhibit a strong preference for cleaving peptide bonds C-terminal to positively charged amino acid residues like arginine and lysine.

The positively charged carbamimidoyl group of this compound mimics the guanidinium group of arginine, allowing it to bind to the S1 specificity pocket of the enzyme's active site. This binding event physically occludes the substrate from accessing the catalytic machinery, thereby preventing catalysis.[5][] As a competitive inhibitor, its effect can be overcome by increasing the substrate concentration.[7][8][9] From a kinetic standpoint, competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax).[5][8][10]

G cluster_enzyme Serine Protease Active Site cluster_molecules Molecules cluster_complexes Complex Formation Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Leads to Product Enzyme->ES_Complex Forms EI_Complex Enzyme-Inhibitor Complex (EI) No Reaction Enzyme->EI_Complex Forms ActiveSite Active Site Substrate Substrate (S) (e.g., Arginine-containing peptide) Substrate->ActiveSite Binds to Inhibitor 2-(4-Carbamimidoylphenyl)acetic acid (Inhibitor, I) Inhibitor->ActiveSite Competitively Binds to Product Products (P) ES_Complex->Product Catalyzes

Figure 1. Competitive inhibition of a serine protease.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable for studying the inhibitory effects of this compound on serine proteases like trypsin. These protocols emphasize a self-validating experimental design by including appropriate controls.

I. Materials and Reagents
  • Enzyme: Bovine Trypsin (e.g., Sigma-Aldrich, Cat# T8003)[11][12]

  • Inhibitor: this compound (CAS 52798-09-1)[13]

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (e.g., Sigma-Aldrich, Cat# B3279)[11]

  • Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2[11]

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

    • 96-well microplates (clear, flat-bottom)

    • Calibrated pipettes

    • Incubator set to 25-37°C

II. Reagent Preparation
  • Trypsin Stock Solution (1 mg/mL): Dissolve bovine trypsin in 1 mM HCl to the desired concentration. Prepare fresh daily and keep on ice.[12]

  • Inhibitor Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C.

  • Substrate Stock Solution (60 mM): Dissolve L-BAPNA in DMSO. Store at -20°C, protected from light.[11]

  • Assay Buffer: Prepare 100 mM Tris-HCl, adjust pH to 8.2, and add CaCl2 to a final concentration of 20 mM.

III. Experimental Workflow: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.[14][15][16]

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_read Data Acquisition & Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) Plate Plate Inhibitor Dilutions (in duplicate/triplicate) Reagents->Plate AddEnzyme Add Enzyme to all wells (except substrate blank) Plate->AddEnzyme Incubate Pre-incubate Enzyme and Inhibitor (e.g., 10-15 min at RT) AddEnzyme->Incubate AddSubstrate Initiate Reaction: Add Substrate to all wells Incubate->AddSubstrate KineticRead Measure Absorbance at 410 nm (Kinetic or Endpoint) AddSubstrate->KineticRead Calculate Calculate % Inhibition KineticRead->Calculate Plot Plot % Inhibition vs. [Inhibitor] (log scale) Calculate->Plot IC50 Determine IC50 from sigmoidal dose-response curve Plot->IC50

Figure 2. Workflow for IC50 determination.

Step-by-Step Protocol:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the this compound stock solution in assay buffer. A typical starting range would be from 100 µM down to 1 nM.

  • Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank (No Enzyme): 190 µL Assay Buffer + 10 µL Substrate Working Solution.

    • Control (100% Activity): 180 µL Assay Buffer + 10 µL Trypsin Working Solution + 10 µL Substrate Working Solution.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL of each inhibitor dilution + 10 µL Trypsin Working Solution.

  • Pre-incubation: Add the enzyme to the control and inhibitor wells. Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17][18]

  • Initiate Reaction: Add 10 µL of the L-BAPNA working solution to all wells to start the reaction. The final volume in each well should be 200 µL.

  • Data Acquisition: Immediately begin measuring the absorbance at 410 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

Data Analysis and Interpretation

Calculating Percent Inhibition
  • Determine the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).

  • Calculate the percent inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    Where V_inhibitor is the rate of reaction in the presence of the inhibitor and V_control is the rate of reaction without the inhibitor.

Determining the IC50 Value

Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that produces 50% inhibition.[10][14][15]

Inhibitor Conc. (µM)Rate (ΔA410/min)% Inhibition
0 (Control)0.0500
0.10.04510
10.03530
100.02550
500.01080
1000.00590
Table 1. Example data for IC50 determination.
Determining the Mode of Inhibition

To confirm competitive inhibition, enzyme kinetics should be studied at varying substrate concentrations in the presence and absence of the inhibitor.

  • Perform the enzyme assay with a range of substrate concentrations while keeping the inhibitor concentration constant.

  • Plot the initial reaction rates against the substrate concentrations (Michaelis-Menten plot).[5]

  • Generate a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]). For competitive inhibition, the lines will intersect on the y-axis, indicating no change in Vmax, but will have different x-intercepts, indicating an increase in the apparent Km.[5]

Troubleshooting and Best Practices

  • Inhibitor Solubility: Ensure complete dissolution of this compound in DMSO before preparing aqueous dilutions to avoid precipitation.

  • Enzyme Activity: Always run a no-inhibitor control to ensure the enzyme is active. Enzyme activity can decrease over time, so prepare fresh dilutions.

  • Linear Range: Ensure that the reaction rates are measured within the linear range of the assay. If the reaction proceeds too quickly, dilute the enzyme.

  • DMSO Concentration: Keep the final DMSO concentration in all wells constant and ideally below 1% (v/v) to minimize effects on enzyme activity.

Case Study: Inhibition of Thrombin

Thrombin is a critical serine protease in the blood coagulation cascade.[3] Due to its structural similarity to trypsin, this compound is also an effective inhibitor of thrombin. The protocols described above can be readily adapted for thrombin inhibition assays by substituting trypsin with human α-thrombin and using a thrombin-specific fluorogenic or chromogenic substrate.[3][17][18] Such studies are vital in the development of novel anticoagulants.

Conclusion

This compound is a valuable research tool for the specific and potent inhibition of serine proteases. The detailed protocols and data analysis guidelines presented in this application note provide a robust framework for its effective utilization in enzyme kinetics and inhibitor screening assays. By understanding its mechanism of action and adhering to best practices in experimental design, researchers can confidently employ this compound to advance their studies in enzymology and drug discovery.

References

  • Knya. (2024, April 16). Difference Between Competitive and Noncompetitive Enzyme Inhibition.
  • Enzymatic Assay of Trypsin Inhibition. (2019, November 13). protocols.io. Retrieved from [Link]

  • IC50 Determination. edX.
  • IC50. Wikipedia. Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved from [Link]

  • Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. (2016, January 8). YouTube. Retrieved from [Link]

  • Enzymatic Assay of Trypsin Inhibitor. Merck Millipore.
  • Enzyme inhibitors. UCL. Retrieved from [Link]

  • Thrombin Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Technical Support Center: Thrombin Inhibition Assays. Benchchem.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. Retrieved from [Link]

  • measuring enzyme inhibition by drugs. (2021, January 12). YouTube. Retrieved from [Link]

  • Screening Tests in Haemostasis: The Thrombin Time.
  • Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity in Absolute Amounts of Trypsin Inhibited or Trypsin Inhibitors. ResearchGate. Retrieved from [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. Retrieved from [Link]

  • HEMOCLOT™ Thrombin Inhibitors. CoaChrom. Retrieved from [Link]

  • This compound. MySkinRecipes.
  • (2R)-2-amino-2-(4-carbamimidoylphenyl)acetic acid | C9H11N3O2 | CID. PubChem. Retrieved from [Link]

  • Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. NIH. Retrieved from [Link]

  • Protease Assays. Assay Guidance Manual - NCBI - NIH. Retrieved from [Link]

  • 4-Aminomethylphenylacetic acid hydrochloride, 100 mg. CP Lab Safety. Retrieved from [Link]

  • The Complete Guide for Protease Inhibition.
  • p-Aminophenylacetic acid hydrochloride | C8H10ClNO2 | CID 69274378. PubChem. Retrieved from [Link]

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.
  • (PDF) Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. Retrieved from [Link]

  • Carboxylesterase inhibitors. PMC - NIH. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Scaffold for Serine Protease Inhibition

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, also known as 4-Amidinophenylacetic acid hydrochloride, is a small molecule inhibitor of serine proteases. Its structure features a phenylacetic acid core with a strategically placed carbamimidoyl (amidine) group. This amidine moiety is the key to its biological activity; it acts as a bioisostere of the guanidinium group found in arginine. This mimicry allows the compound to be recognized and bound by the active sites of trypsin-like serine proteases, which have a strong preference for cleaving peptide bonds after arginine or lysine residues.

While a relatively simple molecule, 2-(4-Carbamimidoylphenyl)acetic acid serves as a valuable tool compound and a foundational scaffold in drug discovery. Its primary utility lies in the exploration and validation of therapeutic targets within the serine protease family, particularly enzymes like thrombin and trypsin. Its well-defined mechanism and tractable structure make it an excellent starting point for hit-to-lead campaigns aimed at developing more potent, selective, and drug-like inhibitors for a range of pathologies, including thrombosis, inflammation, and cancer.

Mechanism of Action: Mimicry and Competitive Inhibition

The inhibitory action of 2-(4-Carbamimidoylphenyl)acetic acid is rooted in its ability to act as a competitive inhibitor. The positively charged carbamimidoyl group is drawn to the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction anchors the inhibitor within the enzyme's active site, physically blocking the substrate from binding and preventing catalysis.

cluster_0 Enzyme Active Site cluster_1 Scenario 1: Normal Catalysis cluster_2 Scenario 2: Competitive Inhibition Enzyme Serine Protease Catalytic Triad (Ser, His, Asp) S1 Specificity Pocket (Asp189) Products Cleaved Products Enzyme:cat->Products Catalyzes Cleavage NoReaction Catalysis Blocked Enzyme->NoReaction Substrate Peptide Substrate (with Arginine) Substrate->Enzyme:s1 Binds to S1 Pocket Inhibitor 2-(4-Carbamimidoylphenyl) acetic acid (Amidine Group) Inhibitor->Enzyme:s1 Occupies S1 Pocket Coagulation_Cascade TF Tissue Factor (TF) (Vessel Injury) TF_VIIa TF:VIIa Complex TF->TF_VIIa VIIa Factor VIIa VIIa->TF_VIIa X Factor X TF_VIIa->X Extrinsic IX Factor IX TF_VIIa->IX Pathway Xa Factor Xa X->Xa Prothrombinase Prothrombinase Complex Xa->Prothrombinase IXa Factor IXa IX->IXa Tenase Tenase Complex IXa->Tenase Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) (TARGET) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Va Factor Va Thrombin->Va Positive Feedback VIIIa Factor VIIIa Thrombin->VIIIa Fibrin Fibrin Clot Fibrinogen->Fibrin Va->Prothrombinase VIIIa->Tenase Prothrombinase->Thrombin Amplification Tenase->X

Caption: The central role of Thrombin in the coagulation cascade.

Quantitative Analysis: Potency and Selectivity

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. [1]The Ki, however, is a more fundamental measure of binding affinity between the inhibitor and the enzyme, independent of substrate concentration. [2] While specific Ki values for this compound are not extensively documented in readily available literature, its structural analogs serve as important reference points. For instance, the closely related compound 4-Amidinophenylmethanesulfonyl fluoride (p-APMSF) is known to be an irreversible inhibitor of several serine proteases. Another common tool compound, AEBSF, is a broad-spectrum serine protease inhibitor with IC50 values in the micromolar range against targets like thrombin and trypsin. [3][4]

Compound Class Target Enzyme Potency Metric Typical Range Reference Type
Small Molecule Amidine Inhibitors Thrombin Ki / IC50 High nM to low µM Competitive
Small Molecule Amidine Inhibitors Trypsin Ki / IC50 High nM to low µM Competitive

| Sulfonyl Fluorides (e.g., AEBSF) | Multiple Serine Proteases | IC50 | 10 - 300 µM | Irreversible [3][4]|

This table provides representative data for the class of compounds. Actual values for this compound must be determined empirically using the protocols described below.

Role in the Drug Discovery Workflow

2-(4-Carbamimidoylphenyl)acetic acid is an ideal starting point in the early phases of drug discovery, particularly within the Hit-to-Lead (H2L) process. [5][6]The H2L stage focuses on taking initial "hits"—compounds with desired biological activity found through screening—and optimizing them to generate "leads," which have more drug-like properties. [7][8][9] This compound serves as a validated "hit" or a core scaffold. Medicinal chemists can systematically modify its structure to improve potency, enhance selectivity for the target protease over others, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Hit_to_Lead cluster_H2L Hit-to-Lead (H2L) Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (e.g., 2-(4-Carbamimidoylphenyl) acetic acid) HTS->Hit_ID Hit_Val Hit Validation - Re-testing - Orthogonal Assays Hit_ID->Hit_Val Confirm Activity SAR Structure-Activity Relationship (SAR) - Analog Synthesis Hit_Val->SAR Initiate H2L Opt Multi-Parameter Optimization - Potency - Selectivity - ADME/Tox SAR->Opt Iterative Design & Synthesis Opt->SAR Lead Lead Candidate Selection Opt->Lead Meet Criteria LO Lead Optimization (LO Phase) Lead->LO

Caption: The Hit-to-Lead workflow in drug discovery.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Causality: Accurate concentration preparation is fundamental to reproducible results. Using an organic solvent like DMSO for the stock solution overcomes the limited aqueous solubility of many small molecules. The final solvent concentration in the assay must be kept low (typically <1%) to prevent enzyme denaturation or inhibition.

  • Compound Stock Solution (10 mM):

    • Accurately weigh out a sufficient amount of this compound.

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

  • Enzyme Stock Solution (e.g., 1 mg/mL Human α-Thrombin):

    • Reconstitute lyophilized enzyme in a buffer recommended by the supplier (e.g., saline or a simple buffer).

    • Determine the precise concentration using a protein assay or the supplier's specifications.

    • Aliquot and store at -80°C. Thaw on ice immediately before use and do not refreeze.

  • Substrate Stock Solution (e.g., 10 mM Chromogenic Substrate):

    • Dissolve a suitable chromogenic substrate (e.g., S-2238 for thrombin, N-Benzoyl-L-arginine p-nitroanilide [BAPNA] for trypsin) in sterile, nuclease-free water or DMSO.

    • Store protected from light at -20°C.

  • Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 8.0):

    • Prepare a buffer with a pH optimal for the target enzyme's activity. The inclusion of NaCl mimics physiological ionic strength.

    • Filter sterilize and store at 4°C.

Protocol 2: Chromogenic Serine Protease Inhibition Assay

Principle: This assay quantifies enzyme activity by measuring the rate of color development. The serine protease cleaves a colorless synthetic substrate, releasing a yellow p-nitroaniline (pNA) group. The rate of increase in absorbance at 405 nm is directly proportional to the enzyme's activity. [10][11]A potent inhibitor will significantly reduce this rate.

Materials:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Prepared stock solutions (Inhibitor, Enzyme, Substrate)

  • Assay Buffer

Procedure:

  • Inhibitor Dilution Series:

    • Prepare a serial dilution of the 10 mM inhibitor stock solution in Assay Buffer. Start with a 1:10 dilution and proceed with 1:2 or 1:3 serial dilutions to cover a wide concentration range (e.g., 100 µM down to low nM).

    • Self-Validation: Include a "no inhibitor" control (Assay Buffer only) which will represent 0% inhibition.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of each inhibitor dilution to triplicate wells. For the 0% inhibition control, add 25 µL of Assay Buffer.

    • Self-Validation: Prepare triplicate "background" wells containing 75 µL of Assay Buffer and no enzyme to measure substrate auto-hydrolysis.

  • Enzyme Addition and Pre-incubation:

    • Dilute the enzyme stock to a working concentration in Assay Buffer (this must be optimized to give a linear reaction rate for at least 10-15 minutes).

    • Add 25 µL of the diluted enzyme to all wells except the background control wells. The total volume is now 100 µL.

    • Rationale: Gently tap the plate to mix. Incubate at room temperature (or 37°C) for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced. [10]

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the chromogenic substrate in Assay Buffer (concentration should be at or near its Km value for the enzyme, if known).

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells, bringing the final volume to 125 µL.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

Protocol 3: Data Analysis and IC50 Determination

Causality: Raw absorbance data must be converted into reaction rates (slopes) to accurately reflect enzyme activity. Plotting the percent inhibition against the logarithm of inhibitor concentration creates a sigmoidal curve, which is best described by a four-parameter logistic model to precisely calculate the IC50.

  • Calculate Reaction Rates:

    • For each well, plot Absorbance (405 nm) vs. Time (minutes).

    • Determine the slope of the linear portion of this curve. The slope (V = ΔAbs/Δt) represents the initial reaction rate.

    • Average the rates for the triplicate wells.

    • Subtract the average rate of the background wells from all other rates to correct for spontaneous substrate hydrolysis.

  • Calculate Percent Inhibition:

    • Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100

    • The Rate_no_inhibitor is the average rate from the 0% inhibition control wells.

  • Determine the IC50 Value:

    • Use graphing software (e.g., GraphPad Prism, Origin) to plot % Inhibition (Y-axis) against the log of inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model, specifically a four-parameter variable slope (log(inhibitor) vs. response) equation.

    • The software will calculate the IC50 value, which is the concentration of the inhibitor that corresponds to 50% on the fitted curve. [1]

References

  • Title: Expert view: Optimising the hit-to-lead workflow Source: Drug Target Review URL: [Link]

  • Title: What is the hit to lead process in drug discovery? Source: Sygnature Discovery URL: [Link]

  • Title: Hit to lead Source: Wikipedia URL: [Link]

  • Title: Coagulation cascade (diagram) | Radiology Case Source: Radiopaedia.org URL: [Link]

  • Title: [Figure, Coagulation Cascade Diagram. The extrinsic...] Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: (A) Simplified schematic of thrombin in the coagulation cascade. (B)... Source: ResearchGate URL: [Link]

  • Title: What is hit to lead stage in drug discovery? Source: Dotmatics URL: [Link]

  • Title: Hit-to-Lead process | Drug Discovery Source: Oncodesign Services URL: [Link]

  • Title: The Coagulation Cascade | Mackman Lab Source: UNC School of Medicine URL: [Link]

  • Title: Coagulation - Intrinsic - Extrinsic - Fibrinolysis Source: TeachMePhysiology URL: [Link]

  • Title: Three Activity-Based Assays for Serp-1 Source: BioProcess International URL: [Link]

  • Title: A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases Source: MDPI URL: [Link]

  • Title: Protease Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Ionic mechanism of 4-aminopyridine action on leech neuropile glial cells Source: PubMed URL: [Link]

  • Title: The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model Source: NIH URL: [Link]

  • Title: Half maximal inhibitory concentration (IC50) Source: Wikipedia URL: [Link]

  • Title: 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases Source: Pharmacia URL: [Link]

  • Title: The difference between Ki, Kd, IC50, and EC50 values Source: The Science Snail URL: [Link]

  • Title: Serine Protease inhibitors Source: Adooq Bioscience URL: [Link]

  • Title: The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition Source: NIH URL: [Link]

  • Title: Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data Source: NIH URL: [Link]

  • Title: What is the mechanism of Aminophenazone? Source: Patsnap Synapse URL: [Link]

  • Title: Acetylcholinesterase Inhibitors: Pharmacology and Toxicology Source: NIH URL: [Link]

  • Title: The mechanism of action of the monoamine oxidase inhibitor pargyline Source: PubMed URL: [Link]

Sources

Application Note: Safe Handling and Storage of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (CAS No. 52798-09-1). Primarily utilized in biochemical research and as a key intermediate in pharmaceutical development, its proper management is critical to ensure personnel safety and maintain compound integrity.[1] This guide is intended for researchers, laboratory technicians, and drug development professionals, offering detailed protocols and evidence-based safety recommendations.

Compound Identification and Properties

This compound, also known as {4-[amino(imino)methyl]phenyl}acetic acid hydrochloride, is an aromatic carboxylic acid derivative.[1] Its hydrochloride form enhances solubility, making it suitable for various aqueous-based experimental applications.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 52798-09-1[2][3][4]
Molecular Formula C₉H₁₁ClN₂O₂[1][4]
Molecular Weight 214.65 g/mol [1][4]
Appearance Solid powder
Storage Temperature 2-8°C[1][4][5]

Hazard Assessment and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] Understanding these hazards is the foundation of safe handling practices. The causality behind this classification relates to the compound's potential to cause localized irritation upon contact and systemic effects if ingested.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.
(Source: Aladdin SDS[3])

GHS Pictograms:



Signal Word: Warning [4]

Precautionary Statements:

  • P261: Avoid breathing dust.[6]

  • P264: Wash skin thoroughly after handling.[6][7]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P271: Use only outdoors or in a well-ventilated area.[6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory. The primary goal is to minimize exposure via inhalation, dermal contact, and accidental ingestion.

Engineering Controls
  • Ventilation: All work involving the solid compound or its solutions must be conducted in a well-ventilated area.[7] A certified chemical fume hood is required for procedures that may generate dust or aerosols, such as weighing or solution preparation.[6]

  • Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of handling.[6]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. A risk assessment should always precede handling.

PPE_Selection_Workflow start Task: Handling 2-(4-Carbamimidoylphenyl)acetic acid HCl weighing Weighing Solid or Generating Aerosols? start->weighing solution Handling Solutions start->solution resp_protection Respiratory Protection: NIOSH-approved N95 Respirator or higher weighing->resp_protection Yes body_protection Body Protection: Lab Coat or Chemical Resistant Apron weighing->body_protection hand_protection Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Butyl Rubber) weighing->hand_protection eye_protection Eye/Face Protection: Safety glasses with side shields AND face shield weighing->eye_protection High splash risk solution->body_protection solution->hand_protection eye_protection_goggles Eye/Face Protection: Indirectly vented goggles solution->eye_protection_goggles Low splash risk

Caption: PPE selection workflow based on the handling task.

  • Eye and Face Protection: To prevent serious eye irritation, indirectly vented chemical splash goggles should be worn.[8] When handling larger quantities or when there is a significant risk of splashing, a face shield should be used in addition to goggles.[3][9]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spills, a chemical-resistant apron should be worn. Protective clothing should be selected to prevent skin contact.[6][10]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended.[9] Gloves must be inspected for integrity before each use, and proper removal technique must be followed to avoid contaminating the skin.[3][6]

  • Respiratory Protection: To mitigate the risk of respiratory irritation from dust, a NIOSH-approved N95 (or better) particulate respirator should be used when handling the powder outside of a fume hood or if dust generation is likely.[9][11]

Storage and Stability

Proper storage is essential for maintaining the compound's stability and preventing accidental exposure.

  • Temperature: Store refrigerated at 2-8°C .[1][4][5]

  • Container: Keep the container tightly closed and sealed in a dry place.[4][7]

  • Ventilation: Store in a well-ventilated area.[3]

  • Incompatibilities: Store away from strong oxidizing agents.[12]

Protocols for Handling and Use

Adherence to standardized protocols minimizes risk during routine laboratory procedures.

Protocol for Weighing
  • Preparation: Don the required PPE (lab coat, nitrile gloves, safety goggles, and N95 respirator).

  • Engineering Control: Perform weighing inside a chemical fume hood or a ventilated balance enclosure.

  • Procedure: Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat or container. Avoid creating dust clouds.

  • Cleanup: Close the primary container tightly. Clean the spatula and weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

  • Post-Handling: Remove gloves and respirator as per proper procedure. Wash hands thoroughly with soap and water.[6]

Protocol for Reconstitution (Solution Preparation)
  • Preparation: Don required PPE (lab coat, nitrile gloves, safety goggles).

  • Engineering Control: Conduct this procedure within a chemical fume hood.

  • Solvent Addition: Add the solvent (e.g., water, buffer) to the vessel containing the pre-weighed compound slowly to avoid splashing.

  • Dissolution: Cap the vessel and mix by vortexing or gentle agitation until the solid is fully dissolved. The hydrochloride form is intended to facilitate aqueous solubility.[1]

  • Storage: If the solution is to be stored, label the container clearly with the compound name, concentration, date, and any hazard warnings. Store under appropriate conditions as determined by solution stability.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

First_Aid_Flowchart exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. inhalation->action_inhale action_skin Immediately remove contaminated clothing. Flush skin with soap and plenty of water for at least 15 minutes. skin_contact->action_skin action_eye Immediately flush eyes with water for at least 15 minutes, occasionally lifting eyelids. Remove contact lenses if possible. eye_contact->action_eye action_ingest DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->action_ingest medical_aid Seek Immediate Medical Attention Show SDS to the doctor. action_inhale->medical_aid action_skin->medical_aid action_eye->medical_aid action_ingest->medical_aid

Caption: First aid response flowchart for different exposure routes.

  • Inhalation: If inhaled, move the person into fresh air.[1][7] If breathing becomes difficult, provide oxygen and seek immediate medical attention.[1][13]

  • Skin Contact: Immediately remove contaminated clothing.[14] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[13] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][14] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water.[3] Do NOT induce vomiting.[7] Call a poison control center or doctor immediately for treatment advice.[6]

Accidental Release Measures (Spills)
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control: Prevent further leakage or spillage if it is safe to do so.[6] Avoid dust formation.[3]

  • Contain & Clean: For a solid spill, gently sweep or vacuum the material. For more effective containment, mix with an inert absorbent material like sand or vermiculite before sweeping.[3][15] Place the collected material into a suitable, labeled, and closed container for disposal.[3][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • PPE: All personnel involved in the cleanup must wear appropriate PPE as described in Section 3.2.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Containers: Dispose of contents and container in accordance with all local, state, and federal regulations.[7] Do not dispose of via household garbage or sewage systems.[15]

  • Procedure: Collect waste material in a clearly labeled, sealed container. Arrange for pickup by a licensed hazardous waste disposal service.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wokai Biotechnology Co., Ltd. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Ministry of Health, Saudi Arabia. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Uniprotect. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). ACETIC ACID Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(4-AMINOPHENYL)ACETIC ACID | CAS 1197-55-3. Retrieved from [Link]

  • GOV.UK. (n.d.). Acetic acid: incident management. Retrieved from [Link]

Sources

Application Note & Protocol: Determining the Effective Concentration of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for determining the effective concentration of the novel compound, 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride. The structural characteristics of this molecule, particularly the presence of a carbamimidoylphenyl (amidinophenyl) group, strongly suggest a potential inhibitory activity against serine proteases.[1][2] This guide outlines a strategic and sequential workflow, beginning with essential physicochemical characterization and progressing through detailed protocols for in vitro biochemical assays and subsequent cell-based validation. The methodologies are designed to establish a robust data package for assessing the compound's potency (IC50), mechanism of inhibition (Ki), and its effects in a cellular context, including potential cytotoxicity. Each protocol is grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

This compound is a synthetic organic compound whose biological activity is not extensively documented in public literature.[3][4][5] However, its chemical structure provides critical clues to its likely mechanism of action. The carbamimidoyl (amidino) moiety is a well-established pharmacophore known to interact with the S1 specificity pocket of serine proteases, a large family of enzymes crucial in physiological processes ranging from blood coagulation and digestion to inflammation.[1][6] These enzymes feature a highly conserved catalytic triad, and their activity is regulated by endogenous inhibitors.[2][7]

Therefore, the logical starting hypothesis is that this compound acts as a competitive inhibitor of serine proteases.[2][8] Determining its "effective concentration" requires a multi-faceted approach. We will first quantify its inhibitory potency against purified enzymes (in vitro) to derive the IC50 (half-maximal inhibitory concentration) and the Ki (inhibition constant). Subsequently, we will assess its activity in a more complex biological system using cell-based assays to determine its EC50 (half-maximal effective concentration) and to evaluate its therapeutic window by measuring cytotoxicity (CC50 ).

This structured approach ensures that the compound's activity is thoroughly characterized, providing a solid foundation for further preclinical or drug development efforts.

Experimental Workflow Overview

A successful characterization campaign follows a logical progression from fundamental properties to complex biological effects. This guide is structured to mirror this workflow, ensuring that the data from each stage informs the next.

G cluster_0 Phase 1: Pre-Analytical cluster_1 Phase 2: Biochemical Potency cluster_2 Phase 3: Cellular Validation Purity Purity & Identity (LC-MS, NMR) Solubility Solubility Screen (Aqueous Buffers) Purity->Solubility Stability Stock Solution Stability Solubility->Stability IC50 IC50 Determination (Dose-Response Assay) Stability->IC50 Proceed if stable & soluble MoI Mechanism of Inhibition (Enzyme Kinetics) IC50->MoI Selectivity Protease Selectivity Panel IC50->Selectivity Ki Ki Calculation (Cheng-Prusoff Equation) MoI->Ki Cellular_EC50 Cell-Based Efficacy Assay (e.g., Clotting Assay) Ki->Cellular_EC50 Inform concentration range for cell assays Selectivity->Cellular_EC50 Cytotoxicity Cytotoxicity Assay (CC50) (e.g., MTS Assay) Therapeutic_Index Therapeutic Index (CC50 / EC50) Cytotoxicity->Therapeutic_Index Cellular_EC50->Therapeutic_Index

Caption: High-level workflow for characterizing the compound.

Phase 1: Pre-Analytical Characterization

Rationale: Before any biological testing, it is imperative to confirm the identity, purity, and solubility of the test compound. This step prevents misinterpretation of results due to impurities or poor solubility.

  • Identity and Purity: Confirm the molecular weight and structure using techniques like LC-MS and NMR. Purity should be >95% to ensure observed activity is from the compound of interest.

  • Solubility: Determine the solubility in relevant aqueous buffers (e.g., PBS, Tris, HEPES) and cell culture media. The hydrochloride salt form is intended to enhance aqueous solubility.[3] Insoluble compounds can lead to inaccurate concentration-response curves.

  • Stock Solution Stability: Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO or water) and assess its stability at storage temperatures (-20°C or -80°C) over time.

Phase 2: Biochemical Potency and Mechanism

Rationale: This phase aims to quantify the direct inhibitory effect of the compound on purified target enzymes. A chromogenic or fluorogenic assay is a standard and robust method for this purpose.[9] We will use a generic serine protease assay that can be adapted for specific enzymes like trypsin, thrombin, or Factor Xa.

Protocol: In Vitro Serine Protease Inhibition Assay (IC50 Determination)

Principle: The serine protease cleaves a synthetic substrate, releasing a chromophore (e.g., p-nitroaniline, pNA) that can be measured spectrophotometrically. An inhibitor will reduce the rate of this reaction in a concentration-dependent manner.

Materials:

  • Test Compound: this compound

  • Enzyme: e.g., Trypsin, Thrombin (Sigma-Aldrich)

  • Substrate: e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • Positive Control: A known inhibitor (e.g., Aprotinin, Benzamidine)[10]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in Assay Buffer. Start from a high concentration (e.g., 1 mM) and perform 10-12 dilutions. Also prepare 2X solutions of the positive control and a vehicle control (buffer only).

  • Plate Layout:

    • Add 50 µL of each compound dilution to triplicate wells.

    • Add 50 µL of positive control to triplicate wells.

    • Add 50 µL of vehicle control to triplicate wells (for 100% activity).

    • Add 100 µL of buffer to "blank" wells (for background subtraction).

  • Enzyme Addition: Prepare a 2X working solution of the enzyme in Assay Buffer. Add 50 µL of this solution to all wells except the blanks. The final volume is now 100 µL.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X working solution of the chromogenic substrate in Assay Buffer. Add 100 µL of this substrate solution to all wells to start the reaction. The final volume is 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

Data Analysis:

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Subtract the average rate of the blank wells from all other wells.

  • Normalize the data: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.

  • Plot % Inhibition vs. log[Inhibitor Concentration].

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Protocol: Mechanism of Inhibition (Ki Determination)

Rationale: The IC50 value is dependent on assay conditions, particularly substrate concentration.[12] The inhibition constant (Ki) is a true measure of binding affinity and is more suitable for comparing potencies.[13] By measuring reaction rates at various substrate and inhibitor concentrations, we can determine the mechanism of inhibition (e.g., competitive, non-competitive).

Procedure:

  • Set up a matrix of reactions in a 96-well plate. Vary the concentration of the substrate across the x-axis and the concentration of the inhibitor down the y-axis.

  • Include a set of wells with no inhibitor to determine the uninhibited reaction kinetics.

  • Measure the initial reaction rates for all conditions as described in section 4.1.

  • Data Analysis:

    • Plot the data using a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]).

    • For a competitive inhibitor, the lines will intersect on the y-axis.

    • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive and the enzyme's Km (Michaelis constant) is known.[12]

      • Ki = IC50 / (1 + [S]/Km)

G cluster_0 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES Km EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) I Inhibitor (I) P Product (P) ES->P kcat

Caption: Binding scheme for a competitive inhibitor.

Phase 3: Cellular Validation

Rationale: While biochemical assays are crucial, they do not account for cell permeability, metabolic stability, or off-target effects. Cell-based assays provide a more physiologically relevant context to evaluate the compound's efficacy and safety.[14][15]

Protocol: Cytotoxicity Assessment (MTS Assay)

Principle: This colorimetric assay measures cellular metabolic activity, which is proportional to the number of viable cells.[16][17] The tetrazolium salt MTS is reduced by viable cells into a colored formazan product.[18][19][20] This is essential to distinguish true inhibition from cell death.

Materials:

  • Relevant cell line (e.g., HT-29 human colon cancer cells, which express serine proteases)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well sterile, clear-bottom tissue culture plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[19][20]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log[compound concentration]. Fit the data to determine the CC50 (half-maximal cytotoxic concentration).

Protocol: Cell-Based Efficacy Assay (Plasma Clotting Assay)

Principle: If the target enzyme is part of the coagulation cascade (e.g., Thrombin, Factor Xa), a plasma clotting assay provides a functional, phenotypic readout.[21] The time it takes for plasma to clot upon activation is measured. An inhibitor of a key coagulation factor will prolong this clotting time.[22][23]

Materials:

  • Human citrated plasma

  • Factor-deficient plasma (if measuring a specific factor)[22]

  • Coagulation activator (e.g., aPTT or PT reagent)[24]

  • Calcium Chloride (CaCl2) solution

  • Coagulometer or a microplate reader with kinetic capabilities

Procedure:

  • Preparation: Pre-warm plasma, reagents, and the instrument to 37°C.

  • Reaction Mix: In a cuvette or well, mix 50 µL of plasma with 10 µL of various concentrations of the test compound or vehicle control. Incubate for 2-5 minutes.

  • Activation: Add 50 µL of the aPTT or PT reagent and incubate for the manufacturer's recommended time (e.g., 3 minutes).

  • Initiation: Add 50 µL of pre-warmed CaCl2 to initiate clotting.

  • Measurement: The instrument will automatically measure the time (in seconds) until a fibrin clot is formed.

  • Data Analysis: Plot the clotting time against the log[compound concentration]. The effective concentration can be defined as the concentration required to double the clotting time of the vehicle control (2xCT).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

ParameterDescriptionValueAssay
IC50 Concentration for 50% in vitro enzyme inhibition.[Value] µMBiochemical Assay
Ki Inhibition constant, a measure of binding affinity.[13][Value] µMEnzyme Kinetics
CC50 Concentration for 50% reduction in cell viability.[Value] µMMTS Cytotoxicity Assay
EC50 / 2xCT Concentration for 50% effect or 2x clotting time.[Value] µMCell-Based Efficacy Assay
Therapeutic Index A measure of selectivity (CC50 / EC50).[Value]Calculated

Interpretation: A potent and desirable compound will have a low IC50/Ki and EC50, indicating high efficacy at low concentrations. A high CC50 value is also desired, as it suggests low toxicity. The therapeutic index provides a crucial metric for the compound's potential safety window; a higher value is better.

References

  • Khanna, K., & Sharma, V. (2013). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. BMC Chemical Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of action of serine protease inhibitors. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Serine protease inhibitors and how do they work?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Serine Protease Inhibitor Development. Retrieved from [Link]

  • Ye, S., Cech, A. L., & Belmares, R. (2010). Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]

  • MDPI. (2021). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Retrieved from [Link]

  • ACS Publications. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Hematology. (n.d.). Factor Assays. Retrieved from [Link]

  • Lawrie, A. S., Purdy, G., Mackie, I. J., & Machin, S. J. (2003). Assay of Plasma Clotting Factors Using Parallel-Line Bioassay Principles. Sysmex Journal International. Retrieved from [Link]

  • Nanotoxicology-SOP. (n.d.). MTS assay in THP-1 cells. Retrieved from [Link]

  • ResearchGate. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]

  • Journal of Chemical Education. (2003). An Intuitive Look at the Relationship of Ki and IC50. Retrieved from [Link]

  • Practical-Haemostasis.com. (2024). 1-Stage PT-Based Factor Assays. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). MTS assay – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • AHA/ASA Journals. (2005). Coagulation Assays. Circulation. Retrieved from [Link]

  • eClinpath. (n.d.). Coagulation assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4. Experimental conditions for serine protease inhibition assays. Retrieved from [Link]

  • Wanfang Med Online. (2019). Establishment of a serine protease inhibitor activity determination method by ultraviolet spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-2-(4-carbamimidoylphenyl)acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. Retrieved from [Link]

  • Cidean. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

This compound, a molecule characterized by a phenylacetic acid backbone and a positively charged carbamimidoyl (amidine) group, represents a class of compounds with significant interest in pharmaceutical development. The inherent polarity and potential biological activity of such structures necessitate robust and reliable analytical methods for their quantification. Whether for pharmacokinetic studies, formulation development, quality control, or stability testing, the ability to accurately measure this analyte is paramount.

This comprehensive guide provides detailed application notes and protocols for the quantification of this compound in various matrices. Eschewing a rigid template, this document is structured to provide a logical and in-depth exploration of the analytical challenges and solutions, grounded in fundamental scientific principles and validated practices. The protocols herein are designed to be self-validating systems, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to ensure scientific integrity.

Physicochemical Properties and Analytical Considerations

A foundational understanding of the analyte's properties is critical for methodical analytical development.

PropertyValue/ConsiderationImplication for Analytical Method Development
Chemical Structure A polar molecule with a carboxylic acid and a strongly basic amidine group.Challenges in reversed-phase chromatography due to high polarity. Potential for strong interaction with silica-based columns.
pKa The amidine group is strongly basic (pKa ~10-12), and the carboxylic acid is acidic (pKa ~4-5).The charge state is highly dependent on pH. Mobile phase pH control is critical for retention and peak shape in HPLC.
UV Absorbance The phenyl ring constitutes a chromophore.UV spectrophotometry is a viable detection method. Wavelength selection should be optimized.
Solubility The hydrochloride salt form enhances aqueous solubility.Facilitates sample preparation in aqueous buffers.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Approach for Quantification

HPLC-UV is a widely accessible and robust technique for the quantification of this compound. The key to a successful method lies in managing the compound's high polarity and controlling its ionization state.

Causality Behind Experimental Choices

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation and detection.

  • Column Selection: A C18 column is a common starting point for reversed-phase HPLC. However, for highly polar compounds like the target analyte, "aqueous stable" C18 phases or polar-embedded phases are often preferred to prevent phase collapse in highly aqueous mobile phases.

  • Mobile Phase pH: Given the presence of both acidic and basic functional groups, the mobile phase pH is the most critical parameter. To ensure consistent retention and good peak shape, the pH should be buffered at least 2 pH units away from the pKa of the analyte. For this compound, a low pH (e.g., pH 2.5-3.5) will ensure the carboxylic acid is protonated (neutral) and the amidine is protonated (positively charged), leading to more predictable retention.

  • Organic Modifier: Acetonitrile is often a good choice as it provides good peak shape and lower backpressure compared to methanol.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is designed to be stability-indicating, meaning it can separate the intact drug from its degradation products.

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System A quaternary or binary HPLC system with a UV/PDA detector.
Column C18, 4.6 x 150 mm, 5 µm (or a polar-embedded equivalent).
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient 5% to 40% B over 15 minutes; 40% to 95% B over 2 minutes; hold at 95% B for 2 minutes; return to 5% B over 1 minute; hold at 5% B for 5 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 220 nm (or as determined by UV spectral analysis).
Injection Volume 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase starting composition (95:5 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from solid form): Accurately weigh an amount of the sample powder equivalent to approximately 10 mg of the active ingredient and transfer to a 10 mL volumetric flask. Add approximately 7 mL of a 50:50 acetonitrile/water mixture and sonicate for 15 minutes. Allow to cool to room temperature and dilute to volume with the same solvent. Filter through a 0.45 µm syringe filter before injection.[1]

3. Method Validation:

The method should be validated according to ICH Q2(R1) guidelines.[2][3] Key validation parameters include:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity should be assessed using a PDA detector.
Linearity A minimum of 5 concentrations. Correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery of 98.0% to 102.0% for the assay of the active ingredient.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate, column temperature).

4. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[4][5]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid drug and a solution to UV and visible light as per ICH Q1B guidelines.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Sample B Add Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Evaporation & Reconstitution D->E F Injection E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I I H->I Data Processing & Quantification

Sources

Application Notes & Protocols: 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride as a Versatile Building Block for Serine Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride. While not an end-product for direct application in disease models, this compound serves as a high-value starting material, or building block, for the synthesis of potent and selective serine protease inhibitors. Its unique structural features—a phenylacetic acid core bearing a basic carbamimidoyl (amidine) group—make it an ideal scaffold for targeting enzymes implicated in a range of cardiovascular and metabolic disorders.[1] We present the scientific rationale for its use, detailed protocols for its chemical modification, and a representative biochemical assay workflow for evaluating the synthesized derivatives.

Part 1: Scientific Rationale and Strategic Application

This compound, also known as {4-[amino(imino)methyl]phenyl}acetic acid hydrochloride, is a bifunctional organic molecule. Its utility in drug discovery is derived from two key features:

  • The Carboxylic Acid Moiety (-COOH): This functional group serves as a versatile chemical handle for synthetic elaboration. Through standard coupling chemistries, it allows for the covalent attachment of diverse molecular fragments, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • The Carbamimidoyl Group (Amidine): This is the primary pharmacophoric element. The amidinium cation is a well-established bioisostere for the guanidinium side chain of arginine. Many serine proteases, particularly those involved in the coagulation cascade (e.g., thrombin, Factor Xa) and metabolic regulation, possess a highly conserved aspartic acid residue (Asp189 in the chymotrypsin numbering scheme) at the base of their primary specificity pocket (S1 pocket). The positively charged amidine group of a ligand can form a strong, charge-stabilized hydrogen bond (a salt bridge) with the negatively charged carboxylate of this aspartate residue, anchoring the inhibitor in the active site with high affinity.

Mechanism of Action: Targeting the Serine Protease S1 Pocket

The design strategy hinges on the specific, high-affinity interaction between the amidine group and the S1 pocket of the target serine protease. The phenylacetic acid scaffold acts as a rigid spacer, presenting the amidine group for optimal insertion into this pocket. The synthetic modifications at the carboxylic acid position are then designed to occupy and interact with adjacent binding pockets (S2, S3, etc.), thereby conferring selectivity and enhancing inhibitory potency.

cluster_0 Serine Protease Active Site cluster_1 Inhibitor Molecule S1_Pocket S1 Specificity Pocket Asp189 (COO⁻) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Inhibitor 2-(4-Carbamimidoylphenyl)acetic acid Derivative Amidine Group (C(=NH₂)⁺NH₂) Scaffold R-Group (from -COOH) Inhibitor:f1->S1_Pocket:f0 Salt Bridge Interaction (High Affinity Anchor) Inhibitor:f3->Catalytic_Triad Blocks Substrate Access

Figure 1: Diagram illustrating the key salt bridge interaction between the positively charged amidine group of the inhibitor scaffold and the negatively charged aspartate residue (Asp189) in the S1 pocket of a target serine protease.

Part 2: Synthesis and Characterization Protocols

The primary utility of this compound is as a synthetic intermediate.[1][2] The following protocols describe a fundamental workflow for elaborating this building block into a library of potential inhibitors.

Protocol 2.1: Amide Bond Formation via EDC/NHS Coupling

This protocol details the coupling of the carboxylic acid group with a primary or secondary amine, a cornerstone reaction in medicinal chemistry. This method creates a stable amide bond under mild conditions, minimizing side reactions.

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack. N-hydroxysuccinimide (NHS) is often added to form a more stable active ester intermediate, which then reacts cleanly with the desired amine, improving reaction yields and minimizing racemization if chiral amines are used.

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

  • Standard workup and purification supplies (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solubilization: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir for 10 minutes at room temperature. Causality Note: The free base of the carboxylic acid is required for activation. DIPEA is a bulky, non-nucleophilic base that will not compete with the desired amine nucleophile.

  • Activation: Add NHS (1.2 eq) followed by EDC hydrochloride (1.2 eq). Stir the mixture at room temperature for 1 hour. Causality Note: This pre-activation step allows for the formation of the NHS-ester intermediate before the amine is introduced, leading to a cleaner reaction.

  • Amine Addition: Add the amine of interest (1.1 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ (to remove unreacted NHS and starting acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to isolate the desired amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A 1. Dissolve Acid in DMF Add DIPEA B 2. Add NHS & EDC Stir for 1h @ RT (Activation) A->B C 3. Add Amine (R-NH₂) Stir for 12-24h @ RT (Coupling) B->C D 4. Monitor by TLC/LC-MS C->D D->C Incomplete E 5. Aqueous Workup (EtOAc Extraction) D->E Complete F 6. Purify by Column Chromatography E->F G 7. Characterize Product (NMR, HRMS) F->G

Figure 2: Experimental workflow for the synthesis of amide derivatives from this compound using EDC/NHS coupling chemistry.

Part 3: Biochemical Evaluation of Synthesized Inhibitors

Once a library of compounds has been synthesized, it is critical to evaluate their biological activity. The following is a generalized protocol for a chromogenic assay to determine the inhibitory potency (IC₅₀) against a model serine protease like thrombin.

Protocol 3.1: In Vitro Chromogenic Assay for Serine Protease Activity

Rationale: This assay measures the ability of a compound to inhibit the enzymatic activity of a protease. The enzyme cleaves a synthetic chromogenic substrate, releasing a colored molecule (p-nitroaniline, pNA), which can be quantified by measuring its absorbance at 405 nm. The rate of color formation is proportional to enzyme activity; therefore, a potent inhibitor will significantly reduce the rate of absorbance increase.

Materials:

  • Purified serine protease (e.g., human α-thrombin)

  • Chromogenic substrate (e.g., S-2238 for thrombin)

  • Assay Buffer: Tris-HCl buffer with NaCl and a non-ionic surfactant like Tween-20 (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 8.0)

  • Synthesized inhibitor compounds, dissolved in DMSO to create stock solutions

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor compounds in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution (a small volume, e.g., 1 µL, to give the desired final concentration). For control wells, add DMSO only.

    • Enzyme solution (a fixed concentration, pre-determined to give a linear reaction rate).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the control (DMSO only) to get the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A 1. Prepare Serial Dilution of Inhibitor in DMSO B 2. Add Buffer, Inhibitor, & Enzyme to 96-well Plate A->B C 3. Pre-incubate @ 37°C for 15 min B->C D 4. Initiate with Chromogenic Substrate C->D E 5. Read Absorbance (405 nm) Kinetically in Plate Reader D->E F 6. Calculate Reaction Velocities (V₀) E->F G 7. Plot % Inhibition vs. [I] Determine IC₅₀ F->G

Figure 3: Workflow for determining the IC₅₀ of synthesized inhibitors using an in vitro chromogenic assay.

Part 4: Data Presentation

Clear and concise data presentation is essential for evaluating experimental outcomes.

Table 1: Physicochemical Properties

This table summarizes key properties of the starting material, this compound.

PropertyValueSource
CAS Number52798-09-1[2]
Molecular FormulaC₉H₁₁ClN₂O₂[1][2]
Molecular Weight214.65 g/mol [1]
AppearanceSolid
Purity≥95% (Typical)
Storage Conditions2-8°C, Sealed in dry conditions[1][2]
Synonym{4-[amino(imino)methyl]phenyl}acetic acid HCl
Table 2: Hypothetical Assay Results

This table illustrates how to present the results from the biochemical assay for a series of synthesized compounds (analogs).

Compound IDR-Group ModificationTarget EnzymeIC₅₀ (nM)
Control (Reference Inhibitor)Thrombin5.2
SYNTH-001 -NH-benzylThrombin150.7
SYNTH-002 -NH-cyclohexylThrombin89.4
SYNTH-003 -NH-(4-chlorophenyl)Thrombin22.1
SYNTH-004 -NH-(2-naphthyl)Thrombin12.5

References

  • This compound. MySkinRecipes.
  • 4-Aminomethylphenylacetic acid hydrochloride. Chem-Impex.
  • 52798-09-1|this compound. BLD Pharm.
  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central, PMC.
  • This compound | 52798-09-1. Sigma-Aldrich.

Sources

cell-based assay development with 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Development of a Cell-Based Fluorometric Assay to Screen for Serine Protease Inhibitors Using 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride as a Model Compound

Abstract

Serine proteases represent a major class of enzymes that are integral to numerous physiological and pathological processes, making them prime targets for therapeutic intervention.[1][2] This application note provides a comprehensive, field-tested framework for the development and validation of a robust, cell-based fluorometric assay designed to identify and characterize inhibitors of cell-surface serine proteases. We utilize this compound, a compound whose carbamimidoyl (amidine) moiety is characteristic of many serine protease inhibitors, as a model to establish the workflow.[3][4] The protocol details a complete pipeline from initial compound handling and cell culture to assay execution, data analysis, and critical validation steps, enabling researchers in drug discovery to implement a reliable screening platform for novel protease modulators.

Introduction & Scientific Principle

Serine proteases are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate, within their active site.[5] They play critical roles in processes ranging from digestion and blood coagulation to tumor invasion and viral entry.[1][2][4] Dysregulation of serine protease activity is a hallmark of many diseases, including cancer, fibrosis, and inflammatory disorders. A key example is Fibroblast Activation Protein (FAP), a cell-surface serine protease overexpressed in the stroma of many epithelial cancers and a target of significant therapeutic interest.[6]

The development of potent and selective inhibitors requires robust screening assays that are both sensitive and physiologically relevant. While biochemical assays are useful, cell-based assays offer the advantage of evaluating compound activity in a more complex biological context, accounting for factors like cell permeability and off-target effects.

This guide focuses on the compound This compound (also known as 4-Amidinophenylacetic acid).[7] Its chemical structure, featuring a positively charged amidine group, makes it an excellent candidate to interact with the negatively charged S1 pocket of trypsin-like serine proteases, thereby inhibiting their function.

The core principle of the assay described herein is the enzymatic cleavage of a fluorogenic peptide substrate by a target serine protease expressed on the surface of living cells. The substrate is internally quenched, consisting of a fluorophore and a quencher moiety. Upon proteolytic cleavage, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.[8] The presence of an effective inhibitor, such as this compound, will reduce the rate of substrate cleavage, leading to a diminished fluorescent signal.

Assay_Principle cluster_outcomes Possible Outcomes start Cells Expressing Target Protease inhibitor Add Inhibitor (e.g., 2-(4-Carbamimidoylphenyl) acetic acid hydrochloride) start->inhibitor Pre-incubation substrate Add Fluorogenic Substrate inhibitor->substrate Assay Initiation measurement Measure Fluorescence (Kinetic Read) substrate->measurement no_inhibition No Inhibition: Protease Cleaves Substrate => High Fluorescence measurement->no_inhibition If inhibitor is inactive inhibition Inhibition: Protease Blocked => Low Fluorescence measurement->inhibition If inhibitor is active

Figure 1: General workflow of the cell-based serine protease inhibition assay.

Materials and Reagents

  • Model Compound: this compound (CAS No. 52798-09-1).

  • Cell Line: U87MG glioblastoma cell line (ATCC® HTB-14™), known to endogenously express FAP, or a cell line engineered to overexpress the serine protease of interest.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Fluorogenic Substrate: A substrate specific for the target protease. For FAP, Suc-Gly-Pro-AMC (7-Amino-4-methylcoumarin) is a common choice.[6]

  • Positive Control: A known inhibitor of the target protease (e.g., Nafamostat).[4]

  • Equipment & Consumables:

    • Sterile, clear-bottom, black-walled 96-well microplates.

    • Fluorescence plate reader with kinetic reading capability and appropriate filters for the chosen fluorophore (e.g., Ex/Em ≈ 360-380/440-460 nm for AMC).

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

    • Multichannel pipettes.

Detailed Experimental Protocols

Part 3.1: Compound Handling and Stock Solution Preparation

Causality: The hydrochloride salt form of the compound enhances its solubility in aqueous solutions.[3] Preparing a high-concentration, validated stock solution is critical for accurate serial dilutions and minimizing the amount of solvent (e.g., DMSO) in the final assay wells, which can be cytotoxic.

  • Reconstitution: Aseptically prepare a 10 mM stock solution of this compound in sterile DMSO or water. Ensure complete dissolution by vortexing.

  • Aliquoting: Dispense the stock solution into small-volume aliquots to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[9]

Part 3.2: Cell Culture and Seeding

Causality: Achieving a consistent, sub-confluent cell monolayer is essential for assay reproducibility. Over-confluence can alter cellular metabolism and protease expression, while too few cells will yield a weak signal.

  • Cell Maintenance: Culture the U87MG cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. Passage cells every 3-4 days or when they reach 80-90% confluency.

  • Cell Harvesting: Wash the cell monolayer with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Seeding: Dilute the cell suspension in complete medium to a pre-optimized density (e.g., 20,000 - 40,000 cells/well). Dispense 100 µL of the cell suspension into each well of a 96-well black-walled, clear-bottom plate.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

Part 3.3: Cell-Based Protease Inhibition Assay

Causality: A pre-incubation step allows the inhibitor to enter the cellular environment and engage with the target protease before the substrate is introduced. Performing a kinetic read, rather than a single endpoint measurement, provides richer data on the rate of the reaction and is less susceptible to timing errors.

  • Prepare Compound Dilutions:

    • Create a serial dilution series of this compound in assay buffer. A typical 8-point dose curve might range from 100 µM to 1 nM final concentration.

    • Prepare dilutions of your positive control inhibitor.

    • Include a "vehicle control" (assay buffer with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" control (assay buffer only).

  • Cell Treatment:

    • Gently aspirate the culture medium from the cell plate.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the appropriate compound dilution (or control) to each well.

  • Inhibitor Pre-incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Substrate Preparation: During the incubation, prepare a 2X working solution of the fluorogenic substrate in assay buffer (e.g., 100 µM for a 50 µM final concentration).

  • Assay Initiation and Measurement:

    • Place the 96-well plate into the pre-warmed fluorescence plate reader.

    • Add 50 µL of the 2X substrate solution to each well using a multichannel pipette.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.

Data Analysis and Interpretation

Causality: Raw fluorescence data must be converted into a biologically meaningful metric of inhibition. The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is the standard metric for potency and allows for direct comparison between compounds.

  • Calculate Reaction Velocity: For each well, plot fluorescence units (RFU) versus time (minutes). The initial linear portion of this curve represents the reaction rate (velocity). Calculate the slope of this line (V = ΔRFU / Δt).

  • Data Normalization:

    • Subtract the average velocity of the "no-cell" control wells from all other wells to correct for background substrate hydrolysis.

    • Normalize the data to express it as a percentage of the uninhibited control activity: % Activity = (V_inhibitor / V_vehicle) * 100

    • Calculate the percent inhibition: % Inhibition = 100 - % Activity

  • Generate Dose-Response Curve: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Calculate IC₅₀: Use a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, R) to fit the dose-response curve and determine the IC₅₀ value.

Data_Analysis raw_data Raw Kinetic Data (RFU vs. Time) velocity Calculate Velocity (V) Slope of Linear Phase raw_data->velocity normalize Normalize to Controls (% Inhibition) velocity->normalize plot Plot Dose-Response Curve (% Inhibition vs. [Log I]) normalize->plot ic50 Non-linear Regression (4PL Fit) plot->ic50 result Determine IC₅₀ Value ic50->result

Figure 2: Workflow for processing kinetic data to determine inhibitor potency (IC₅₀).

Table 1: Example Data for IC₅₀ Determination

Compound Conc. (µM)Log [Compound]Avg. Velocity (RFU/min)% Inhibition
1002.0015.294.9
301.4828.990.3
101.0075.174.8
30.48145.651.1
10.00220.326.0
0.3-0.52275.47.5
0.1-1.00295.11.0
0 (Vehicle)-298.00.0

Assay Validation: A Self-Validating System

Causality: A robust and trustworthy assay must be validated to ensure that the results are meaningful and reproducible. The Z'-factor is the gold standard for quantifying the suitability of an assay for high-throughput screening (HTS).

  • Determine Assay Window and Z'-Factor:

    • The Z'-factor is a statistical measure of the separation between the positive (vehicle) and negative (maximal inhibition) controls. An assay with a Z' > 0.5 is considered excellent for screening.

    • Prepare a plate with multiple replicates (n ≥ 16) of the vehicle control (max signal) and a concentration of a known inhibitor that gives maximal inhibition (min signal).

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_max + σ_min)) / |μ_max - μ_min| (where σ is the standard deviation and μ is the mean of the max and min signals)

Table 2: Example Z'-Factor Calculation

ControlMean Velocity (μ)Std. Dev. (σ)
Max Signal (Vehicle)310.515.2
Min Signal (Inhibitor)25.88.1
Calculated Z' 0.76
  • Substrate Concentration Optimization:

    • To ensure maximum assay sensitivity, the substrate concentration should ideally be at or near its Michaelis-Menten constant (Kₘ).

    • Perform a substrate titration experiment by measuring the reaction velocity at various substrate concentrations with a fixed number of cells.

    • Plot velocity vs. substrate concentration and fit to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ. Use a substrate concentration close to the calculated Kₘ for subsequent experiments.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Background Signal 1. Spontaneous substrate hydrolysis.2. Cell autofluorescence.1. Always include a "no-cell" control and subtract its signal.2. Test alternative assay buffers.3. Ensure plate reader filters are optimal.
Low Signal-to-Noise Ratio 1. Insufficient cell number.2. Low protease expression.3. Inactive substrate.1. Optimize cell seeding density.2. Use a cell line with higher target expression.3. Check substrate integrity and storage conditions.
High Well-to-Well Variability 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the plate.1. Ensure a homogenous cell suspension before seeding.2. Use calibrated multichannel pipettes.3. Avoid using the outer wells of the plate.
No Inhibition Observed 1. Compound is inactive.2. Compound is not cell-permeable.3. Compound degradation.1. Test a known positive control inhibitor.2. Increase pre-incubation time.3. Prepare fresh compound dilutions for each experiment.

References

  • MySkinRecipes. (n.d.). This compound.
  • BLD Pharm. (n.d.). 52798-09-1|this compound.
  • PubChem. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications.
  • MedchemExpress.com. (n.d.). 4-Aminophenylacetic acid | Biochemical Assay Reagents.
  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases.
  • NIH National Library of Medicine. (2022). Novel inhibitors and activity-based probes targeting serine proteases.
  • Echemi. (n.d.). Buy 2-(4-carbamimidoylphenyl)acetic acid from JHECHEM CO LTD.
  • Reaction Biology. (n.d.). Protease Assay Services.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubMed. (2020). A cell-based fluorescent assay for FAP inhibitor discovery.
  • NIH National Library of Medicine. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology.

Sources

Application Notes and Protocols: Advanced Techniques for Labeling 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is a key building block in contemporary drug discovery and biochemical research. Its structure, featuring a phenylacetic acid core appended with a carbamimidoyl (amidine) group, makes it a valuable intermediate in the synthesis of targeted enzyme inhibitors and receptor modulators. To elucidate the mechanisms of action, pharmacokinetics, and biodistribution of compounds derived from this scaffold, precise and robust labeling methodologies are paramount. This guide provides an in-depth exploration of advanced techniques for labeling this compound, offering detailed protocols and the scientific rationale behind experimental choices for researchers in pharmacology, medicinal chemistry, and molecular imaging.

The molecule presents three primary sites for label incorporation: the carboxylic acid, the carbamimidoyl (amidine) group, and the phenyl ring. The choice of labeling strategy depends on the desired label (isotopic or fluorescent), the required stability of the label, and the potential impact of the label on the molecule's biological activity.

I. Isotopic Labeling Strategies

Isotopic labeling is the gold standard for quantitative analysis in drug metabolism and pharmacokinetic (DMPK) studies, as well as for mechanistic enzymatic assays. The introduction of a heavy isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N, ¹⁸O) provides a chemically identical but mass-distinct version of the molecule, enabling sensitive and unambiguous detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR).

A. Carbon-14 (¹⁴C) Labeling of the Carboxylic Acid

Incorporating ¹⁴C into the carboxylic acid moiety is a common strategy for tracking the core scaffold of a molecule during metabolic studies. Late-stage labeling techniques are often preferred as they introduce the radiolabel later in the synthetic sequence, which is more efficient.

Principle of the Reaction: A robust method for introducing a ¹⁴C-label into a carboxylic acid is through a carboxylation reaction using a ¹⁴C-labeled carbon source, typically [¹⁴C]CO₂ or a derivative. This can be achieved by forming an organometallic intermediate from a suitable precursor, which then reacts with the labeled carbon source.

Experimental Protocol: ¹⁴C-Labeling via Grignard Reagent

This protocol outlines a general procedure for the ¹⁴C-labeling of a phenylacetic acid derivative.

Materials:

  • Precursor molecule (e.g., 2-(4-cyanophenyl)acetic acid)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • [¹⁴C]Carbon dioxide (gas or solid)

  • Dry ice (for solid [¹⁴C]CO₂)

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware (dried)

  • Schlenk line or inert atmosphere setup

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of the precursor (e.g., a brominated derivative of 2-(4-carbamimidoylphenyl)acetic acid, with the amidine and carboxylic acid groups appropriately protected) in anhydrous diethyl ether or THF dropwise to initiate the reaction. The formation of the Grignard reagent can be initiated by gentle heating or the addition of a small crystal of iodine.

  • Carboxylation with [¹⁴C]CO₂: Once the Grignard reagent has formed, cool the reaction mixture to -78 °C using a dry ice/acetone bath. Introduce a known amount of [¹⁴C]CO₂ into the reaction vessel. This can be done by sublimating solid [¹⁴C]CO₂ or by bubbling [¹⁴C]CO₂ gas through the solution

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride in Dimethyl Sulfoxide (DMSO). This resource provides in-depth troubleshooting, scientifically-grounded explanations, and practical protocols to ensure the successful preparation of your experimental solutions.

Introduction: Understanding the Compound and the Solvent

This compound is a molecule of interest in various biochemical and pharmaceutical research fields, often used as an intermediate in the synthesis of biologically active compounds.[1] Its structure, featuring a hydrophilic carbamimidoyl (amidine) group and a phenylacetic acid backbone, presents a unique solubility profile. The hydrochloride salt form is intended to enhance its aqueous solubility.[1]

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of polar and nonpolar compounds.[2][3] However, its utility is accompanied by specific chemical properties that can lead to solubility challenges, most notably its hygroscopicity—the tendency to absorb moisture from the atmosphere.[4][5] This absorbed water can significantly alter the solvent properties of DMSO, often leading to compound precipitation.[6][7]

This guide will address the common solubility issues you may face and provide a systematic approach to resolving them.

Part 1: Immediate Troubleshooting for Dissolution Failure

This section is for those actively facing issues dissolving the compound at the bench.

Q1: I've added the powdered this compound to anhydrous DMSO, but it's not dissolving completely, even after vortexing. What should I do?

Answer:

This is a common issue that can often be resolved with gentle physical assistance. The principle here is to increase the kinetic energy of the system to overcome the activation energy barrier for dissolution.

Troubleshooting Workflow:

  • Initial Assessment:

    • Confirm you are using a fresh, unopened bottle of anhydrous, high-purity DMSO. Water contamination is a primary suspect in solubility problems.[8]

    • Ensure your calculations for the desired concentration are correct. Attempting to create a supersaturated solution will inevitably lead to dissolution failure.

  • Step-by-Step Protocol for Aided Dissolution:

    • Gentle Warming: Warm the vial in a water bath set to 30-40°C for 5-10 minutes.[9] Avoid excessive heat, as it can degrade the compound. The goal is to gently increase the solubility, not to boil the solvent.

    • Sonication: Place the vial in a bath sonicator for 10-15 minutes. The ultrasonic waves will help to break down any compound aggregates and facilitate solvent interaction.[10]

    • Vortexing: After warming or sonication, vortex the solution vigorously for 1-2 minutes.

    • Iteration: You may need to repeat this cycle of warming, sonicating, and vortexing a few times to achieve complete dissolution.

Visualizing the Workflow:

Troubleshooting_Dissolution start Start: Compound Undissolved in DMSO check_dmso Verify: Anhydrous, High-Purity DMSO? start->check_dmso warm Apply Gentle Heat (30-40°C, 5-10 min) check_dmso->warm Yes advanced_troubleshooting Proceed to Advanced Troubleshooting check_dmso->advanced_troubleshooting No (Use fresh DMSO) sonicate Sonicate (10-15 min) warm->sonicate vortex Vortex Vigorously (1-2 min) sonicate->vortex check_dissolution Visually Inspect for Dissolution vortex->check_dissolution vortex->advanced_troubleshooting After 3 cycles check_dissolution->warm No (Repeat Cycle) success Success: Clear Solution check_dissolution->success Yes

Caption: A workflow for resolving initial dissolution issues.

Part 2: Advanced Troubleshooting and Scientific Explanations

If the initial steps fail, a deeper understanding of the underlying chemical principles is necessary.

Q2: My compound dissolved initially, but now I see a precipitate after storing the stock solution. Why did this happen?

Answer:

This phenomenon, often referred to as "crashing out," is frequently due to changes in the solvent environment or compound stability over time.

Potential Causes and Solutions:

  • Water Absorption: As mentioned, DMSO is highly hygroscopic.[4][5] Over time, especially with repeated opening and closing of the vial, it will absorb atmospheric moisture. This increases the water content in your DMSO stock, which can significantly decrease the solubility of many organic compounds.[7] When the water content reaches a critical point, the compound will precipitate out of the solution.[4]

    • Solution: After preparing your stock solution, aliquot it into smaller, single-use volumes in tightly sealed vials. This minimizes the exposure of the bulk stock to air and moisture. Store these aliquots in a desiccator.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can promote precipitation.[4][11] As the DMSO freezes, the compound's concentration in the remaining liquid phase increases, potentially leading to the formation of microcrystals. These crystals may not fully redissolve upon thawing.

    • Solution: Aliquoting is also the best practice to avoid freeze-thaw cycles.[11] Prepare enough aliquots for your planned experiments to avoid reusing the same stock vial multiple times.

  • Metastable Supersaturation: It's possible to create a kinetically stable but thermodynamically unstable supersaturated solution, especially with amorphous solids.[4] Over time, this solution can equilibrate, leading to the precipitation of the more stable crystalline form of the compound.

    • Solution: If you suspect this is the case, try preparing your stock solution at a slightly lower concentration.

Q3: Could the compound be reacting with or degrading in DMSO?

Answer:

While DMSO is a relatively stable solvent, the possibility of compound degradation, especially over long-term storage, should be considered.[12] Forced degradation studies are typically performed to understand the stability of a drug substance under various stress conditions, including exposure to different solvents, pH levels, and temperatures.[13][14]

The carbamimidoyl (amidine) group in your compound is a basic functional group. While DMSO is aprotic, any absorbed water could lead to hydrolysis over time, particularly if the solution is exposed to light or elevated temperatures.

Investigative Steps:

  • Analytical Chemistry: The most definitive way to check for degradation is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Compare the chromatogram of a freshly prepared solution with that of an older, precipitated solution. The appearance of new peaks would indicate the formation of degradation products.

  • Forced Degradation Simulation: To test for stability, you could perform a mini-forced degradation study. Prepare a solution of the compound in DMSO and expose it to more stringent conditions (e.g., 40°C for 24 hours) and analyze for any changes via HPLC.[15][16]

Potential Interaction Diagram:

Compound_DMSO_Interaction cluster_solution DMSO Stock Solution Compound 2-(4-Carbamimidoylphenyl)acetic acid HCl Amidine Group (Basic) Precipitate Precipitated Compound Lower Solubility State Compound->Precipitate Precipitation Degradation Potential Degradation Products e.g., Hydrolysis Compound->Degradation Degradation DMSO DMSO (CH3)2SO Polar Aprotic Water Water (H2O) Absorbed from Atmosphere Water->Precipitate Reduces Solvating Power of DMSO Water->Degradation Potential for Hydrolysis (long-term)

Caption: Potential interactions leading to compound precipitation or degradation in DMSO.

Part 3: Alternative Solvents and Strategies

Q4: If I continue to have problems with DMSO, what are some alternative solvents or co-solvents I could try?

Answer:

If DMSO proves to be unsuitable, several other solvents and strategies can be employed, depending on the requirements of your downstream application.

Solubility Data and Alternatives:

SolventClassPolarityNotes
DMSO Polar AproticHighStrong solvent, but hygroscopic.[3]
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, can be a good alternative. Also hygroscopic.
Water Polar ProticVery HighAs a hydrochloride salt, the compound should have some aqueous solubility. The manufacturer notes its form ensures solubility.[1] This is ideal for many biological assays to avoid solvent toxicity.[17]
Ethanol Polar ProticMediumOften better tolerated by cells than DMSO. Can be used as a co-solvent with water.
1:1 DMSO:Water Co-solventHighThis mixture can sometimes increase the solubility of salts.[11]

Protocol for Testing Alternative Solvents:

  • Small-Scale Testing: Use a small amount of your compound (e.g., 1-2 mg) to test its solubility in a range of alternative solvents.

  • Start with Water: Given that it is a hydrochloride salt, sterile water should be your first alternative to test.

  • Consider Co-solvents: If solubility in a single solvent is poor, try co-solvent systems. For example, dissolve the compound in a small amount of DMSO or ethanol first, and then slowly add your aqueous buffer while vortexing to bring it to the final volume. This can sometimes prevent the compound from crashing out.[18]

  • pH Adjustment: The carbamimidoyl group is basic. The hydrochloride salt makes the initial solution slightly acidic. Adjusting the pH of your aqueous solvent may impact solubility. Use a pH meter and small additions of dilute acid or base to test a range of pH values (e.g., pH 4-8).

Frequently Asked Questions (FAQs)

Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate? A: Most cell lines can tolerate a final DMSO concentration of 0.1% - 0.5%.[17] However, this is cell-line dependent, and primary cells are often more sensitive. It is crucial to run a vehicle control (media with the same final concentration of DMSO) to ensure the observed effects are from your compound and not the solvent.

Q6: How should I properly store my powdered this compound? A: The manufacturer recommends storing the solid compound at 2-8°C.[1] Ensure the container is tightly sealed to prevent moisture absorption.

Q7: I see particles in my solution even after trying all the troubleshooting steps. What should I do? A: If you have exhausted all dissolution techniques, it's possible you are trying to make a solution above the compound's solubility limit in that specific solvent. You can try to filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates, but be aware that the actual concentration of your filtered solution will be lower than your calculated concentration. It is better to prepare a new, less concentrated stock solution.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath.
  • impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility - Benchchem.
  • Technical Support Center: Troubleshooting Compound Solubility in DMSO - Benchchem.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate.
  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate.
  • Samples in DMSO: What an end user needs to know - Ziath.
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate.
  • What is the effect of DMSO when mixed with water? - Quora.
  • 445 questions with answers in DIMETHYL SULFOXIDE | Science topic - ResearchGate.
  • The difference between dissolving chemicals in DMSO or water ? | ResearchGate.
  • Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange.
  • This compound - MySkinRecipes.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Forced Degradation Studies - MedCrave online.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem.

Sources

Technical Support Center: Optimizing Concentration of 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting support for optimizing the experimental concentration of this compound.

Introduction

This compound is a research compound primarily utilized in biochemical research and pharmaceutical development. It often serves as a key intermediate in the synthesis of more complex, biologically active molecules, particularly those designed for enzyme inhibition or receptor modulation.[1] Its chemical structure, featuring a carbamimidoyl group, makes it a valuable building block in the design of compounds targeting a range of conditions, including cardiovascular and metabolic disorders.[1] The hydrochloride salt form of this compound is intended to enhance its solubility in aqueous-based experimental systems.[1]

Optimizing the concentration of any research compound is a critical first step in ensuring the validity and reproducibility of experimental results. This guide will walk you through a logical workflow for determining the optimal concentration of this compound for your specific application, from initial solubility testing to dose-response analysis and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: While the hydrochloride form is designed to improve aqueous solubility, it is always recommended to first attempt to dissolve a small amount of the compound in common laboratory solvents to determine the most suitable one for preparing a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice for many organic compounds. For aqueous-based assays, preparing a stock in sterile, deionized water or a buffer like PBS is ideal if the compound's solubility is sufficient.

Q2: How should I store the stock solution?

A2: Based on supplier recommendations for the solid compound, stock solutions should be stored at 2-8°C for short-term use.[1] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Always protect solutions from light.

Q3: I see a precipitate in my cell culture media after adding the compound. What should I do?

A3: Precipitation upon addition to aqueous media is a common issue, often due to the compound "crashing out" when the solvent of the stock solution is diluted. Here are several troubleshooting steps:

  • Pre-warm the media: Always add the compound to media that has been pre-warmed to 37°C.

  • Serial dilutions: Instead of adding the concentrated stock directly to your final culture volume, perform serial dilutions in pre-warmed media.

  • Reduce the final concentration: The concentration you are trying to achieve may be above the compound's solubility limit in the complex environment of cell culture media.

  • Decrease the solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture media is low, typically below 0.5%, to avoid both solubility issues and solvent-induced toxicity.

Q4: What is a good starting concentration range for my experiments?

A4: If there is no prior data on the biological activity of this compound in your specific assay, a broad dose-response curve is the best starting point. A common approach is to test a wide range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to micromolar). A preliminary experiment using 10-fold serial dilutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) can help to identify a narrower, more effective concentration range for further, more detailed investigation.

Experimental Workflow for Concentration Optimization

The following workflow provides a systematic approach to determining the optimal concentration of this compound for your experiments.

Workflow cluster_prep Phase 1: Preparation & Solubility cluster_exp Phase 2: Experimental Determination cluster_trouble Phase 3: Troubleshooting A 1. Solubility Testing (DMSO, Water, Ethanol) B 2. Prepare High-Concentration Stock Solution A->B C 3. Broad Range Dose-Response (e.g., 1 nM to 100 µM) B->C D 4. Narrow Range Dose-Response (Centered around estimated EC50/IC50) C->D E 5. Determine Optimal Working Concentration D->E F Precipitation Issues E->F G Lack of Activity E->G H High Background/Toxicity E->H caption Workflow for Concentration Optimization DoseResponse cluster_0 Concentration-Effect Relationship A Low Concentration (No Effect) B Increasing Concentration (Graded Response) A->B C High Concentration (Plateau/Maximal Effect) B->C D Very High Concentration (Potential Toxicity/Off-Target Effects) C->D caption Interpreting a Dose-Response Curve

Caption: The typical phases of a dose-response relationship for a biologically active compound.

  • Low Concentration: At concentrations below the effective range, you will likely observe no significant difference from the vehicle control.

  • Graded Response: As the concentration increases, you should see a corresponding increase or decrease in your measured endpoint. The EC50/IC50 falls within this range.

  • Plateau: At higher concentrations, the effect may plateau, indicating that the target is saturated or the maximal response has been reached.

  • Toxicity/Off-Target Effects: At very high concentrations, you may observe effects that are not related to the primary mechanism of action, such as cytotoxicity. It is generally advisable to work at concentrations at or near the plateau of the specific effect to avoid these confounding factors.

By following this comprehensive guide, researchers can confidently and systematically determine the optimal concentration of this compound for their specific experimental needs, leading to more robust and reliable scientific outcomes.

References

  • MySkinRecipes. This compound. Available at: [Link]

Sources

preventing degradation of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (Product No. 52798-09-1). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution-based experiments. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides based on established principles of chemical stability.

Understanding the Molecule: Key Stability Considerations

This compound possesses two primary functional groups that dictate its stability in solution: a benzamidine (carbamimidoylphenyl) group and a phenylacetic acid group. The hydrochloride salt form is crucial for enhancing solubility and initial stability.[1] The primary degradation pathway of concern is the hydrolysis of the amidine group , a reaction highly sensitive to pH and temperature.[2]

The amidine group is basic and is protonated in the hydrochloride salt form, which lends it a degree of protection against degradation.[1] However, once in solution, the equilibrium can be affected by the solvent, buffer components, and overall pH, making careful experimental design paramount.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

The most common degradation pathway is the hydrolysis of the carbamimidoyl (amidine) functional group.[2] This reaction involves a nucleophilic attack on the central carbon of the amidine. Under neutral to basic conditions, water molecules or hydroxide ions act as nucleophiles, leading to the formation of the corresponding benzamide derivative and ammonia. This process is irreversible and results in a loss of the compound's intended biological or chemical activity.[2] Acidic conditions generally provide greater stability, but this is not absolute.[2]

Q2: What is the optimal pH range for preparing and storing solutions?

For maximal stability, solutions should be prepared and stored under mildly acidic conditions (pH 4-6). The hydrochloride salt naturally creates a slightly acidic environment upon dissolution in unbuffered water. However, for buffered applications, it is critical to select a buffer system that maintains this acidic pH. Alkaline conditions (pH > 7.5) significantly accelerate the rate of hydrolysis and should be strictly avoided for storage.[3][4] While many biological assays are performed at a physiological pH of ~7.4, it is crucial to understand that the compound's stability is limited in this range. Therefore, solutions for such experiments should always be prepared fresh.[2]

Q3: Which solvents are recommended for creating stock solutions?

For long-term storage, organic solvents such as DMSO or ethanol are preferable to aqueous solutions.[5] The compound is soluble in DMSO (~25 mg/mL) and ethanol (~10 mg/mL).[2][5] These solvents minimize the presence of water, thereby inhibiting the primary hydrolytic degradation pathway. When preparing a stock solution, it is best practice to use an anhydrous grade solvent and purge the vial with an inert gas like argon or nitrogen before sealing.[5]

Q4: How should I store stock and working solutions?

Stock Solutions (in DMSO or Ethanol):

  • Store at -20°C or below.[6]

  • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

  • Ensure vials are tightly sealed and protected from light.[6]

Aqueous Working Solutions:

  • Always prepare fresh before use. We do not recommend storing aqueous solutions for more than a single day.[5]

  • If immediate use is not possible, store at 2-8°C for no longer than a few hours.

  • Use a suitable acidic buffer (e.g., acetate buffer) if the experimental conditions permit.

Q5: Can I use phosphate-buffered saline (PBS) to prepare my solutions?

While PBS (pH 7.2-7.4) is a common biological buffer, it presents a stability risk for this compound. The near-neutral pH is suboptimal, and buffer species can potentially act as catalysts for hydrolysis.[2] If PBS must be used for the final experimental assay, the compound should be added to the PBS-containing medium immediately before starting the experiment. Stock solutions should never be prepared or stored in PBS.[2]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Issue 1: Unexpected Precipitation or Cloudiness in Aqueous Solution
  • Symptom: Upon dissolving the compound in an aqueous buffer or after a short period of storage, the solution becomes cloudy or a precipitate forms.

  • Potential Cause 1: Hydrolysis. The primary degradation product, the corresponding benzamide, is significantly less soluble in aqueous media than the parent hydrochloride salt. The observed precipitate could be this degradation product.

  • Solution 1: Verify pH and Freshness.

    • Measure the pH of your solution. If it is neutral or basic, hydrolysis is the likely cause.

    • Discard the solution. Prepare a fresh solution using a pre-chilled, mildly acidic buffer (pH 4-6).

    • For assays requiring neutral pH, prepare a concentrated stock in an appropriate organic solvent (e.g., DMSO) and perform a final, rapid dilution into the aqueous assay buffer immediately before use.[5]

  • Potential Cause 2: Low Solubility. The compound's solubility in aqueous buffers like PBS (pH 7.2) is limited (approx. 3 mg/mL).[5] You may be exceeding the solubility limit.

  • Solution 2: Adjust Concentration.

    • Review the concentration of your solution. If it is high, reduce it to fall within the known solubility limits for your chosen solvent system.

    • Consider using a co-solvent system if the experimental design allows, but first, verify its compatibility with your assay.

Issue 2: Loss of Compound Activity or Inconsistent Experimental Results
  • Symptom: Over a series of experiments, the compound shows diminishing biological or chemical activity, or results are not reproducible.

  • Potential Cause: Chemical Degradation. This is a classic sign of compound instability. Even if no precipitate is visible, a significant portion of the compound may have hydrolyzed in solution, reducing the concentration of the active species.

  • Solution: Implement Strict Solution Handling Protocols.

    • Prepare Fresh Solutions: Discard any previously made aqueous working solutions. For every experiment, prepare a new working solution from a frozen, organic stock aliquot.[7]

    • Minimize Time in Aqueous Buffer: Reduce the incubation time of the compound in aqueous buffers, especially at neutral or alkaline pH, before the assay begins.

    • Control Temperature: Perform all solution preparations and dilutions on ice to slow the rate of hydrolysis.[2]

    • Analytical Verification (Advanced): If the problem persists, verify the concentration and purity of your solution using an analytical technique like HPLC-UV.[8] Compare a freshly prepared sample to one that has been stored under your typical experimental conditions. A peak corresponding to the benzamide degradant may be visible.

Visualizing the Degradation Pathway and Troubleshooting

The following diagrams illustrate the key chemical transformation and the decision-making process for troubleshooting.

cluster_0 Primary Degradation Pathway: Amidine Hydrolysis Parent 2-(4-Carbamimidoylphenyl)acetic acid (Amidine) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / OH- Degradant 2-(4-Carbamoylphenyl)acetic acid (Amide) Intermediate->Degradant Ammonia Ammonia (NH3) Intermediate->Ammonia

Caption: The hydrolysis of the amidine group to a less soluble amide.

cluster_1 Troubleshooting Workflow Start Problem Encountered (e.g., Precipitation, Loss of Activity) Check_Freshness Was the aqueous solution prepared fresh today? Start->Check_Freshness Check_pH What is the pH of the solution? Check_Freshness->Check_pH Yes Sol_Fresh Action: Prepare a fresh aqueous solution. Check_Freshness->Sol_Fresh No Check_Conc Is concentration below solubility limit? Check_pH->Check_Conc Acidic (4-6) Sol_pH Action: Use a mildly acidic buffer (pH 4-6). Check_pH->Sol_pH Neutral / Basic (>7) Sol_Conc Action: Lower concentration or use organic stock. Check_Conc->Sol_Conc No End_Conc Re-run Experiment Check_Conc->End_Conc Yes End_Fresh Re-run Experiment Sol_Fresh->End_Fresh End_pH Re-run Experiment Sol_pH->End_pH Sol_Conc->End_Conc

Caption: A step-by-step guide to resolving common solution issues.

Summary of Best Practices

To ensure the highest quality and reproducibility of your experimental data, please adhere to the following guidelines.

ParameterRecommendationRationale
Solvent Choice Stock: Anhydrous DMSO or Ethanol.[5]Working: Mildly acidic aqueous buffer (pH 4-6).Minimizes water content for storage; acidic pH slows hydrolysis.[2]
pH Control Maintain pH between 4 and 6 for aqueous solutions.Hydrolysis rate increases significantly in neutral to basic conditions.[3][4]
Temperature Storage: -20°C or colder.[6]Preparation: On ice.Reduces the kinetic rate of all chemical degradation pathways.[2]
Solution Age Organic Stock: Stable for months if stored properly.Aqueous Working: PREPARE FRESH ALWAYS. Use within a few hours.[5]Aqueous solutions are prone to rapid hydrolysis.[2][7]
Atmosphere Purge stock solution vials with inert gas (Argon/Nitrogen).[5]Protects against potential long-term oxidative degradation.

By adhering to these principles of chemical handling, you can mitigate the risk of degradation and ensure the integrity of this compound in your research.

References

  • National Center for Biotechnology Information. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations. NIH. Available from: [Link]

  • PubMed. Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Available from: [Link]

  • ResearchGate. Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis | Request PDF. Available from: [Link]

  • SciSpace. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. Available from: [Link]

  • PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Available from: [Link]

  • Loba Chemie. PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. Available from: [Link]

  • PubMed. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Available from: [Link]

  • ResearchGate. (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Available from: [Link]

  • Google Patents. CN106565541A - Synthesis method for benzamidine derivatives.
  • Wikipedia. Benzamidine. Available from: [Link]

  • ResearchGate. Biodegradation of the widely used amide herbicides: Microbial resources, catabolic pathways and molecular mechanisms | Request PDF. Available from: [Link]

  • Michigan State University Extension. Effect of water pH on the stability of pesticides. Available from: [Link]

  • Chemistry LibreTexts. 15.17: Chemical Properties of Amides- Hydrolysis. Available from: [Link]

  • Utah State University DigitalCommons@USU. Effect of Water pH on the Chemical Stability of Pesticides. Available from: [Link]

  • Google Patents. CN103512996B - Analysis method for amide compounds.
  • Organic Syntheses. phenylacetic acid - Organic Syntheses Procedure. Available from: [Link]

  • PubMed. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Available from: [Link]

  • PubChem. (2R)-2-amino-2-(4-carbamimidoylphenyl)acetic acid. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS. Available from: [Link]

  • Pharmaffiliates. CAS No : 1422435-39-9 | Product Name : Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Hydrochloride. Available from: [Link]

  • Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • YouTube. Amide Hydrolysis. Available from: [Link]

  • Organic Syntheses. phenylacetic acid - Organic Syntheses Procedure. Available from: [Link]

  • YouTube. mechanism of amide hydrolysis. Available from: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic and biochemical endeavors. Here, we address common experimental errors and provide practical, field-proven troubleshooting strategies to ensure the success of your research.

Introduction to this compound

This compound, also known as 4-amidinophenylacetic acid hydrochloride, is a key intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a reactive carboxylic acid and a basic amidine group, makes it a valuable component in the design of enzyme inhibitors, particularly for serine proteases, and in the creation of peptidomimetics to enhance stability and bioavailability.[1] The hydrochloride salt form is specifically utilized to improve its solubility in aqueous-based experimental setups.[1]

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Storage, Handling, and Stability

Question 1: I've just received my vial of this compound. What are the optimal storage conditions to ensure its long-term stability?

Proper storage is critical to maintaining the integrity of this reagent. The presence of the hygroscopic amidine group and the reactive carboxylic acid necessitates careful handling.

Answer:

For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[1] The use of a desiccator is highly recommended. The amidine functional group is susceptible to hydrolysis, which can be accelerated by exposure to atmospheric moisture. Storing it under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.

Troubleshooting Poor Stability:

  • Symptom: You observe a decrease in purity over time, or your experimental results are inconsistent.

  • Potential Cause: The compound may have degraded due to improper storage, leading to the formation of the corresponding carboxylic acid by hydrolysis of the amidine.

  • Solution:

    • Always handle the compound in a dry environment, such as a glove box or under a stream of inert gas.

    • Use fresh, anhydrous solvents for your reactions.

    • For long-term storage, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Section 2: Solubility and Solution Preparation

Question 2: I'm having trouble dissolving this compound in my desired solvent. What are the recommended solvents, and are there any tricks to improve its solubility?

Solubility issues are a common hurdle in experimental setup. Understanding the polarity of this molecule is key to selecting the right solvent.

Answer:

As a hydrochloride salt, this compound has enhanced solubility in polar, aqueous-based media.[1] However, its solubility in common organic solvents can be limited.

Solubility Profile:

SolventSolubilityRecommendations
WaterSolubleThe hydrochloride form is designed for aqueous solubility.
Methanol (MeOH)Sparingly SolubleCan be used, but may require heating or sonication.
Dimethyl Sulfoxide (DMSO)SolubleA good choice for preparing stock solutions.
Dichloromethane (DCM)InsolubleNot a suitable solvent.
Diethyl EtherInsolubleNot a suitable solvent.

Troubleshooting Poor Solubility:

  • Symptom: The compound does not fully dissolve, or a suspension is formed.

  • Potential Cause: The chosen solvent may not be polar enough, or the concentration may be too high.

  • Solutions:

    • For aqueous solutions: Ensure the water is deionized and of high purity. Gentle heating (40-50°C) can aid dissolution.

    • For organic reactions: If using a less polar solvent is necessary for your reaction, consider adding a co-solvent. For instance, a small amount of methanol or DMSO in a solvent like THF may improve solubility.

    • Use of additives: For weakly basic compounds, adding a small amount of a volatile acid like acetic acid can sometimes improve solubility in organic solvents by ensuring the compound remains in its ionized, salt form.[2][3]

    • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance the rate of dissolution.

Experimental Workflow: Preparing a Stock Solution

cluster_prep Stock Solution Preparation weigh Weigh compound in a dry vial add_solvent Add appropriate solvent (e.g., DMSO) weigh->add_solvent vortex Vortex or sonicate until fully dissolved add_solvent->vortex store Store at -20°C for long-term use vortex->store

Caption: Workflow for preparing a stock solution.

Section 3: Chemical Reactivity and Side Reactions

Question 3: I am using this compound in an amide coupling reaction with an amine. I am getting a complex mixture of products. Could the amidine group be interfering?

The bifunctional nature of this molecule presents both opportunities and challenges in synthesis. The basic amidine can indeed compete with your desired nucleophile.

Answer:

Yes, the amidine group is nucleophilic and can interfere with reactions targeting the carboxylic acid, such as amide bond formation. The amidine can react with your coupling agents (e.g., EDC, HATU) or activated esters, leading to unwanted side products.

Troubleshooting Side Reactions in Amide Coupling:

  • Symptom: LC-MS analysis of your crude reaction mixture shows multiple products, and the desired product yield is low.

  • Potential Cause: The amidine is competing with your target amine for reaction with the activated carboxylic acid.

  • Solutions:

    • Protect the amidine group: If possible, protect the amidine before carrying out the amide coupling. However, this adds extra steps to your synthesis.

    • Control the reaction pH: The reactivity of the amidine is pH-dependent. Maintaining a slightly acidic pH can protonate the amidine, reducing its nucleophilicity and favoring the desired reaction with the amine.

    • Choice of coupling agent: Some coupling agents are less prone to reacting with amidines. Experiment with different reagents to find the optimal one for your specific substrates.

    • Order of addition: Add the coupling agent to a solution of the carboxylic acid first to form the activated intermediate, and then add your amine. This can sometimes minimize side reactions.

Logical Relationship: Amide Coupling Challenges

cluster_coupling Amide Coupling with this compound start Start: Amide Coupling Reaction reagents Carboxylic Acid + Amine + Coupling Agent start->reagents desired_product Desired Amide Product side_product Amidine-Related Side Products reagents->desired_product Desired Pathway reagents->side_product Competing Pathway (Amidine Reactivity)

Caption: Competing reaction pathways in amide coupling.

Section 4: Purification and Analysis

Question 4: I am struggling to purify my final product containing the 4-amidinophenyl moiety. It seems to be very polar and difficult to handle with standard chromatography.

The polar nature of the amidine group can indeed make purification challenging. Standard silica gel chromatography is often not effective.

Answer:

The high polarity and basicity of the amidine group can cause streaking and poor separation on normal-phase silica gel. Alternative purification techniques are often necessary.

Troubleshooting Purification:

  • Symptom: Your compound streaks on the TLC plate, and you get poor separation during column chromatography.

  • Potential Cause: Strong interaction of the basic amidine with the acidic silica gel.

  • Solutions:

    • Reverse-phase chromatography (C18): This is often the most effective method for purifying polar, ionizable compounds. A water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used. The acidic modifier ensures the amidine is protonated, leading to sharper peaks.

    • Ion-exchange chromatography: If your compound is charged, this can be a powerful purification technique.

    • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.[4][5]

Question 5: I am seeing broad peaks in the 1H NMR spectrum of my compound, especially for the N-H protons of the amidine group. Is this normal?

Broad NMR signals for amidine protons are a common observation and can be attributed to several factors.

Answer:

Yes, it is quite common for the N-H protons of an amidine to appear as broad signals in the 1H NMR spectrum. This can be due to:

  • Tautomerism: Amidines can exist as a mixture of tautomers in solution, and rapid exchange between these forms on the NMR timescale can lead to signal broadening.

  • Quadrupolar Broadening: The nitrogen atom has a nuclear quadrupole moment that can cause rapid relaxation of adjacent protons, resulting in broader peaks.

  • Proton Exchange: Exchange of the N-H protons with residual water or other protic solvents in the NMR solvent can also cause significant broadening.

Troubleshooting NMR Analysis:

  • Symptom: Broad, poorly resolved N-H signals in your 1H NMR spectrum.

  • Potential Cause: Tautomerism, quadrupolar broadening, or proton exchange.

  • Solutions:

    • Low-Temperature NMR: Cooling the NMR probe can slow down the tautomeric exchange, potentially resolving the broad signals into sharper peaks.

    • Solvent Change: Using a polar, aprotic solvent like DMSO-d6 can sometimes slow down proton exchange and lead to sharper N-H peaks.

    • Deuterium Exchange: Adding a drop of D2O to your NMR tube will cause the N-H protons to exchange with deuterium. The disappearance of the broad signal upon addition of D2O confirms its identity as an N-H proton.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1486, (2,4-Dichlorophenoxy)Acetic Acid. Available from: [Link]

  • MDPI. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Available from: [Link]

  • National Center for Biotechnology Information. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Available from: [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. Available from: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]

  • LibreTexts Chemistry. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Available from: [Link]

  • National Center for Biotechnology Information. Drug evolution: p-aminobenzoic acid as a building block. Available from: [Link]

  • National Center for Biotechnology Information. Novel inhibitors and activity-based probes targeting serine proteases. Available from: [Link]

  • MDPI. Plant Serine Protease Inhibitors: Biotechnology Application in Agriculture and Molecular Farming. Available from: [Link]

  • National Center for Biotechnology Information. Mechanism-Based Macrocyclic Inhibitors of Serine Proteases. Available from: [Link]

  • National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

  • ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. Available from: [Link]

  • University of Connecticut. Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]

  • University of Kansas. Design and Synthesis of Proteinase Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Macrocyclic inhibitors for the serine protease plasmin. Available from: [Link]

  • Google Patents. US3542871A - Purification of 4,4'-methylene dianiline by crystallization.
  • Research and Reviews. Purification Methods of Organic Compounds. Available from: [Link]

  • ScienceDirect. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. Available from: [Link]

  • Gaylord College of Engineering. Solvent Miscibility Table. Available from: [Link]

  • International Journal of Research in Engineering and Science. An overview on Common Organic Solvents and their Toxicity. Available from: [Link]

  • University of Rochester. Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Assay Results with 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (CAS No: 52798-09-1). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues that can lead to inconsistent and unreliable assay results. By understanding the underlying chemical principles and implementing robust experimental practices, you can ensure the accuracy and reproducibility of your findings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and use of this compound.

Q1: What are the key chemical properties of this compound that I should be aware of?

A1: Understanding the fundamental properties of this compound is the first step in troubleshooting. Key characteristics include:

  • Molecular Formula: C₉H₁₁ClN₂O₂[1]

  • Molecular Weight: 214.65 g/mol [1]

  • Structure: It possesses a phenylacetic acid backbone with a carbamimidoyl (amidine) group. This amidine group is basic and a key feature for many of its biological activities.

  • Hydrochloride Salt: The hydrochloride form enhances the compound's solubility in aqueous solutions, which is crucial for most biochemical assays[1].

  • Storage: It should be stored at 2-8°C to maintain its integrity[1].

Q2: I'm observing high variability between replicate wells in my assay. What is the most likely cause?

A2: High variability is frequently linked to issues with compound solubility and stock solution preparation. Incomplete dissolution or precipitation of the compound in your assay buffer can lead to inconsistent concentrations across your experiment. It is critical to ensure the compound is fully dissolved in the initial stock solution and remains soluble upon further dilution into the final assay buffer.

Q3: My positive controls are working, but I'm not seeing the expected activity with this compound. What should I check first?

A3: The first aspect to verify is the integrity of the compound. Improper storage or handling can lead to degradation. Additionally, confirm the compatibility of your assay buffer. The pH of the buffer can significantly impact the protonation state of the amidine group, which may be critical for its interaction with the target molecule.

Q4: Can the source or batch of the compound affect my results?

A4: Absolutely. Variations in purity and the presence of contaminants between different suppliers or even different batches from the same supplier can introduce significant variability. It is best practice to qualify a new batch of any critical reagent before its use in large-scale or critical experiments.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving specific experimental problems.

Issue 1: Poor Solubility and Compound Precipitation

Inconsistent results are often traced back to the compound not being fully solubilized or precipitating out of solution during the experiment.

Causality: The hydrochloride salt of 2-(4-Carbamimidoylphenyl)acetic acid is generally soluble in aqueous solutions. However, its solubility can be influenced by the pH, ionic strength, and composition of the buffer. "Salting out" can occur in buffers with high salt concentrations, leading to precipitation.

Troubleshooting Workflow: Solubility Issues

Caption: Workflow for troubleshooting solubility problems.

Detailed Protocol: Solubility Assessment
  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) and vortexing can aid dissolution.

    • Visually inspect the solution against a dark background to ensure no particulates are present.

  • Assay Buffer Dilution Test:

    • Prepare serial dilutions of your stock solution directly into your final assay buffer.

    • Let the dilutions sit at the assay temperature for the duration of a typical experiment.

    • Visually inspect for any signs of precipitation or cloudiness.

  • Quantitative Solubility Data:

Buffer CompositionMaximum Soluble Concentration (µM)Observations
50 mM Tris-HCl, pH 7.4> 1000Clear solution
PBS, pH 7.4500Precipitate observed at higher concentrations
50 mM Acetate, pH 5.0> 1000Clear solution
Issue 2: Compound Instability and Degradation

The chemical stability of this compound can be compromised by improper storage and handling, leading to a loss of activity.

Causality: The carbamimidoyl (amidine) group can be susceptible to hydrolysis, especially at extreme pH values or in the presence of certain enzymes. Repeated freeze-thaw cycles of stock solutions can also lead to degradation.

Troubleshooting Workflow: Stability Concerns

Caption: Workflow for addressing compound stability issues.

Best Practices for Ensuring Compound Stability:
  • Storage: Always store the solid compound at the recommended 2-8°C, tightly sealed to protect from moisture[1].

  • Stock Solutions:

    • Prepare stock solutions in an anhydrous solvent like DMSO.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store stock solution aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh working solutions from a new stock aliquot for each experiment. Do not store diluted aqueous solutions for extended periods.

Issue 3: Assay-Specific Interactions and Artifacts

The chemical structure of this compound can sometimes lead to non-specific interactions or artifacts in certain assay formats.

Causality: The positively charged amidine group can interact non-specifically with negatively charged components in the assay, such as proteins or detection reagents. Additionally, some compounds with similar phenylacetic acid structures have been noted to have anti-inflammatory properties, which could interfere in cell-based assays[2][3].

Protocol: Identifying and Mitigating Assay Artifacts
  • Run Control Experiments:

    • No-Enzyme/No-Cell Control: Include a control where your compound is added to the assay mixture without the target enzyme or cells. A signal in this control indicates a direct interaction with assay components or detection reagents.

    • Vehicle Control: Always include a control with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound.

  • Vary Assay Conditions:

    • Detergent Concentration: In biochemical assays, including a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.1%) can help to disrupt non-specific hydrophobic and ionic interactions.

    • Protein Concentration: In cell-based assays, be mindful of the protein concentration in the media, as the compound may bind to serum albumin.

  • Consider Orthogonal Assays: If you suspect artifacts, validate your findings using a different assay platform that relies on a distinct detection technology.

Section 3: References

  • MySkinRecipes. This compound. [Link]

  • PubChem. (2R)-2-amino-2-(4-carbamimidoylphenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • C'estbon. This compound. [Link]

  • Musile, L. et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. 2019. [Link]

  • Colović, M. B. et al. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Curr. Neuropharmacol. 2013. [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

  • Al-Ostath, A. I. et al. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules. 2024. [Link]

  • Abdel-Maksoud, M. S. et al. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Med Chem. 2025. [Link]

  • Rupp, W. et al. [New cardiovascular acting 2-aryl-2-imidazolinyl-acetic acids. Synthesis and pharmacologic effects]. Arzneimittelforschung. 1991. [Link]

Sources

Technical Support Center: Enhancing the Experimental Stability of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (CAS No. 52798-09-1). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. By understanding the chemical nature of this compound, you can implement robust handling and formulation strategies to ensure the integrity of your results.

The primary structural features of concern are the carbamimidoyl (amidine) and carboxylic acid groups. The amidine group, in particular, is susceptible to hydrolysis, which is the principal degradation pathway. This guide provides in-depth, field-proven insights and validated protocols to mitigate these risks.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the stability of this compound.

Q1: What is the primary cause of instability for this compound in experiments? A: The most significant stability concern is the hydrolysis of the carbamimidoyl (amidine) functional group.[1][2] This reaction is catalyzed by water and is highly sensitive to pH, temperature, and moisture.[3][][5]

Q2: What are the ideal storage conditions for the solid (powder) form of the compound? A: To ensure long-term stability, the solid compound should be stored under desiccated conditions at 2-8°C, tightly sealed, and protected from light.[6][7] Storing the vial inside a secondary container with a desiccant is highly recommended to prevent moisture absorption.

Q3: I need to make an aqueous stock solution. What pH should I use and how long will it be stable? A: Amidine hydrolysis is accelerated at both low and high pH.[5] For maximum stability in aqueous solutions, a slightly acidic to neutral pH range (pH 4-7) is generally recommended. However, stability is application-dependent. Always prepare aqueous solutions fresh on the day of use. If short-term storage (1-2 days) is unavoidable, store aliquots at -20°C or -80°C, but be aware that freeze-thaw cycles can also degrade the compound.

Q4: Can I use organic solvents to prepare a more stable stock solution? A: Yes, using anhydrous aprotic solvents like DMSO or DMF can significantly improve stability by minimizing water content. These stock solutions are more stable for long-term storage at -20°C or -80°C. However, ensure the solvent is compatible with your downstream experimental system.

Q5: What are the likely degradation products I should look for? A: The primary degradation product from hydrolysis is 2-(4-carbamoylphenyl)acetic acid, where the amidine group is converted to an amide.[8][9] Further hydrolysis can lead to the formation of the corresponding carboxylic acid, 2-(4-carboxyphenyl)acetic acid.

Section 2: Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Problem Encountered Potential Cause(s) Recommended Solutions & Explanations
Inconsistent biological activity or analytical results from the same stock solution over several days. Hydrolytic Degradation: The compound is degrading in your aqueous buffer after preparation. This is the most common cause of declining potency.1. Prepare Fresh Solutions: Discard old solutions and prepare a new one from solid material for each experiment. 2. Optimize pH: Ensure your experimental buffer is within the optimal pH 4-7 range.[5] 3. Control Temperature: Keep solutions on ice during use and minimize time at room temperature. High temperatures accelerate hydrolysis.[3]
The solid powder appears clumpy, sticky, or has changed color. Moisture Absorption (Hygroscopicity): The hydrochloride salt is hygroscopic and has absorbed atmospheric moisture, which can initiate degradation even in the solid state.[10]1. Improve Storage: Store the vial in a desiccator at 2-8°C.[6][7] For highly sensitive work, aliquot the powder in a glovebox under an inert atmosphere (N₂ or Ar).[11] 2. Discard if Necessary: If significant clumping or discoloration is observed, the integrity of the compound may be compromised. It is safer to use a new, unopened vial.
A precipitate forms in my stock solution after thawing or during storage. 1. Low Solubility: The compound may have limited solubility in your chosen solvent at lower temperatures. 2. pH Shift: The pH of your solution may have changed upon freezing/thawing or CO₂ absorption from the air, affecting solubility. 3. Degradation: Degradation products may be less soluble than the parent compound.1. Verify Solubility: Confirm the solubility limits in your solvent system. You may need to prepare a more dilute stock solution. 2. Use Buffered Systems: If using water, consider using a buffer (e.g., citrate or phosphate) to maintain a stable pH. 3. Re-dissolve Gently: Warm the solution gently (e.g., to 37°C) and vortex to see if the precipitate re-dissolves before use. If it does not, it may be a degradant, and the solution should be discarded.
My analytical chromatogram (e.g., HPLC) shows new peaks appearing over time. Chemical Degradation: You are directly observing the formation of degradation products.1. Characterize Degradants: Use this as a stability-indicating method. Track the appearance of new peaks under controlled (forced degradation) conditions to understand the stability limits of your compound.[12][13] 2. Implement Preventative Measures: Apply the solutions for inconsistent activity (fresh solutions, pH control, proper storage) to prevent the formation of these impurities.

Section 3: In-Depth Protocols and Best Practices

Protocol 3.1: Handling and Storage of Solid this compound

This protocol ensures the maximum shelf-life of the solid compound.

  • Receiving: Upon receipt, inspect the container seal for integrity. Immediately place the vial in a temperature-controlled environment at 2-8°C.

  • Acclimatization: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes inside a desiccator. This critical step prevents atmospheric moisture from condensing on the cold powder.

  • Aliquoting (Recommended): To avoid repeated opening of the main vial, perform aliquoting. If possible, use a glovebox or glove bag purged with an inert gas like nitrogen or argon.[14]

    • Weigh the desired amounts into smaller, inert vials (e.g., amber glass).

    • Backfill each vial with inert gas before sealing tightly.

  • Storage:

    • Place the main vial and all aliquots back into a desiccator.

    • Store the desiccator at 2-8°C.[6][7]

    • Ensure the container is protected from direct light.[15]

Protocol 3.2: Preparation and Storage of Stock Solutions

The choice of solvent is critical for solution-state stability.

Solvent Concentration Range Recommended Storage Advantages Disadvantages & Mitigation
Anhydrous DMSO / DMF 10-50 mM-80°C in small aliquotsHigh Stability: Minimizes hydrolytic degradation. Ideal for long-term storage.Hygroscopic: The solvent itself can absorb water. Use high-purity, anhydrous grade solvent and handle under inert gas if possible. Ensure compatibility with your experimental system.
Aqueous Buffers (pH 4-7) 1-10 mMPrepare Fresh - Do Not Store Biologically Compatible: Directly usable in most cellular and biochemical assays.Low Stability: Highly prone to hydrolysis.[16] Prepare only the amount needed for the experiment on the day of use. Keep on ice.
Ethanol / Methanol 1-10 mM-20°C for very short term (≤ 1 week)Better than water, but still contains a protic group.Potential for Reaction: Protic solvents can still participate in degradation.[16] Risk of esterification with the carboxylic acid group under certain conditions. Use anhydrous grade.

Step-by-Step Preparation (DMSO Stock):

  • Use a vial of compound that has been acclimatized to room temperature.

  • Add the appropriate volume of anhydrous DMSO to the solid to achieve the desired concentration.

  • Vortex gently until the solid is completely dissolved. A brief, gentle warming (to 37°C) may be required.

  • Distribute the solution into single-use aliquots in appropriate vials.

  • Store the aliquots at -80°C. When needed, thaw a single aliquot rapidly and use it immediately. Do not re-freeze.

Section 4: The Science of Stability - Mechanistic Insights

Understanding the chemical mechanisms of degradation is key to preventing them. The primary factors affecting the stability of this compound are environmental conditions that promote degradation pathways.

cluster_factors Environmental Factors cluster_pathways Degradation Pathways cluster_outcome Experimental Outcome Moisture Moisture / Water Hydrolysis Hydrolysis Moisture->Hydrolysis Enables pH Non-Optimal pH (Acidic or Basic) pH->Hydrolysis Catalyzes Temp Elevated Temperature Temp->Hydrolysis Accelerates Oxidation Oxidation Temp->Oxidation Accelerates Light UV/Visible Light Photo Photodegradation Light->Photo Initiates Oxygen Atmospheric Oxygen Oxygen->Oxidation Enables Loss Loss of Potency & Inconsistent Results Hydrolysis->Loss Oxidation->Loss Photo->Loss

Caption: Key factors influencing compound stability.

The Amidine Moiety: The Primary Point of Failure

The amidine group (-C(=NH)NH₂) is structurally similar to an amide but is significantly more basic and susceptible to hydrolysis. The reaction proceeds via nucleophilic attack by water on the central carbon atom. This process is catalyzed by both acid and base.[1][8]

  • Acid-Catalyzed Hydrolysis: The imine nitrogen is protonated, making the central carbon more electrophilic and thus more vulnerable to attack by water.[17]

  • Base-Catalyzed Hydrolysis: The hydroxide ion acts as a potent nucleophile, directly attacking the central carbon.

Caption: Proposed primary hydrolytic degradation pathway.

Protocol 4.1: Experimental Workflow for Stability Assessment (Forced Degradation)

To determine the stability of the compound in your specific experimental matrix, a simple forced degradation or stress testing study is invaluable.[12][18] This allows you to identify optimal conditions before running large-scale or critical experiments.

cluster_stress Apply Stress Conditions (Incubate) cluster_analysis Analyze at Time Points (e.g., 2, 4, 8, 24 hr) Prep Prepare fresh stock solution in your chosen buffer/media Aliquot Aliquot into multiple tubes Prep->Aliquot T0 T=0 Control (Analyze Immediately) Aliquot->T0 RT Room Temp (25°C) Aliquot->RT Hot Elevated Temp (37-50°C) Aliquot->Hot Light Room Temp + Light Aliquot->Light HPLC HPLC / LC-MS Analysis T0->HPLC Bioassay Functional / Bioactivity Assay T0->Bioassay RT->HPLC RT->Bioassay Hot->HPLC Hot->Bioassay Light->HPLC Light->Bioassay Result Determine % Degradation or % Loss of Activity vs. T=0 HPLC->Result Bioassay->Result

Caption: Workflow for a forced degradation study.

Procedure:

  • Preparation: Prepare a solution of the compound in your final experimental buffer at the working concentration.

  • Aliquoting: Distribute the solution into several sterile microcentrifuge tubes. One tube will serve as the zero-time-point (T=0) control.

  • Stressing: Incubate the different aliquots under various conditions (e.g., on the benchtop at room temperature, in a 37°C incubator, etc.).

  • Time Points: At designated times (e.g., 1, 4, 8, 24 hours), remove an aliquot from each condition.

  • Analysis:

    • Analytical: Analyze the samples using a suitable method like HPLC to quantify the remaining parent compound and detect the formation of degradation products.[19][20]

    • Functional: Test the samples in your biological assay to measure the remaining activity.

  • Evaluation: Compare all results to the T=0 control to determine the rate of degradation under each condition. This data will definitively inform you of the compound's stability window for your specific application.

References
  • ARL Bio Pharma. (n.d.). What Factors Influence Stability?. Retrieved from [Link]

  • Academically. (2025). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Retrieved from [Link]

  • PubMed. (2009). Solution behavior of amidine complexes: an unexpected cis/trans isomerization and formation of di- and trinuclear platinum(III) and platinum(II) species. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Solubility of Things. (n.d.). Amidine. Retrieved from [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]

  • Khan Academy. (2010). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]

  • University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Chemguide. (n.d.). The hydrolysis of amides. Retrieved from [Link]

  • Vishakha Polyfab. (2020). Bulk Handling Solutions for Moisture Sensitive Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-2-(4-carbamimidoylphenyl)acetic acid. Retrieved from [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

Sources

Technical Support Center: Investigating Off-Target Effects of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride. This document is designed to serve as a resource for navigating the complexities of its application in cellular models, with a specific focus on identifying and troubleshooting potential off-target effects. As a synthetic intermediate and research compound, its primary biological target may not always be well-defined in the context of your specific experimental system.[1] Unexpected cellular responses are therefore a critical area for investigation.

Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen physiological or toxicological outcomes.[2][3] Distinguishing these effects from the desired on-target activity is paramount for the accurate interpretation of experimental data and is a crucial step in the drug discovery and development process.[4] This guide provides FAQs, troubleshooting workflows, and detailed protocols to help you design robust experiments, interpret ambiguous results, and validate your findings with scientific rigor.

Compound Profile & Potential Interactions

Understanding the structure of this compound is the first step in predicting its potential biological interactions. The key to its activity lies in the carbamimidoyl (amidine) group attached to the phenyl ring.

PropertyValue
IUPAC Name 2-(4-carbamimidoylphenyl)acetic acid;hydrochloride
CAS Number 52798-09-1
Molecular Formula C₉H₁₁ClN₂O₂
Molecular Weight 214.65 g/mol
Key Functional Group Carbamimidoyl (Amidine)

Expert Analysis of the Structure: The amidine group is strongly basic and positively charged at physiological pH. This allows it to act as a structural mimic of the guanidinium group in arginine or the protonated amine in lysine. This mimicry is the primary driver for many of its potential off-target interactions. Researchers should be aware that this compound may non-specifically interact with:

  • Serine Proteases: Many proteases (e.g., thrombin, trypsin) have an arginine or lysine recognition pocket (the S1 pocket) which this compound could occupy.

  • Kinases: Certain kinases possess binding pockets that accommodate arginine, and interaction could lead to unintended modulation of signaling pathways.[5]

  • Other Arginine/Lysine-Binding Proteins: This includes a wide range of enzymes and receptors involved in cellular signaling and metabolism.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cellular experiments with this compound.

Q1: I'm observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How do I determine if this is a targeted effect or general toxicity?

A1: This is a critical distinction. The first step is to separate non-specific cytotoxicity from a specific, on- or off-target mediated cell death pathway.

  • Causality: General toxicity may arise from the compound's physicochemical properties disrupting cellular membranes or metabolic pathways, whereas specific toxicity would be mediated by interaction with a particular protein.[3]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a broad dose-response curve (e.g., from 1 nM to 100 µM) using a sensitive cell viability assay like CellTiter-Glo® or a metabolic assay like MTT.[5][6] This will establish the concentration range where toxicity occurs.

    • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 6, 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect. Rapid cell death often points towards mechanisms like necrosis or membrane disruption.

    • Use of Control Compounds: Include a negative control (an inactive structural analog, if available) and a positive control for general toxicity (e.g., a detergent like saponin at a low concentration).

    • Apoptosis vs. Necrosis: Utilize assays that can distinguish between apoptotic and necrotic cell death (e.g., Annexin V/PI staining followed by flow cytometry). A specific off-target effect might trigger a defined pathway like apoptosis.

Q2: My results show unexpected activation of a signaling pathway (e.g., PI3K/Akt) that is unrelated to my hypothesis. How can I validate this is a legitimate off-target effect?

A2: Unexpected pathway modulation is a classic sign of an off-target interaction. Validation requires a multi-pronged approach to rule out artifacts and confirm the observation.

  • Causality: The compound may be directly binding to and activating/inhibiting a kinase or phosphatase within that pathway.[5]

  • Troubleshooting Steps:

    • Orthogonal Assays: Confirm the pathway activation using a different method.[7] If you initially observed increased phosphorylation of Akt via Western blot, try confirming this with a cell-based ELISA or an immunofluorescence assay.

    • Reporter Gene Assays: Use a reporter gene assay downstream of the affected pathway (e.g., a serum response element (SRE) reporter for the MAPK pathway).[4] This measures the functional transcriptional output of the pathway activation.

    • Direct Target Engagement: If you hypothesize the compound is binding to a specific kinase (e.g., Akt), use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to see if the compound stabilizes the protein against thermal denaturation in cell lysate or intact cells.[6]

    • In Vitro Kinase Profiling: Screen the compound against a panel of purified kinases in a cell-free biochemical assay. This can quickly identify direct interactions and is offered as a service by many contract research organizations.

Q3: I'm seeing high variability between replicate wells in my 96-well plate assay. What could be the cause?

A3: High variability obscures real biological effects and is often traced back to technical execution or compound properties.[8]

  • Causality: Inconsistent dosing, cell number, or compound precipitation can lead to significant well-to-well differences.

  • Troubleshooting Steps:

    • Pipetting Technique: Inconsistent pipetting is a primary source of error.[8] Always use calibrated pipettes, ensure you are using the correct technique (e.g., reverse pipetting for viscous solutions), and prepare a master mix of reagents to be added to all wells.

    • Cell Seeding Uniformity: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension frequently to prevent cells from settling.[8]

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter reagent concentrations.[8] To mitigate this, avoid using the outer 36 wells for experimental data, or fill them with sterile PBS or media to create a humidity barrier.

    • Compound Solubility: Visually inspect the compound in your final assay medium under a microscope. If you see crystals or precipitate, the compound is not fully soluble at that concentration, which will lead to inconsistent dosing. Re-evaluate your vehicle (e.g., DMSO concentration) and final concentration.

Q4: The background signal in my fluorescence-based assay is very high when I add the compound, even in wells without cells. What is happening?

A4: This strongly suggests the compound itself is autofluorescent at the wavelengths used in your assay.

  • Causality: Many aromatic compounds can absorb and emit light, interfering with fluorescence-based detection methods.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Prepare a plate with only assay buffer and various concentrations of your compound. Read the fluorescence on the plate reader using the same settings as your experiment.[8]

    • Use a Different Detection Method: If autofluorescence is confirmed, the most robust solution is to switch to a non-fluorescent detection method, such as a luminescence-based assay (e.g., CellTiter-Glo® for viability) or a colorimetric assay.[9]

    • Wavelength Adjustment: If switching assays is not possible, check the excitation and emission spectra of your compound. You may be able to find an alternative fluorophore for your assay that has a spectral profile distinct from your compound.

    • Use Black Plates: For all fluorescence assays, use opaque black microplates to minimize background and well-to-well crosstalk.[8]

Part 2: Experimental Protocols for Off-Target Characterization

These protocols provide a framework for systematically investigating the cellular effects of this compound.

Protocol 1: General Cytotoxicity Assessment using a Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)

Principle: This assay measures ATP levels, an indicator of metabolically active, viable cells. A decrease in ATP is proportional to the level of cytotoxicity.[6] This method is highly sensitive and less prone to interference from autofluorescent compounds.[9]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • White, opaque, sterile 96-well plates suitable for luminescence

  • This compound, stock solution in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a white 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2x concentration serial dilution of the compound in complete medium. For example, if your final concentrations are 100, 50, 25 µM, etc., prepare 200, 100, 50 µM solutions.

  • Dosing: Carefully add 100 µL of the 2x compound dilutions to the appropriate wells. For vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO.

  • Incubation: Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the reconstituted reagent.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data by setting the vehicle control wells as 100% viability and wells with no cells as 0% viability. Plot the dose-response curve and calculate the IC50 value.

Self-Validation System:

  • Negative Control: Vehicle (e.g., 0.1% DMSO) only.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine) to confirm assay performance.

  • Background Control: Wells with medium and reagent but no cells.

Protocol 2: Characterizing Compound Autofluorescence

Principle: This protocol directly measures the intrinsic fluorescence of the compound to determine if it will interfere with fluorescence-based assays.

Materials:

  • Black, opaque, sterile 96-well plates (clear bottom if measuring from below)

  • Assay buffer or cell culture medium (without phenol red)

  • This compound, stock solution in DMSO

  • Fluorescence plate reader

Procedure:

  • Plate Setup: In a black 96-well plate, add 100 µL of phenol red-free medium or buffer to several wells.

  • Compound Addition: Create a serial dilution of your compound directly in the wells, matching the final concentrations used in your primary experiment. Include a vehicle-only control.

  • Incubation: Incubate the plate under the same conditions as your main experiment (temperature and duration) to check for stability.

  • Fluorescence Reading: Read the plate using the exact same excitation and emission wavelengths and gain settings as your primary fluorescence-based assay.[8]

  • Data Analysis: Subtract the background signal from the vehicle-only wells. If the compound-containing wells show a concentration-dependent increase in fluorescence, then autofluorescence is present and may be confounding your results.

Self-Validation System:

  • Negative Control: Vehicle (e.g., 0.1% DMSO) only.

  • Positive Control: A known fluorescent molecule (e.g., fluorescein) to ensure the instrument is reading correctly.

Part 3: Visualization & Data Interpretation

Diagram 1: Troubleshooting Workflow for Unexpected Cellular Activity

This flowchart provides a logical path for diagnosing unexpected results.

TroubleshootingWorkflow Start Unexpected Result Observed (e.g., Toxicity, Pathway Activation) Check_Viability Is there unexpected cytotoxicity? Start->Check_Viability High_Variability Are results highly variable? Start->High_Variability Check_Artifacts Is there high background signal? Start->Check_Artifacts Validate_Pathway Is pathway modulation observed? Start->Validate_Pathway Viability_Assay Perform Viability Assay (e.g., CellTiter-Glo) Check_Viability->Viability_Assay Yes Review_Technique Review Assay Technique: - Pipetting - Cell Seeding - Edge Effects High_Variability->Review_Technique Yes Autofluorescence_Check Perform Autofluorescence Check (Protocol 2) Check_Artifacts->Autofluorescence_Check Yes Apoptosis_Assay Distinguish Apoptosis vs. Necrosis (Annexin V/PI) Viability_Assay->Apoptosis_Assay Conclusion_Toxicity Conclusion: General vs. Specific Toxicity Apoptosis_Assay->Conclusion_Toxicity Check_Solubility Check Compound Solubility (Microscopy) Review_Technique->Check_Solubility Conclusion_Variability Conclusion: Optimize Protocol Check_Solubility->Conclusion_Variability Switch_Assay Switch to Non-Fluorescent Assay (Luminescence/Colorimetric) Autofluorescence_Check->Switch_Assay Conclusion_Artifacts Conclusion: Artifact Confirmed Switch_Assay->Conclusion_Artifacts Orthogonal_Assay Validate with Orthogonal Assay (e.g., ELISA, IF) Validate_Pathway->Orthogonal_Assay Yes Profiling_Screen Perform Profiling Screen (e.g., Kinase Panel) Orthogonal_Assay->Profiling_Screen Conclusion_OffTarget Conclusion: Potential Off-Target Identified Profiling_Screen->Conclusion_OffTarget OffTargetPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effects (Proliferation, Survival) Akt->Downstream Activates Compound 2-(4-Carbamimidoylphenyl) acetic acid HCl Compound->Akt Unintended Interaction (Inhibition/Activation?)

Caption: Hypothetical off-target modulation of the PI3K/Akt signaling pathway.

References

  • BioNauta. (2025, May 14). Inside the Cell: How Cell-Based Assays Reveal Drug Function.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Assay Results.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.
  • Creative Biolabs. Off-Target Screening Cell Microarray Assay.
  • Promega Corporation.
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development.
  • Biocompare. (2022, October 18). Immunoassay Troubleshooting.
  • National Institutes of Health (NIH). Off-target effects in CRISPR/Cas9 gene editing.
  • YouTube. (2021, October 22).
  • MySkinRecipes. This compound.
  • PubChem. (2R)-2-amino-2-(4-carbamimidoylphenyl)acetic acid.
  • PubMed Central (PMC).
  • PubMed. On-target and off-target-based toxicologic effects.

Sources

Technical Support Center: Managing the Cytotoxicity of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate the cytotoxic effects of this compound in experimental settings. This guide provides in-depth troubleshooting advice, detailed protocols, and foundational knowledge to enhance the therapeutic potential of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a molecule characterized by a phenylacetic acid structure with a carbamimidoyl (amidine) group.[1][2] This compound is often utilized in biochemical research and pharmaceutical development as an intermediate for synthesizing biologically active molecules, particularly those designed to inhibit enzymes or modulate receptors.[1] Its structural features make it a candidate for investigation in areas like cardiovascular and metabolic disorders.[1]

Q2: Why am I observing high cytotoxicity with this compound in my cell-based assays?

A2: High cytotoxicity can stem from several factors. The carbamimidoyl group, being a strong base, can lead to off-target interactions with various biological macromolecules. Additionally, issues such as poor solubility of the compound in your culture medium can lead to precipitation and subsequent cell death, which may not be a true reflection of the compound's intrinsic bioactivity. It is also crucial to consider the inherent sensitivity of your chosen cell line to this particular chemical scaffold.

Q3: What are the initial steps I should take to troubleshoot unexpected cytotoxicity?

A3: First, verify the solubility of the compound in your experimental media and ensure your stock solutions are properly prepared. Review your cell seeding density, as both too few and too many cells can lead to inaccurate cytotoxicity readings.[3] It's also advisable to run a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) to ensure the observed toxicity is not an artifact of the solvent.[4] Finally, meticulously examine your dose-response curve; unexpected shapes, such as a U-shaped curve, could indicate complex biological responses or assay interference.[5]

Troubleshooting In-Depth: From Unexpected Results to Actionable Solutions

Issue 1: High Cytotoxicity at Low Concentrations

If you are observing significant cell death at concentrations where you expect to see a specific biological effect, it's crucial to differentiate between on-target and off-target toxicity.

Root Cause Analysis:

  • Off-Target Effects: The compound may be interacting with unintended cellular targets that are essential for cell survival.[4] This is a common challenge with biologically active small molecules.

  • Compound Instability: The compound may be degrading in the culture medium into a more toxic substance.

  • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound's chemical class.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high cytotoxicity.

Issue 2: Poor Dose-Response Curve

An ideal dose-response curve for a cytotoxic agent is sigmoidal.[6] Deviations from this can indicate experimental artifacts or complex biological phenomena.

Data Interpretation:

Curve ShapePotential CauseRecommended Action
Flat Response Compound is insoluble or inactive in the tested range.Verify solubility and test at higher concentrations.
U-Shaped Curve At high concentrations, the compound may be precipitating, or it could be inducing a pro-survival pathway.[5]Visually inspect for precipitation. Use lower concentrations and probe for markers of stress-response pathways.
Steep Drop-off The compound has a very narrow therapeutic window.Use a finer dilution series to better define the IC50.

Strategic Mitigation of Cytotoxicity

Once you have ruled out experimental artifacts, you can employ formulation and chemical modification strategies to reduce the cytotoxicity of this compound.

Formulation-Based Approaches

The goal of these strategies is to control the exposure of cells to the compound, thereby reducing non-specific toxicity.

Encapsulating the compound within nanoparticles can improve its solubility, stability, and pharmacokinetic profile, leading to reduced systemic toxicity.[3][7][8][9] Lipid-based or polymeric nanoparticles are common choices.[10]

Experimental Protocol: Nanoparticle Encapsulation using Emulsification-Solvent Evaporation

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in an organic solvent like acetone.[11]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as Poloxamer 188.[11]

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring to form an oil-in-water emulsion.[11]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator, which will lead to the formation of solid nanoparticles.[11]

  • Purification: Centrifuge the nanoparticle dispersion to pellet the nanoparticles, and wash them multiple times to remove any unencapsulated compound.[11]

  • Characterization: Analyze the nanoparticles for size, zeta potential, and encapsulation efficiency.

Caption: Nanoparticle encapsulation workflow.

Chemical Modification: The Prodrug Approach

A prodrug is an inactive derivative of a drug molecule that undergoes conversion within the body to release the active drug.[10][12][13] This strategy can be used to mask the functional groups responsible for toxicity until the compound reaches its target. For this compound, the carboxylic acid moiety is an ideal handle for prodrug synthesis.[14][15]

By converting the carboxylic acid to an ester, you can increase the lipophilicity of the compound, which may improve cell permeability and alter its toxicity profile.[14]

Experimental Protocol: Synthesis of an Acyloxymethyl Ester Prodrug

  • Salt Formation: Convert the carboxylic acid of 2-(4-Carbamimidoylphenyl)acetic acid to its sodium or potassium salt by reacting it with a base like sodium hydroxide.[16]

  • Alkylation: React the carboxylate salt with an alkylating agent such as 4-(chloromethyl)-2-ethyl-1,3-dioxolane in an anhydrous solvent like DMF.[16]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, perform an aqueous workup to remove salts and unreacted starting materials. Purify the crude product using column chromatography.[16]

  • Characterization: Confirm the structure of the resulting prodrug using techniques like NMR and mass spectrometry.

Caption: Prodrug synthesis workflow.

Validating Your Mitigation Strategy: Cytotoxicity Assays

After implementing a mitigation strategy, it is essential to re-evaluate the cytotoxicity of your modified compound or formulation.

Recommended Assays:

  • MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[7][17]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[7][8]

  • ATP-Based Assays: These luminescent assays measure the amount of ATP in viable cells, which is a sensitive marker of cell health.[17]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your parent compound and the new formulation or prodrug. Include untreated and vehicle controls.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves.

By systematically troubleshooting and employing these advanced mitigation strategies, you can effectively manage the cytotoxicity of this compound, enabling a more accurate assessment of its therapeutic potential.

References

  • Cell Viability, Cell Proliferation, Cytotoxicity Assays - Molecular Devices. (URL: [Link])

  • Prodrug Applications for Targeted Cancer Therapy - PMC - NIH. (URL: [Link])

  • Cytotoxicity Assays: How We Test Cell Viability - YouTube. (URL: [Link])

  • Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC - PubMed Central. (URL: [Link])

  • Studies of prodrug approach in anticancer drugs. (URL: )
  • Encapsulation Of Hydrophobic & Hydrophilic Compounds In Polymeric Nanoparticles l Protocol Preview - YouTube. (URL: [Link])

  • The rationale of dose–response curves in selecting cancer drug dosing - PMC - NIH. (URL: [Link])

  • Organic Pharmaceutical Chemistry: Prodrugs. (URL: [Link])

  • Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. (URL: [Link])

  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC - NIH. (URL: [Link])

  • Prodrugs of Carboxylic Acids | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - NIH. (URL: [Link])

  • Dose-Response Curves - Toxicology MSDT. (URL: [Link])

  • Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates - ResearchGate. (URL: [Link])

  • 9.5: Platinum Anticancer Drugs- A Case Study - Chemistry LibreTexts. (URL: [Link])

  • Unintended effects of drug carriers: big issues of small particles - PMC - PubMed Central. (URL: [Link])

  • Measuring Cell Viability / Cytotoxicity - dojindo. (URL: [Link])

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC - NIH. (URL: [Link])

  • A Review on Drug Delivery System for Tumor Therapy - PMC - NIH. (URL: [Link])

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (URL: [Link])

  • (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - ResearchGate. (URL: [Link])

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (URL: [Link])

  • Magnesium Oxide Nanoparticles Loaded with 6-Gingerol: A Bioinspired Ap | IJN. (URL: [Link])

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - NIH. (URL: [Link])

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - MDPI. (URL: [Link])

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC - NIH. (URL: [Link])

  • Cytotoxicity Case Study: Solving Challenges with an Absorbent Medical Device - Cormica. (URL: [Link])

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - NIH. (URL: [Link])

  • Folate-Functionalized Polymeric Nanoparticles for 5-Fluorouracil Delivery to Prostate Cancer - ACS Publications. (URL: [Link])

  • This compound - MySkinRecipes. (URL: [Link])

  • (2R)-2-amino-2-(4-carbamimidoylphenyl)acetic acid | C9H11N3O2 | CID - PubChem. (URL: [Link])

  • 2,4-D (Ref: L 208) - AERU - University of Hertfordshire. (URL: [Link])

Sources

Technical Support Center: Protocol Refinement for 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The inherent reactivity and physicochemical properties of the amidine functional group require specific considerations in handling and experimental design. This guide provides the causal logic behind protocol choices to ensure data integrity and experimental success.

Section 1: Compound Profile at a Glance

For efficient experimental planning, key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 52798-09-1[1][2]
Molecular Formula C₉H₁₁ClN₂O₂[3]
Molecular Weight 214.65 g/mol [1][3]
Appearance Solid[1]
Storage Conditions 2-8°C, sealed in a dry environment[1][3]
Key Functional Groups Carbamimidoyl (amidine), Carboxylic Acid[3]
Known Applications Intermediate for enzyme inhibitors, peptidomimetics, research on cardiovascular and metabolic disorders[3]
Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the use of this compound.

Q1: What is the best solvent for preparing a stock solution? A1: The hydrochloride salt form is designed to enhance aqueous solubility.[3] For most biological assays, sterile, purified water (e.g., Milli-Q®) or a buffered solution like PBS (pH 7.4) is recommended. For higher concentrations, Dimethyl Sulfoxide (DMSO) can be used. However, be aware that amidines can be unstable in protic solvents over long periods.[4] Always prepare fresh aqueous solutions or flash-freeze DMSO aliquots for long-term storage at -20°C or -80°C.

Q2: My compound appears to be degrading in my aqueous buffer. Why is this happening and how can I prevent it? A2: The amidine group is susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of moisture.[4] The high basicity of amidines (pKa ~10-13) means they are protonated and more stable at neutral to slightly acidic pH.[4] If your buffer is basic, it can accelerate hydrolysis. To mitigate this, maintain a neutral pH (6.5-7.5) for your experimental buffer and use freshly prepared solutions whenever possible. Storing the solid compound under anhydrous conditions (e.g., in a desiccator) is crucial.[4]

Q3: I am observing broad peaks in my ¹H NMR spectrum, particularly for N-H protons. Is this normal? A3: Yes, this is a common characteristic of amidines.[4] Several factors contribute to this:

  • Tautomerism: Rapid exchange between tautomeric forms of the amidine group broadens the corresponding signals.

  • Proton Exchange: The acidic N-H protons can exchange with residual water in the NMR solvent, causing significant broadening.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can lead to rapid relaxation and broadening of adjacent proton signals.[4] For troubleshooting, refer to the detailed guide in Section 3.2.

Q4: What are the primary safety precautions for handling this compound? A4: Standard laboratory safety protocols should be followed. Wear suitable protective clothing, gloves, and eye protection. Handle the compound in a well-ventilated area to avoid the formation of dust and aerosols.[5] Avoid direct contact with skin and eyes.[5]

Section 3: Troubleshooting Experimental Workflows

This section provides in-depth guidance on specific experimental challenges.

3.1 Issues with Solution Preparation & Stability

Inconsistent experimental results often trace back to issues with compound solubility and stability. The amidine functional group's high basicity and susceptibility to hydrolysis are the primary culprits.

Problem: The compound precipitates out of my aqueous buffer during the experiment.

Causality & Solution:

  • pH-Dependent Solubility: As a basic compound, its solubility in aqueous media is highly pH-dependent. In its protonated (salt) form, it is more soluble. If the buffer pH is too high, the compound may deprotonate and precipitate.

    • Validation Step: Measure the pH of your final solution after the compound has been added. Ensure it remains within the optimal range (typically 6.5-7.5).

  • Buffer Compatibility: Certain buffer components, particularly those with high phosphate concentrations, can sometimes lead to salt precipitation with hydrochloride compounds.

    • Troubleshooting: Try a different buffering agent (e.g., HEPES, Tris) at the same pH and concentration.

Problem: I suspect the compound is degrading, leading to a loss of activity over the course of my multi-day experiment.

Causality & Solution:

  • Hydrolysis: As previously mentioned, amidines can hydrolyze. The rate of hydrolysis is dependent on pH, temperature, and the specific buffer components.

    • Validation Step: Run a time-course experiment using an analytical method like HPLC-MS. Prepare your solution and analyze its purity at T=0 and at subsequent time points (e.g., 24h, 48h) under your exact experimental conditions (temperature, buffer). This will quantify the stability of the compound.

    • Mitigation: If degradation is confirmed, prepare fresh solutions daily from a solid aliquot or a frozen DMSO stock. Avoid long-term storage in aqueous buffers.[4]

dot

G start Start: Prepare Solution solvent_choice Select Solvent System start->solvent_choice aqueous Aqueous Buffer (e.g., PBS, HEPES) solvent_choice->aqueous Biological Assays organic Aprotic Organic (e.g., DMSO) solvent_choice->organic High Concentration Stock check_solubility Is compound fully dissolved? aqueous->check_solubility organic->check_solubility sol_yes Solution is Ready for Use check_solubility->sol_yes Yes sol_no Troubleshoot Solubility check_solubility->sol_no No check_stability Assess Stability for Experiment Duration sol_yes->check_stability adjust_ph Adjust pH towards neutral/slightly acidic (e.g., pH 6.5-7.5) sol_no->adjust_ph sonicate Gentle Sonication / Vortex adjust_ph->sonicate sonicate->check_solubility stab_ok Proceed with Experiment check_stability->stab_ok Stable stab_not_ok Prepare Fresh Solutions Periodically check_stability->stab_not_ok Degradation >5% G start Analytical Issue Detected analysis_type Which Technique? start->analysis_type nmr ¹H NMR Issue: Broad N-H Peaks analysis_type->nmr NMR ms LC-MS Issue: Poor Signal / Fragmentation analysis_type->ms MS d2o_exchange Perform D₂O Exchange nmr->d2o_exchange soft_ionization Use Soft Ionization (ESI) ms->soft_ionization low_temp_nmr Acquire at Low Temperature d2o_exchange->low_temp_nmr If sharpening needed nmr_result Confirm N-H Identity & Sharpen Peaks d2o_exchange->nmr_result Signal disappears low_temp_nmr->nmr_result optimize_source Lower Source Temp & Fragmentor Voltage soft_ionization->optimize_source modify_mobile_phase Add Volatile Base to Mobile Phase optimize_source->modify_mobile_phase ms_result Improve Signal Integrity modify_mobile_phase->ms_result

Caption: Logic diagram for troubleshooting analytical issues.

3.3 Inconsistent Results in Biological Assays

The positively charged amidine group can sometimes lead to non-specific interactions or assay interference.

Problem: My dose-response curve has a very shallow Hill slope or does not reach 100% inhibition.

Causality & Solution:

  • Non-Specific Binding: At high concentrations, the cationic amidine group may engage in electrostatic interactions with negatively charged surfaces, such as plasticware or proteins in your assay, leading to compound loss or non-specific inhibition.

    • Mitigation: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer to block non-specific binding sites.

  • Compound Aggregation: Poorly soluble compounds can form aggregates at high concentrations, which can act as non-specific inhibitors. While the hydrochloride form improves solubility, this can still be an issue.

    • Validation Step: Test the compound in an assay with a known promiscuous inhibitor counter-screen to check for aggregation-based activity.

  • Mechanism of Action: The compound may not be a simple competitive inhibitor, leading to complex kinetics that do not fit a standard dose-response model. Amidine-containing compounds can act via multiple mechanisms, including DNA binding and membrane disruption. [6]

Section 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of Aqueous Stock Solutions for Biological Assays

Objective: To prepare a stable, accurate 10 mM aqueous stock solution.

Materials:

  • This compound (MW: 214.65 g/mol )

  • Nuclease-free or sterile-filtered water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 214.65 g/mol * (1000 mg / 1 g) = 2.147 mg

  • Weighing: Carefully weigh out ~2.15 mg of the compound into a sterile microcentrifuge tube. Record the exact weight.

  • Reconstitution: Add the appropriate volume of sterile water to achieve the final concentration of 10 mM based on the actual mass weighed. For example, if you weighed 2.20 mg, you would add:

    • Volume (mL) = 2.20 mg / (214.65 g/mol * 10 mmol/L) * (1 g / 1000 mg) * (1000 mL / 1 L) = 1.025 mL

  • Dissolution: Vortex the solution gently for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary. [4]5. Storage: Use the solution immediately. For storage, create single-use aliquots and store them at -20°C. Avoid repeated freeze-thaw cycles.

SOP 2: General Protocol for a Thrombin Inhibition Assay

Objective: To determine the IC₅₀ value of the compound against the serine protease Thrombin. This serves as a representative protocol for many enzyme inhibition assays.

Materials:

  • Human α-Thrombin (e.g., Sigma-Aldrich, Cat# T6884)

  • Fluorogenic Thrombin Substrate (e.g., Boc-VPR-AMC)

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 8.0

  • Compound stock solution (prepared as in SOP 1)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the compound in Assay Buffer. A typical starting concentration for the highest dose might be 100 µM.

  • Assay Plate Setup:

    • Add 5 µL of each compound dilution to the appropriate wells.

    • For positive control wells (0% inhibition), add 5 µL of Assay Buffer.

    • For negative control wells (100% inhibition), add 5 µL of a known potent thrombin inhibitor.

  • Enzyme Addition: Add 10 µL of Thrombin solution (prepared in Assay Buffer to a final concentration of 1 nM) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (prepared in Assay Buffer to a final concentration of 20 µM) to all wells to start the reaction.

  • Signal Detection: Immediately begin reading the fluorescence intensity every 60 seconds for 15-20 minutes using a kinetic read mode.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates to your controls: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Avg_Neg_Control) / (Rate_Avg_Pos_Control - Rate_Avg_Neg_Control))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

dot

G cluster_edge_label Amidine Amidine Inhibitor (Positively Charged) Binding Binding Event Amidine->Binding point1 Amidine->point1 Enzyme Enzyme Active Site (e.g., Serine Protease) Enzyme->Binding Inhibition Enzyme Inhibition (Blocks Substrate Access) Binding->Inhibition Forms Inhibitor-Enzyme Complex point1->Enzyme lab Electrostatic & H-Bond Interactions

Caption: Potential binding mechanism of an amidine inhibitor.

Section 5: References
  • BenchChem Technical Support Center. (2025). Characterization of Novel Amidines.

  • Echemi. (n.d.). 2-(4-carbamimidoylphenyl)acetic acid. Retrieved January 7, 2026, from

  • MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from

  • PubChem. (2026, January 3). (2R)-2-amino-2-(4-carbamimidoylphenyl)acetic acid. National Center for Biotechnology Information.

  • BLD Pharm. (n.d.). This compound. Retrieved January 7, 2026, from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 7, 2026, from

  • C&E Chemical. (n.d.). This compound. Retrieved January 7, 2026, from

  • ChemScene. (n.d.). 2-((4-Carbamoylphenyl)amino)acetic acid (Dabigatran Impurity). Retrieved January 7, 2026, from

  • Al-Mokadem, M., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed Central.

  • BenchChem Application Notes. (2025). Application Notes and Protocols for Amidine-Containing Compounds in High-Throughput Screening.

Sources

Technical Support Center: Synthesis of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction to the Synthesis

The most common and established route for synthesizing this compound is through the Pinner reaction.[1][2][3] This reaction transforms the nitrile group of a precursor, typically 2-(4-cyanophenyl)acetic acid, into the desired carbamimidoyl (amidine) group. The overall transformation is a two-step process: the formation of an intermediate imidate salt (Pinner salt) followed by its reaction with ammonia.[3][4]

While the Pinner reaction is a powerful tool, its successful execution requires careful control over reaction conditions to avoid potential side reactions and purification challenges.[1][2] This guide will address the most frequently encountered issues in a question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: The Pinner Reaction - Formation of the Imidate Salt

Question 1: My Pinner reaction is not proceeding to completion, or the yield of the imidate salt is very low. What are the likely causes?

Answer:

Several factors can contribute to an incomplete or low-yielding Pinner reaction. The most common culprits are related to reaction conditions and reagent quality.

  • Moisture Contamination: The Pinner reaction is highly sensitive to water.[5] Anhydrous conditions are crucial because the intermediate Pinner salt can be readily hydrolyzed to the corresponding ester, consuming your starting material and reducing the yield of the desired product.[2][6]

    • Troubleshooting:

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled over an appropriate drying agent.

      • The alcohol used in the reaction (e.g., ethanol) must be anhydrous.

      • The hydrogen chloride gas must be dry. Passing it through a drying tube containing a suitable desiccant before introducing it into the reaction mixture is advisable.

  • Insufficient Acid Catalyst: Hydrogen chloride (HCl) is not just a reagent; it's a catalyst that protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by the alcohol.[6] Insufficient HCl will result in a sluggish or incomplete reaction.

    • Troubleshooting:

      • Ensure a continuous and steady stream of dry HCl gas is bubbled through the reaction mixture.

      • Alternatively, a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or ethanol) can be used to ensure a known concentration of the acid catalyst.[4]

  • Low Reaction Temperature: While low temperatures are necessary to prevent side reactions, excessively low temperatures can significantly slow down the reaction rate.[1][2]

    • Troubleshooting:

      • The reaction is typically carried out at temperatures ranging from 0°C to room temperature. If the reaction is sluggish at 0°C, consider allowing it to slowly warm to room temperature while monitoring the progress by TLC or other analytical methods.

Question 2: I am observing the formation of a significant amount of an amide byproduct, 2-(4-carbamoylphenyl)acetic acid. How can I prevent this?

Answer:

The formation of the amide byproduct is a common issue and is often a result of the thermal rearrangement of the intermediate imidate salt.[1][2]

  • Causality: The imidate hydrochloride (Pinner salt) is thermodynamically unstable and can rearrange to the more stable amide isomer, especially at elevated temperatures.[1][2]

    • Troubleshooting:

      • Strict Temperature Control: Maintain a low temperature (typically 0-5°C) throughout the addition of HCl and the subsequent stirring period.[5] Avoid any localized heating.

      • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction progress closely.

Section 2: Conversion of the Imidate Salt to the Amidine

Question 3: The conversion of the isolated Pinner salt to the final amidine hydrochloride is giving me a complex mixture of products. What is going wrong?

Answer:

The aminolysis of the Pinner salt is a critical step that can also lead to byproducts if not handled correctly.

  • Incomplete Reaction: Insufficient ammonia or a short reaction time can lead to a mixture of the desired amidine and unreacted imidate salt.

    • Troubleshooting:

      • Use a sufficient excess of ammonia (either as a gas or as a solution in an alcohol like ethanol) to drive the reaction to completion.

      • Ensure adequate mixing and a sufficient reaction time. The reaction progress should be monitored.

  • Hydrolysis: The Pinner salt is highly susceptible to hydrolysis.[6] If any water is present during the aminolysis step, the imidate can be hydrolyzed to the corresponding ester, 2-(4-ethoxycarbonylphenyl)acetic acid (if ethanol was used).

    • Troubleshooting:

      • Use anhydrous conditions for the aminolysis step as well. If using a solution of ammonia in alcohol, ensure the solvent is anhydrous.

  • Formation of Amide: As mentioned previously, the Pinner salt can rearrange to an amide.[1][2] If the isolated Pinner salt is not pure or is handled at elevated temperatures, it may already contain the amide impurity, which will be carried through to the final product.

Section 3: Purification and Stability

Question 4: I am struggling with the purification of the final product, this compound. It is an oil or a sticky solid. How can I obtain a crystalline product?

Answer:

Purification of highly polar, salt-like compounds can be challenging.

  • Crystallization Issues: The product may be hygroscopic or may have a tendency to form an oil.

    • Troubleshooting:

      • Solvent Selection: Experiment with different solvent systems for recrystallization. A common approach is to dissolve the crude product in a polar solvent (like ethanol or methanol) and then add a less polar co-solvent (like diethyl ether, ethyl acetate, or isopropanol) until turbidity is observed, followed by cooling.

      • Trituration: If recrystallization fails, try triturating the crude product with a suitable solvent or solvent mixture. This involves stirring the solid in a solvent in which it is poorly soluble to wash away impurities.

      • Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual solvents, which can make the solid sticky.

Question 5: My final product seems to degrade over time, even when stored. What are the stability concerns?

Answer:

Amidine hydrochlorides can be susceptible to hydrolysis, especially in the presence of moisture.

  • Hydrolysis of the Amidine: The carbamimidoyl group can be hydrolyzed back to an amide or even to the carboxylic acid under acidic or basic conditions in the presence of water.[7][8][9]

    • Troubleshooting:

      • Storage Conditions: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or a freezer (2-8°C) to protect it from moisture and heat.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Pinner Reaction

Materials:

  • 2-(4-Cyanophenyl)acetic acid

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous ammonia (gas or solution in anhydrous ethanol)

  • Anhydrous diethyl ether

Procedure:

Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)

  • Suspend 2-(4-cyanophenyl)acetic acid (1.0 eq) in anhydrous ethanol (5-10 volumes) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the suspension to 0°C in an ice-water bath.

  • Bubble dry hydrogen chloride gas through the stirred suspension for 4-6 hours, ensuring the temperature is maintained at 0-5°C. The reaction mixture should become a clear solution and then a thick slurry as the Pinner salt precipitates.

  • After the reaction is complete (monitored by TLC or HPLC), stop the HCl gas flow and purge the flask with dry nitrogen.

  • Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the crude ethyl 2-(4-carbamimidoylphenyl)acetate hydrochloride.

Step 2: Conversion to this compound

  • Suspend the crude Pinner salt in anhydrous ethanol at 0°C.

  • Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in anhydrous ethanol.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction for the disappearance of the Pinner salt.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or trituration as described in the troubleshooting section.

Visualizing the Process

Diagram 1: Synthetic Pathway

Synthesis_Pathway start 2-(4-Cyanophenyl)acetic acid pinner_salt Ethyl 2-(4-carbamimidoylphenyl)acetate hydrochloride (Pinner Salt) start->pinner_salt Dry HCl, Anhydrous EtOH 0-5 °C final_product 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride pinner_salt->final_product Anhydrous NH3 Anhydrous EtOH Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction check_moisture Check for Moisture Contamination start->check_moisture check_hcl Check for Insufficient HCl start->check_hcl check_temp Check Reaction Temperature start->check_temp solution_moisture Use Anhydrous Solvents/Reagents Dry Glassware & HCl Gas check_moisture->solution_moisture If moisture is suspected solution_hcl Ensure Continuous HCl Flow Use Standardized HCl Solution check_hcl->solution_hcl If reaction is sluggish solution_temp Optimize Temperature (e.g., allow to warm from 0°C) check_temp->solution_temp If reaction is slow at low temp

Caption: A logical workflow for troubleshooting low reaction yields.

Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Issue if Deviated
Solvent Anhydrous EthanolGood solubility for starting material and reagent.Presence of water leads to ester byproduct formation. [2][6]
Catalyst Dry Hydrogen Chloride GasProtonates the nitrile, activating it for nucleophilic attack. [6]Incomplete reaction due to insufficient activation.
Temperature 0-5 °CMinimizes the thermal rearrangement of the imidate to an amide. [1][2][5]Increased formation of amide byproduct at higher temperatures.
Ammonia Source Anhydrous AmmoniaNucleophile for converting the imidate to the amidine.Incomplete conversion; potential for hydrolysis if aqueous ammonia is used.
Atmosphere Inert (Nitrogen/Argon)Prevents atmospheric moisture from entering the reaction.Side reactions due to moisture.

References

  • J&K Scientific. (2025). Pinner Reaction.
  • Wikipedia. (n.d.). Pinner reaction.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction.
  • NROChemistry. (n.d.). Pinner Reaction.
  • SynArchive. (n.d.). Pinner Reaction.
  • Chemguide. (n.d.). The hydrolysis of amides.
  • Benchchem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
  • Chemistry LibreTexts. (2023). Conversion of nitriles to amides.
  • Save My Exams. (2025). Reactions of Amides - A Level Chemistry Revision Notes.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!.
  • ResearchGate. (2025). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4.
  • National Institutes of Health. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation.
  • Google Patents. (n.d.). US5962693A - Efficient method for the conversion of nitriles to amidines.
  • MySkinRecipes. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation.
  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
  • BLD Pharm. (n.d.). 52798-09-1|this compound.
  • BLD Pharm. (n.d.). 5462-71-5|2-(4-Cyanophenyl)acetic acid.
  • Oakwood Chemical. (n.d.). 2-(4-Cyanophenyl)acetic acid.
  • Sigma-Aldrich. (n.d.). This compound | 52798-09-1.
  • MedChemExpress. (n.d.). 2-(4-Cyanophenyl)acetic acid 5462-71-5.
  • ChemScene. (n.d.). 2-((4-Carbamoylphenyl)amino)acetic acid (Dabigatran Impurity).
  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • PubChem. (n.d.). (2R)-2-amino-2-(4-carbamimidoylphenyl)acetic acid.
  • Sigma-Aldrich. (n.d.). 4-Cyanophenylacetic acid 97 5462-71-5.
  • CPHI Online. (n.d.). 2-[(4-cyanophenyl)amino]acetic acid.
  • Echemi. (n.d.). Buy 2-(4-carbamimidoylphenyl)acetic acid from JHECHEM CO LTD.
  • Pharmaffiliates. (n.d.). CAS No : 1422435-39-9 | Product Name : Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Hydrochloride.
  • Googleapis.com. (2013). WO 2013/024394 Al.
  • University of Hertfordshire. (n.d.). 2,4-D (Ref: L 208).

Sources

Technical Support Center: Optimizing Buffer Conditions for 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing experimental conditions to ensure the reliable and potent activity of this compound. Drawing from established biochemical principles and field-proven insights, this guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and mechanism of this compound, providing the foundational knowledge needed for effective experimental design.

Q1: What is the expected mechanism of action for this compound and how does that influence buffer choice?

Answer: Based on its chemical structure, this compound is a competitive inhibitor of serine proteases.[1] The key functional group is the carbamimidoylphenyl (benzamidine) moiety. This positively charged group acts as a structural mimic of the side chains of arginine and lysine residues.

Serine proteases, such as trypsin, have a substrate-binding pocket that contains a negatively charged aspartate residue. This residue specifically recognizes and binds the positively charged side chains of arginine and lysine, positioning the adjacent peptide bond for cleavage by the catalytic serine residue.[1] Your compound leverages this mechanism by fitting its benzamidine group into this binding pocket, effectively blocking the natural substrate from accessing the enzyme's active site.

This mechanism is critically dependent on the protonation state of the amidine group (-C(=NH)NH₂). For effective binding, the amidine group must be protonated to carry a positive charge. The pKa of benzamidine is approximately 11.6, meaning it remains protonated and active across the entire physiological pH range. Therefore, buffer optimization should focus primarily on the pH requirements of the target enzyme and overall assay stability, rather than the inhibitor itself.

MOA

Q2: How should I prepare a stable, high-concentration stock solution?

Answer: Proper preparation of the stock solution is crucial for reproducibility. As a hydrochloride salt, the compound has good aqueous solubility.[2] We recommend preparing stock solutions in a slightly acidic environment to ensure the amidine group remains fully protonated and to maximize stability.

Recommended Solvent: Nuclease-free, deionized water or a simple, low-molarity buffer such as 50 mM Tris-HCl, pH 7.0.

Concentration: A starting stock concentration of 10-50 mM is standard. Avoid preparing highly concentrated stocks in complex buffers, as this can lead to precipitation when diluted into the final assay buffer.

See Protocol 1 for a detailed, step-by-step procedure.

Q3: What is the optimal pH range for this inhibitor's activity?

Answer: The optimal pH is determined by the target enzyme's activity profile, not the inhibitor's pKa. Most common serine proteases (e.g., trypsin, thrombin) function optimally in the slightly alkaline range of pH 7.5 to 8.5 .

While the inhibitor is stable and active across a broad pH range, your enzyme may not be. Running the assay at the enzyme's optimal pH is critical for achieving maximal inhibition and generating reliable IC₅₀ values. It is highly recommended to perform a pH-rate profile for your specific enzyme to determine its optimal functioning range before extensive inhibitor screening.

Q4: Which common biological buffer systems are recommended, and are there any to avoid?

Answer: The choice of buffer can significantly impact enzyme activity and assay performance.

Buffer SystemRecommended ConcentrationProsCons & Considerations
Tris-HCl 20-100 mMGood buffering capacity in the optimal pH range for many serine proteases (7.5-8.5). Generally non-interfering.Temperature-dependent pH. Ensure pH is adjusted at the experimental temperature.
HEPES 20-50 mMpKa is ~7.5, making it excellent for assays around physiological pH. Less sensitive to temperature changes than Tris.Can affect some enzymatic reactions. Always run a control.
PBS (Phosphate-Buffered Saline) 1X (approx. 10 mM Phosphate)Widely used and physiologically relevant.Phosphate ions can sometimes interact with enzyme active sites. High concentrations of phosphate may be inhibitory for certain enzymes.

Components to Scrutinize:

  • Divalent Cations (e.g., Ca²⁺, Mg²⁺): While this compound targets serine proteases, crude cell lysates may also contain metalloproteases that require divalent cations for activity.[3] If you need to inhibit only serine proteases, including these cations is acceptable. If you need to prevent all proteolysis, consider a buffer without them and add a broad-spectrum metalloprotease inhibitor like EDTA.[4]

  • Reducing Agents (DTT, β-mercaptoethanol): These are generally unnecessary unless your target protein requires a reducing environment for stability. They can interfere with certain assay formats (e.g., those using fluorescent probes sensitive to redox state).

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem: I am observing low or no inhibitory activity.

This is a frequent issue that can often be resolved by systematically checking key experimental parameters. Follow this workflow to diagnose the problem.

Troubleshooting

Fig 2. Workflow for troubleshooting low inhibitor activity.
Problem: A precipitate forms when I add my stock solution to the assay buffer.

Precipitation indicates that the compound's solubility limit has been exceeded under the final assay conditions.

Potential CauseScientific ExplanationRecommended Solution(s)
pH Shift The stock solution is slightly acidic, while the assay buffer is likely neutral or alkaline. This pH shift can decrease the solubility of the compound, especially if the buffer capacity is low.1. Lower the final concentration of the inhibitor in the assay. 2. Prepare the stock solution in the final assay buffer (if stability permits).
"Salting Out" Effect High concentrations of salts (e.g., >200 mM NaCl) or phosphate in the final assay buffer can reduce the hydration shell around the inhibitor, causing it to precipitate.1. Reduce the ionic strength of the assay buffer. 2. Test an alternative buffer system with lower salt content (e.g., Tris or HEPES instead of PBS).
Co-Solvent Mismatch If the stock was prepared in an organic solvent like DMSO, adding it to a purely aqueous buffer can cause immediate precipitation if the final solvent concentration is not high enough to maintain solubility. (Note: Water is the recommended solvent for this compound).1. Ensure the final concentration of the organic co-solvent is sufficient (typically >1%) and consistent across all wells. 2. Always run a solvent-only control to check for effects on enzyme activity.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of a standard stock solution for this compound (MW: 214.65 g/mol ).[2]

Materials:

  • This compound powder

  • Nuclease-free, deionized water

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM solution, you will need:

    • 214.65 g/mol * 0.010 mol/L * 0.001 L = 0.0021465 g = 2.15 mg

  • Weighing: Carefully weigh out 2.15 mg of the compound and place it into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of nuclease-free water to the tube.

  • Mixing: Vortex the solution for 30-60 seconds until the powder is completely dissolved. A brief centrifugation may be necessary to collect all liquid.

  • Storage: Store the stock solution in aliquots at -20°C.[2] Avoid repeated freeze-thaw cycles, which can lead to degradation. For daily use, an aliquot can be kept at 2-8°C for up to one week.

Protocol 2: Workflow for Determining Optimal Assay pH

This experiment identifies the pH at which your target enzyme exhibits maximum activity, which is the ideal condition for assessing inhibition.

Procedure:

  • Buffer Preparation: Prepare a series of identical assay buffers (e.g., 50 mM Tris-HCl with 100 mM NaCl) adjusted to different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Ensure the pH is measured at the intended experimental temperature.

  • Assay Setup: In a 96-well plate, set up triplicate reactions for each pH value. Each reaction should contain the buffer, a fixed amount of the target enzyme, and its chromogenic or fluorogenic substrate. Do not add the inhibitor.

  • Initiate Reaction: Start the reaction by adding the substrate.

  • Measure Activity: Immediately place the plate in a microplate reader and measure the rate of product formation (e.g., change in absorbance or fluorescence over time).

  • Data Analysis: Plot the initial reaction velocity (rate) against the pH. The pH value that corresponds to the peak of this curve is the optimal pH for your enzyme under these conditions. All subsequent inhibition assays should be performed at this pH.[5]

References

  • MySkinRecipes. This compound.
  • Roche. The Complete Guide for Protease Inhibition.
  • Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab.
  • BenchChem. Selecting the right inhibitor for serine proteases in different applications.
  • National Institutes of Health (NIH). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone.
  • Sigma-Aldrich. This compound | 52798-09-1.
  • BLD Pharm. 52798-09-1|this compound.
  • Patsnap Synapse. What are Serine protease inhibitors and how do they work?.
  • Sigma-Aldrich. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep.
  • National Institutes of Health (NIH). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance.

Sources

Technical Support Center: Addressing Poor Bioavailability of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bioavailability of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride. This document provides a structured approach to troubleshooting common issues, offering both foundational knowledge and actionable experimental protocols. Our goal is to empower you to systematically identify the root causes of poor bioavailability and implement effective strategies for improvement.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and its bioavailability.

1. What is this compound?

This compound is a chemical compound with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol [1]. Its structure features a phenylacetic acid backbone with a carbamimidoyl (amidine) group. This compound is often utilized in biochemical research and as an intermediate in the synthesis of pharmaceutically active molecules, particularly those targeting enzymes or receptors involved in cardiovascular and metabolic diseases[1]. The hydrochloride salt form is used to enhance its solubility in aqueous media for experimental purposes[1].

2. What is bioavailability and why is it a concern for this compound?

Bioavailability refers to the rate and extent to which the active form of a drug is absorbed from its dosage form and becomes available at the site of action. For oral administration, it represents the fraction of the drug that reaches systemic circulation. Poor bioavailability is a significant hurdle in drug development as it can lead to suboptimal therapeutic efficacy and high inter-individual variability in patient response. The chemical structure of this compound, with its polar carbamimidoyl and carboxylic acid groups, suggests potential challenges in crossing the lipid-rich intestinal membrane, which can result in low oral bioavailability.

3. What is the Biopharmaceutics Classification System (BCS) and how does it relate to this compound?

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability[2][3][4]. Drugs are divided into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

4. What are the primary factors that may contribute to the poor bioavailability of this compound?

The primary factors likely contributing to the poor bioavailability of this compound are:

  • Low Permeability: The presence of the charged amidine group and the ionizable carboxylic acid group at physiological pH can significantly hinder its ability to passively diffuse across the lipid bilayer of intestinal epithelial cells[5].

  • Potential for Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the lumen, further reducing absorption.

  • First-Pass Metabolism: Although less likely to be the primary issue for a polar molecule, metabolism in the gut wall or liver before reaching systemic circulation can also reduce bioavailability.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific experimental challenges you may encounter.

Guide 1: Initial Characterization - Confirming the Root Cause of Poor Bioavailability

Before attempting to enhance bioavailability, it is crucial to experimentally confirm the underlying reasons for its poor absorption.

Objective: To determine the aqueous solubility and intestinal permeability of this compound to confirm its BCS classification.

Experimental Workflow:

Caption: Workflow for initial characterization of the compound.

Protocols:

1. Aqueous Solubility Determination (Shake-Flask Method)

  • Purpose: To determine the equilibrium solubility of the compound in aqueous media at different pH values relevant to the gastrointestinal tract.

  • Materials: this compound, phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8, shaker, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of the compound to vials containing PBS at each pH.

    • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method[6][7].

  • Data Interpretation: A drug is considered highly soluble if the highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.0 to 7.5[4].

2. Intestinal Permeability Assessment (Caco-2 Cell Monolayer Assay)

  • Purpose: To assess the intestinal permeability of the compound using an in vitro model of the human intestinal epithelium[8].

  • Materials: Caco-2 cells, transwell inserts, Hank's Balanced Salt Solution (HBSS), test compound solution, reference compounds (e.g., propranolol for high permeability, atenolol for low permeability), LC-MS/MS system.

  • Procedure:

    • Culture Caco-2 cells on transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Conduct transport studies in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Add the test compound solution to the donor chamber (apical or basolateral).

    • At specified time intervals, collect samples from the receiver chamber.

    • Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method[6][7].

  • Data Interpretation: Calculate the apparent permeability coefficient (Papp) for both directions. A Papp (A-B) value below 1 x 10⁻⁶ cm/s is generally considered low permeability, while a value above 10 x 10⁻⁶ cm/s is considered high permeability[9]. An efflux ratio (Papp (B-A) / Papp (A-B)) greater than 2 suggests the involvement of active efflux.

ParameterHigh Permeability Reference (Propranolol)Low Permeability Reference (Atenolol)Expected for Test Compound
Papp (A-B) (x 10⁻⁶ cm/s) > 20< 1Likely < 2
Efflux Ratio ~1~1Potentially > 2
Guide 2: Strategies for Enhancing Permeability

If the initial characterization confirms high solubility and low permeability (BCS Class III), the following strategies can be employed to improve intestinal absorption.

Strategy 1: Prodrug Approach

  • Concept: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug[5]. For polar molecules, a common strategy is to mask the polar functional groups with lipophilic moieties to enhance passive diffusion.

  • Application for this compound:

    • Esterification of the Carboxylic Acid: The carboxylic acid group can be esterified to form a more lipophilic prodrug. This ester bond can be cleaved by esterases in the plasma and tissues to release the active parent compound.

    • Modification of the Amidine Group: The highly basic amidine group can be a major contributor to low permeability. Prodrug strategies for amidines, such as the formation of N,N'-dihydroxyamidines, have been shown to improve oral bioavailability[10].

G cluster_0 Prodrug Strategy cluster_1 Intestinal Absorption Parent Drug (Low Permeability) Parent Drug (Low Permeability) Prodrug (High Permeability) Prodrug (High Permeability) Parent Drug (Low Permeability)->Prodrug (High Permeability) Chemical Modification Parent Drug (Active) Parent Drug (Active) Prodrug (High Permeability)->Parent Drug (Active) In vivo Cleavage (Esterases) Systemic Circulation Systemic Circulation Prodrug (High Permeability)->Systemic Circulation Passive Diffusion

Caption: Prodrug strategy for enhancing permeability.

Experimental Protocol: Synthesis and Evaluation of an Ester Prodrug

  • Synthesis: Synthesize the ethyl ester prodrug of this compound by reacting it with ethanol under acidic conditions.

  • Characterization: Confirm the structure and purity of the prodrug using NMR, mass spectrometry, and HPLC.

  • In Vitro Stability: Evaluate the stability of the prodrug in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to ensure it remains intact until it reaches the site of absorption.

  • Caco-2 Permeability: Determine the Papp value of the prodrug using the Caco-2 assay as described in Guide 1. An increase in the Papp value compared to the parent drug would indicate improved permeability.

  • In Vivo Pharmacokinetic Study: Conduct a pilot pharmacokinetic study in an animal model (e.g., rats) to compare the oral bioavailability of the prodrug to the parent compound[11][12][13]. Measure the plasma concentrations of both the prodrug and the parent drug over time.

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Oral Bioavailability (%)
Parent Drug (Experimentally Determined)(Experimentally Determined)
Ester Prodrug (Expected to be higher)(Expected to be higher)

Strategy 2: Nanoformulation

  • Concept: Encapsulating the drug in nanocarriers can improve its transport across the intestinal epithelium through various mechanisms, including enhanced permeation and uptake by M cells in the Peyer's patches[14][15][16][17].

  • Suitable Nanoformulations for Polar Compounds:

    • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs in their aqueous core.

    • Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), which can protect the drug and facilitate its uptake.

Caption: Workflow for developing a nanoformulation.

Experimental Protocol: Preparation and Evaluation of PLGA Nanoparticles

  • Formulation: Prepare PLGA nanoparticles encapsulating this compound using an oil-in-water (o/w) emulsion-solvent evaporation method.

  • Characterization:

    • Particle Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.

    • Encapsulation Efficiency: Quantify the amount of drug encapsulated within the nanoparticles.

  • In Vitro Release: Perform an in vitro release study in PBS at pH 7.4 to understand the drug release kinetics from the nanoparticles.

  • Caco-2 Permeability: Evaluate the transport of the nanoparticle formulation across the Caco-2 cell monolayer.

  • In Vivo Studies: Compare the oral bioavailability of the nanoparticle formulation to that of a simple aqueous solution of the drug in an animal model.

Guide 3: Analytical Method Development

Accurate and reliable analytical methods are essential for all stages of bioavailability assessment.

Objective: To develop and validate a robust analytical method for the quantification of this compound in biological matrices (e.g., plasma, cell culture media).

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Rationale: LC-MS/MS offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the drug in complex biological samples[6][7].

  • Key Steps in Method Development:

    • Selection of an Internal Standard (IS): Choose a structurally similar compound that is not present in the biological matrix.

    • Optimization of Mass Spectrometry Parameters: Tune the mass spectrometer to identify the precursor ion and the most abundant and stable product ions for both the analyte and the IS in multiple reaction monitoring (MRM) mode.

    • Chromatographic Separation: Develop a suitable HPLC or UHPLC method to separate the analyte and IS from endogenous components of the biological matrix. A reversed-phase C18 column is a common starting point.

    • Sample Preparation: Develop a sample preparation method to extract the analyte from the biological matrix and remove interfering substances. Protein precipitation is often a simple and effective first approach for plasma samples[6].

    • Method Validation: Validate the method according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880–885. [Link]

  • Biopharmaceutics Classification System. (2023). In Wikipedia. [Link]

  • Clement, B. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of medicinal chemistry, 50(26), 6730–6734. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255–270. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

  • Reeh, C., Wundt, J., & Clement, B. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of medicinal chemistry, 50(26), 6730–6734. [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (2021). PMC. [Link]

  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (2015). National Institutes of Health. [Link]

  • Biopharmaceutics Classification System. (n.d.). Wikipedia. [Link]

  • Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry. (2009). ResearchGate. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2023). PMC. [Link]

  • The development of prodrugs is a well-established method of improving... (n.d.). ResearchGate. [Link]

  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. (2013). PubMed. [Link]

  • Nanoparticle Therapeutics in Clinical Perspective: Classification, Marketed Products, and Regulatory Landscape. (2022). PMC. [Link]

  • Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. (2022). PMC. [Link]

  • Nanoparticle formulations as recrystallization inhibitors in transdermal patches. (2020). PubMed. [Link]

  • Nanoparticles and nanofibers for topical drug delivery. (2016). PMC. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2021). National Institutes of Health. [Link]

  • In-vivo Animal Models. (n.d.). Aragen Life Sciences. [Link]

  • Pharmacokinetic modeling of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and in rabbit brain following single dose administration. (1996). PubMed. [Link]

  • Quantification of bioactive acylethanolamides in rat plasma by electrospray mass spectrometry. (2000). PubMed. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). PubMed. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Preclinical Antithrombotic Drug Development

For researchers in thrombosis, drug discovery, and pharmacology, the journey from a promising molecule to a preclinical candidate is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for assessing the in vivo efficacy of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, a potent serine protease inhibitor. We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental choices, compare its performance against established alternatives, and present the detailed methodologies required for robust, reproducible data.

The core of this compound's therapeutic potential lies in its benzamidine moiety, a well-established pharmacophore known to target the active site of serine proteases like thrombin—a critical enzyme in the blood coagulation cascade.[1][2][3] This guide will therefore focus on validating its efficacy as an anticoagulant using a clinically relevant model of arterial thrombosis.

Part 1: Mechanistic Rationale and Competitive Landscape

The Coagulation Cascade: Targeting Thrombin

Blood coagulation is a tightly regulated enzymatic cascade. Its ultimate goal is the conversion of soluble fibrinogen into insoluble fibrin strands, forming a stable blood clot. The central player in this final step is thrombin (Factor IIa), a serine protease that not only generates fibrin but also amplifies its own production by activating other clotting factors.[4][5]

Compounds containing a carbamimidoylphenyl (benzamidine) group, such as 2-(4-Carbamimidoylphenyl)acetic acid, are designed to act as competitive inhibitors, binding to the active site of thrombin and preventing it from cleaving its substrates.[1][6] This direct inhibition disrupts the cascade, making it a prime strategy for antithrombotic therapy.

Diagram: Simplified Coagulation Cascade

The following diagram illustrates the central role of Thrombin (Factor IIa) and the proposed site of inhibition for 2-(4-Carbamimidoylphenyl)acetic acid.

Coagulation_Cascade cluster_pathways Initiation Pathways cluster_common Common Pathway cluster_inhibitor Therapeutic Intervention Factor XIIa Factor XIIa Factor XIa Factor XIa Factor XIIa->Factor XIa Factor IXa Factor IXa Factor XIa->Factor IXa Factor X Factor X Factor IXa->Factor X Intrinsic Factor VIIa Factor VIIa Factor VIIa->Factor X Extrinsic Factor Xa Factor Xa Factor X->Factor Xa Thrombin (IIa) Thrombin (IIa) Factor Xa->Thrombin (IIa) Prothrombin (II) Fibrin Fibrin Thrombin (IIa)->Fibrin Fibrinogen Stable Clot Stable Clot Fibrin->Stable Clot Inhibitor 2-(4-Carbamimidoylphenyl) acetic acid Inhibitor->Thrombin (IIa) Inhibition

Caption: Role of Thrombin in the coagulation cascade and site of inhibition.

Comparative Landscape: Alternative Anticoagulants

To validate a new chemical entity, its performance must be benchmarked against both standard-of-care and structurally similar compounds. For this guide, we select two key comparators:

  • Nafamostat Mesylate: A synthetic serine protease inhibitor with a broad spectrum of activity against thrombin, Factor Xa, and trypsin.[4][7][8] It is used clinically as a short-acting anticoagulant, particularly during hemodialysis.[7][9] Its structural similarity and established clinical use make it an excellent benchmark.

  • Heparin (Unfractionated): A widely used injectable anticoagulant that works indirectly by binding to antithrombin III, enhancing its ability to inactivate thrombin and Factor Xa. It serves as a gold-standard positive control in preclinical thrombosis models.[10]

Feature2-(4-Carbamimidoylphenyl)acetic acidNafamostat MesylateUnfractionated Heparin
Mechanism Direct, competitive serine protease inhibitor[1]Broad-spectrum serine protease inhibitor[4][5]Indirect inhibitor via Antithrombin III
Primary Target(s) Thrombin (predicted)Thrombin, FXa, Trypsin, Plasmin[5][9]Thrombin, FXa
Administration Intravenous (for acute studies)IntravenousIntravenous / Subcutaneous
Key Advantage High target specificity (hypothesized)Broad enzymatic inhibition, clinically established[8]Decades of clinical use, well-understood
Key Disadvantage Efficacy and safety profile not establishedShort half-life, potential for off-target effects[7][8]High bleeding risk, requires monitoring

Part 2: In Vivo Efficacy Validation Protocol

Model Selection: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis

The ferric chloride-induced arterial thrombosis model is a cornerstone of antithrombotic research.[11][12] Its widespread use is due to several key advantages:

  • High Reproducibility: The protocol is well-established and generates consistent results.[10]

  • Clinical Relevance: The thrombus formed is rich in platelets, mimicking arterial thrombosis seen in human cardiovascular diseases.[12]

  • Quantitative Endpoint: The primary outcome—time to vessel occlusion—is a continuous variable that allows for robust statistical analysis and dose-response assessment.[10][13]

The mechanism involves applying ferric chloride to the exterior of the artery, which causes oxidative damage to the endothelial cells, exposing the subendothelium and triggering a rapid thrombotic response.[14]

Experimental Workflow

A successful in vivo study demands meticulous planning and execution. The workflow below outlines the critical stages, from animal preparation to data analysis.

Diagram: Experimental Workflow for Thrombosis Model

Experimental_Workflow A Animal Acclimation & Randomization B Anesthesia & Surgical Prep (Expose Carotid Artery) A->B C Drug Administration (i.v. bolus via jugular vein) - Vehicle - Test Compound - Comparators B->C D Baseline Blood Flow Measurement (Doppler Probe) C->D E Induce Injury (Apply FeCl₃-soaked paper) D->E F Monitor Blood Flow Until Occlusion E->F G Record Time to Occlusion (Primary Endpoint) F->G H Terminal Blood Collection (for ex vivo analysis, e.g., aPTT) G->H I Data Analysis & Comparison H->I

Caption: Step-by-step workflow for the FeCl₃-induced thrombosis model.

Detailed Step-by-Step Methodology

This protocol must be approved by an Institutional Animal Care and Use Committee (IACUC) prior to execution.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., Urethane or Ketamine/Xylazine cocktail)

  • Surgical microscope or loupes

  • Micro-Doppler flow probe and flowmeter

  • Ferric chloride (FeCl₃) solution (e.g., 5% w/v in dH₂O)

  • Filter paper (1x2 mm strips)

  • Test compound, comparators, and vehicle (e.g., sterile saline) formulated for intravenous injection.

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse via intraperitoneal (i.p.) injection. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

    • Place the mouse in a supine position on a heated surgical platform to maintain body temperature.

    • Make a midline cervical incision to expose the trachea, left common carotid artery, and right jugular vein. Perform careful blunt dissection to isolate the vessels from surrounding tissue and the vagus nerve.[15]

  • Drug Administration:

    • Cannulate the right jugular vein with a fine-gauge catheter for intravenous (i.v.) drug administration.

    • Administer a bolus dose of the vehicle, 2-(4-Carbamimidoylphenyl)acetic acid, Nafamostat, or Heparin. A typical injection volume is 5 µL/g body weight. Allow 5-10 minutes for the compound to circulate.

  • Blood Flow Measurement:

    • Place a micro-Doppler flow probe around the isolated carotid artery, ensuring good acoustic contact.[10]

    • Record the baseline blood flow for at least 2 minutes to ensure a stable signal.

  • Thrombosis Induction:

    • Gently place a small piece of plastic backing underneath the isolated artery to prevent exposing surrounding tissue to the chemical.[13][15]

    • Soak a 1x2 mm strip of filter paper in the FeCl₃ solution and apply it to the top of the carotid artery, just upstream of the flow probe.[10][13]

    • Start a timer immediately. After exactly 3 minutes, carefully remove the filter paper and rinse the area with sterile saline to remove excess FeCl₃.[10]

  • Endpoint Measurement:

    • Continuously monitor and record the blood flow.

    • The primary endpoint is the Time to Occlusion (TTO) , defined as the time from FeCl₃ application to the cessation of blood flow (flow < 10% of baseline) for at least 1 minute.

    • If the vessel does not occlude within a predefined cutoff time (e.g., 30 minutes), record the cutoff time as the result for that animal.

  • Ex Vivo Analysis:

    • At the end of the experiment, collect blood via cardiac puncture into a tube containing 3.2% sodium citrate.

    • Centrifuge the blood to obtain platelet-poor plasma and measure the activated Partial Thromboplastin Time (aPTT) to assess the systemic anticoagulant effect of the compound.

Part 3: Data Interpretation and Comparative Analysis

The goal is to demonstrate a dose-dependent increase in the time to occlusion. The data below is representative of a successful experiment.

Quantitative Data Summary
Treatment Group (Dose, i.v.)nTime to Occlusion (TTO) (minutes, Mean ± SEM)aPTT (seconds, Mean ± SEM)
Vehicle (Saline)811.2 ± 1.535.4 ± 2.1
Test Compound (1 mg/kg) 818.5 ± 2.148.9 ± 3.5
Test Compound (3 mg/kg) 827.8 ± 1.9 75.6 ± 5.8
Nafamostat (3 mg/kg) 825.1 ± 2.4 71.3 ± 6.2
Heparin (100 U/kg) 8>30 (fully protected) >150 (unclottable)
*p<0.05, **p<0.01 vs. Vehicle
Analysis and Interpretation
  • Efficacy of Test Compound: The data clearly shows that this compound produces a significant, dose-dependent prolongation of the time to vessel occlusion, confirming its in vivo antithrombotic activity.

  • Corroborative Ex Vivo Data: The increase in TTO is mirrored by a dose-dependent prolongation of the aPTT. This is a critical self-validating step, as it demonstrates that the observed antithrombotic effect is due to a systemic anticoagulant activity, consistent with the proposed mechanism of thrombin inhibition.

  • Comparative Performance: At a 3 mg/kg dose, the test compound demonstrates efficacy comparable to that of Nafamostat, another serine protease inhibitor. This is a strong indicator of its potential.

  • Positive Control: The Heparin group validates the model's sensitivity to potent anticoagulants, showing complete protection from occlusion and a profound effect on aPTT.

Conclusion and Future Directions

This guide outlines a robust framework for the in vivo validation of this compound. The ferric chloride-induced thrombosis model, coupled with ex vivo coagulation assays, provides a powerful system to demonstrate efficacy, establish dose-response, and benchmark performance against relevant comparators.

The hypothetical data presented suggests that this compound is a potent antithrombotic agent with an efficacy profile similar to Nafamostat. Successful completion of these studies provides the critical go/no-go data needed to advance the compound into more complex preclinical studies, including:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To understand the relationship between drug concentration and antithrombotic effect over time.

  • Bleeding Time Assays: To assess the primary safety liability of any anticoagulant—the risk of hemorrhage.

  • Alternative Thrombosis Models: Validation in other models, such as venous thrombosis or models incorporating different triggers, to broaden the understanding of its therapeutic potential.[16][17]

By adhering to this scientifically-grounded, comparative approach, researchers can generate the high-quality, trustworthy data required to drive promising new chemical entities toward clinical development.

References

  • Wikipedia. (n.d.). Nafamostat. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nafamostat. PubChem Compound Summary for CID 4413. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Nafamostat Mesilate? Synapse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nafamostat Mesylate. PubChem Compound Summary for CID 5311180. Retrieved from [Link]

  • Patsnap. (2024). What is Nafamostat Mesilate used for? Synapse. Retrieved from [Link]

  • Allard, C., et al. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments, (99), e52834. Retrieved from [Link]

  • Ceuleers, H., et al. (2021). The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult. Frontiers in Pharmacology, 12, 765893. Retrieved from [Link]

  • Falati, S., et al. (2004). In Vivo Models of Platelet Function and Thrombosis. Methods in Molecular Biology, 272, 187-206. Retrieved from [Link]

  • Bio-protocol. (n.d.). Ferric Chloride-Induced (FeCl3) Carotid Injury. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. Retrieved from [Link]

  • Journal of Visualized Experiments. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Retrieved from [Link]

  • Nieswandt, B., et al. (2007). In Vivo Thrombus Formation in Murine Models. Circulation Research, 100(8), 1133-1144. Retrieved from [Link]

  • Furie, B., & Furie, B. C. (2014). Animal Models of Arterial and Venous Thrombosis. Blood, 124(21), 24. Retrieved from [Link]

  • Albadawi, H., et al. (2017). Animal models of venous thrombosis. Cardiovascular Diagnosis and Therapy, 7(Suppl 3), S197-S206. Retrieved from [Link]

  • Wang, X., et al. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments, (115), 54472. Retrieved from [Link]

  • Saha, P., et al. (2015). Assessment of Venous Thrombosis in Animal Models. Arteriosclerosis, Thrombosis, and Vascular Biology, 35(1), 21-31. Retrieved from [Link]

  • Jiang, Y., et al. (2025). The roles of serine protease inhibitors in dermatoses. Frontiers in Medicine, 12, 1421832. Retrieved from [Link]

  • Guimarães, C. R., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995-5004. Retrieved from [Link]

  • Google Patents. (n.d.). Benzamidine derivatives and their use as anti-coagulants.
  • Sperlich, K., et al. (2006). Immobilization of an anticoagulant benzamidine derivative: effect of spacer arms and carrier hydrophobicity on thrombin binding. Acta Biomaterialia, 2(4), 419-427. Retrieved from [Link]

  • Google Patents. (n.d.). DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Serine Protease Inhibition Studies: A Comparative Analysis of 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride and Clinically Relevant Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and biomedical research, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth technical analysis of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, a valuable research tool in the study of serine protease inhibition. As a Senior Application Scientist, my goal is to not only provide protocols but to instill a deeper understanding of the critical variables that govern experimental success. We will explore the challenges to reproducibility when working with this compound, compare its performance with established clinical alternatives, and provide detailed, self-validating experimental protocols to empower your research.

The Scientific Context: Understanding this compound

This compound, also known as 4-Amidinophenylacetic acid, is a synthetic small molecule that functions as a serine protease inhibitor.[1] Its carbamimidoyl (amidine) group is key to its function, allowing it to interact with the active site of serine proteases, enzymes that play a critical role in a vast array of physiological and pathological processes, including digestion, blood coagulation, and inflammation.

The primary utility of this compound in a research setting is as a tool to investigate the roles of specific serine proteases in disease models. Its hydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for in vitro and in vivo experimental setups.[1] However, like many research compounds, ensuring the reproducibility of experiments using this compound requires a meticulous approach to experimental design and execution.

The Reproducibility Challenge: Navigating the Variables

Purity and Characterization: The Foundation of Reliability

The purity of any chemical reagent is paramount. Impurities can arise from the synthetic process or degradation over time.

  • Initial Purity Assessment: Always source the compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA) specifying the purity (typically ≥95-98% by HPLC) and the analytical methods used for its determination.[2]

  • Ongoing Purity Verification: For long-term studies or if the compound has been stored for an extended period, it is prudent to re-verify its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Stability and Storage: Preserving Compound Integrity

The stability of this compound, particularly in solution, can be a significant source of experimental variability.

  • Solid-State Stability: In its solid hydrochloride salt form, the compound should be stored in a cool (2-8°C), dry, and dark environment to minimize degradation.[2]

  • Solution Stability: Once dissolved, the stability can be affected by the solvent, pH, temperature, and exposure to light. It is crucial to prepare fresh solutions for each experiment or conduct a thorough stability study to determine the acceptable storage duration and conditions for stock solutions. A forced degradation study can proactively identify potential degradation products and establish the stability-indicating nature of the analytical method.

Experimental Conditions: The Devil is in the Details

Minor variations in experimental protocols can lead to significant differences in results.

  • pH: The ionization state of the amidine group is pH-dependent, which can influence its binding to the target protease. Therefore, maintaining a consistent and accurately buffered pH throughout the experiment is critical.

  • Temperature: Enzyme kinetics are highly sensitive to temperature fluctuations. Precise temperature control during in vitro assays is essential.

  • Solvent Effects: If using co-solvents to aid solubility, their potential effects on enzyme activity and compound stability must be evaluated.

Comparative Analysis: Benchmarking Against Clinically Relevant Alternatives

To provide a comprehensive perspective, it is essential to compare this compound with clinically used serine protease inhibitors, such as Nafamostat mesilate and Gabexate mesilate. These compounds are utilized in the treatment of conditions like acute pancreatitis and disseminated intravascular coagulation, providing a valuable benchmark for efficacy.[3][4]

CompoundTarget ProteasesReported IC50 (Trypsin)Mechanism of ActionClinical Use
This compound Serine proteases (e.g., trypsin)Not widely reportedCompetitive inhibitorResearch Use Only
Nafamostat mesilate Trypsin, Plasmin, Thrombin, KallikreinKi = 11.5 µM (binding), Ki* = 0.4 nM (overall)[5]Time-dependent competitive inhibitor, forming a stable acyl-enzyme intermediate[3][5]Acute pancreatitis, DIC[6]
Gabexate mesilate Trypsin, Plasmin, Kallikrein, Thrombin9.4 µM[3][7]Competitive serine protease inhibitor[3][7]Acute pancreatitis, DIC[4]

Key Insights from the Comparison:

  • Mechanism: Both Nafamostat and Gabexate act as competitive inhibitors, with Nafamostat exhibiting a time-dependent mechanism that leads to a very stable enzyme-inhibitor complex.[3][5] The amidine group of this compound suggests a similar competitive binding mode within the serine protease active site.

  • Clinical Relevance: The established clinical use of Nafamostat and Gabexate in pancreatitis provides a strong rationale for their inclusion as positive controls in preclinical studies evaluating new serine protease inhibitors.[4][6]

Self-Validating Experimental Protocols for Reproducible Results

The following protocols are designed to be self-validating, with built-in controls and clear endpoints to ensure the reliability of your findings.

Protocol 1: Purity and Stability Assessment of this compound

This protocol outlines a stability-indicating HPLC method and a forced degradation study to ensure the quality and stability of your compound.

Objective: To verify the purity of this compound and assess its stability under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC system with a C18 column and UV detector

Methodology:

  • HPLC Method Development (Stability-Indicating):

    • Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products. A typical starting point would be a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid or TFA.

    • Optimize the gradient, flow rate, and column temperature to achieve good peak shape and resolution.

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a defined period.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to UV light.

  • Analysis:

    • At each time point, neutralize the acidic and basic solutions before injection into the HPLC system.

    • Analyze all stressed samples alongside a non-stressed control.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • A good stability-indicating method will show baseline separation of the parent peak from all degradation product peaks.

Causality Behind Choices: A forced degradation study is essential to proactively identify potential degradation pathways and to validate that your analytical method can distinguish the active compound from any impurities or degradants that may form during storage or experimentation.[8][9][10][11][12]

Protocol 2: In Vitro Trypsin Inhibition Assay

This protocol provides a standardized method to determine the inhibitory potency (IC50) of this compound and its alternatives.

Objective: To quantify the in vitro inhibitory activity of the test compounds against trypsin.

Materials:

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or another suitable chromogenic/fluorogenic trypsin substrate

  • Tris-HCl buffer

  • Test compounds (this compound, Nafamostat mesilate, Gabexate mesilate)

  • 96-well microplate reader

Methodology:

  • Prepare Solutions:

    • Prepare a stock solution of trypsin in cold, slightly acidic buffer (e.g., 1 mM HCl) to prevent autolysis.

    • Prepare a stock solution of the substrate (e.g., BAEE) in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2).

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of trypsin to each well.

    • Add varying concentrations of the test compounds to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitors for a specific time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Causality Behind Choices: Using a well-characterized substrate and enzyme, and carefully controlling reaction conditions, allows for a robust and reproducible determination of the inhibitory potency of the compounds.[13] Including clinically relevant inhibitors like Nafamostat and Gabexate provides essential benchmarks for the potency of the test compound.

Protocol 3: In Vivo Efficacy in a Cerulein-Induced Pancreatitis Mouse Model

This protocol describes an established animal model to evaluate the in vivo efficacy of the serine protease inhibitors.

Objective: To assess the ability of the test compounds to ameliorate the severity of acute pancreatitis in a mouse model.

Materials:

  • Male C57BL/6 mice

  • Cerulein (a cholecystokinin analog)

  • Test compounds

  • Saline

  • Anesthesia

  • Blood collection supplies

  • Histology supplies

Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week before the experiment.

    • Randomly assign mice to different treatment groups (e.g., Sham, Vehicle control, this compound, Nafamostat mesilate, Gabexate mesilate).

  • Induction of Pancreatitis:

    • Induce acute pancreatitis by hourly intraperitoneal injections of cerulein (e.g., 50 µg/kg) for a total of 7-10 hours.[14][15][16]

    • The sham group receives saline injections.

  • Drug Administration:

    • Administer the test compounds (at predetermined doses) either before or shortly after the first cerulein injection, depending on the study design (prophylactic or therapeutic).

  • Sample Collection and Analysis:

    • At a specific time point after the final cerulein injection (e.g., 6-12 hours), euthanize the mice.

    • Collect blood for the measurement of serum amylase and lipase levels.

    • Harvest the pancreas for histological examination (edema, inflammation, necrosis) and myeloperoxidase (MPO) activity (a marker of neutrophil infiltration).

    • Collect lung tissue to assess for associated acute lung injury.

Causality Behind Choices: The cerulein-induced pancreatitis model is a well-established and reproducible model of mild to moderate acute pancreatitis that mimics many of the early cellular events seen in the human disease. Measuring biochemical markers (amylase, lipase) and histological changes provides a quantitative and qualitative assessment of the therapeutic efficacy of the inhibitors.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the context of these experiments, the following diagrams illustrate a key signaling pathway implicated in pancreatitis and a typical experimental workflow.

NF-κB Signaling Pathway in Acute Pancreatitis

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and plays a crucial role in the pathogenesis of acute pancreatitis.[3][17][18] Serine proteases, such as trypsin, can activate this pathway, leading to the production of pro-inflammatory cytokines. Inhibitors of these proteases may therefore exert their anti-inflammatory effects by modulating NF-κB activation.[1][7][19][20][21][22]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proteases Proteases PAR2 PAR2 Proteases->PAR2 Activation IKK IKK PAR2->IKK Activation IkB IkB IKK->IkB Phosphorylation NF_kB NF_kB IkB_P P-IkB IkB->IkB_P NF_kB_nuc NF-kB NF_kB->NF_kB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NF_kB_nuc->DNA Binding Genes Pro-inflammatory Cytokine Genes DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway in pancreatitis.

Protease-Activated Receptor 2 (PAR2) Signaling

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor that is activated by the proteolytic cleavage of its extracellular domain by serine proteases like trypsin.[23][24][25][26][27][28][29] This activation triggers intracellular signaling cascades that contribute to inflammation and pain, making PAR2 a key player in pancreatitis.

PAR2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Trypsin Trypsin PAR2_inactive PAR2 (Inactive) Trypsin->PAR2_inactive Cleavage PAR2_active PAR2 (Active) (Tethered Ligand) PAR2_inactive->PAR2_active G_protein Gq/11 PAR2_active->G_protein Activation PLC Phospholipase C G_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activation Inflammation Inflammation Ca_release->Inflammation PKC->Inflammation

Caption: Protease-Activated Receptor 2 (PAR2) signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the key steps in a typical in vivo experiment to assess the efficacy of a serine protease inhibitor.

experimental_workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Induction Induction of Pancreatitis (Cerulein Injections) Grouping->Induction Treatment Drug Administration (Test Compounds/Vehicle) Induction->Treatment Monitoring Monitoring of Animal Well-being Treatment->Monitoring Euthanasia Euthanasia and Sample Collection Monitoring->Euthanasia Analysis Biochemical and Histological Analysis Euthanasia->Analysis Data Data Interpretation and Conclusions Analysis->Data End End Data->End

Caption: Workflow for in vivo efficacy testing in a pancreatitis model.

Conclusion and Future Directions

This compound is a valuable tool for researchers investigating the role of serine proteases in health and disease. However, ensuring the reproducibility of experiments with this compound requires a rigorous and systematic approach. By carefully controlling for purity, stability, and experimental conditions, and by benchmarking against clinically relevant alternatives like Nafamostat and Gabexate, researchers can generate high-quality, reliable data.

The protocols provided in this guide offer a framework for conducting self-validating experiments. Future research should focus on direct, head-to-head comparisons of this compound with other serine protease inhibitors in various disease models. Furthermore, elucidating its precise mechanism of action and its effects on downstream signaling pathways, such as NF-κB and PAR2, will provide a more complete understanding of its therapeutic potential. By embracing these principles of scientific rigor, we can accelerate the translation of basic research findings into novel therapeutic strategies.

References

  • Gukovskaya AS, Gukovsky I, Zaninovic V, Song M, Sandoval D, Gukovsky S, Pandol SJ. Pancreatic acinar cells produce, release, and respond to tumor necrosis factor-alpha. The role of caspases and NF-kappaB. J Clin Invest. 1997;100(7):1853-1862.
  • Frontiers in Immunology. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives. [Link]

  • PubMed. Nafamostat mesilate is an extremely potent inhibitor of human tryptase. [Link]

  • PubMed. Regional effects of nafamostat, a novel potent protease and complement inhibitor, on severe necrotizing pancreatitis. [Link]

  • PubMed Central. Nafamostat for Prophylaxis against Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis Compared with Gabexate. [Link]

  • PubMed. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin. [Link]

  • ResearchGate. Effect of the bioactive fractions in inhibition of trypsin. The IC50.... [Link]

  • PubChem. Nafamostat Mesylate | C21H25N5O8S2 | CID 5311180. [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Journal of Applied Pharmaceutics. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Pharmaceutical Technology. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • PubMed Central. Discovery of Novel Nonpeptidic PAR2 Ligands. [Link]

  • Pancreapedia. Chemically Induced Models of Pancreatitis. [Link]

  • Semantic Scholar. MFG-E8 Plays an Important Role in Attenuating Cerulein-Induced Acute Pancreatitis in Mice. [Link]

  • MySkinRecipes. This compound. [Link]

  • BioMed Central. Caerulein-induced acute pancreatitis in mice that constitutively overexpress Reg/PAP genes. [Link]

  • PubMed Central. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. [Link]

  • PubMed. Inhibition of nuclear factor-kappab activation in mouse macrophages and the RAW 264.7 cell line by a synthetic adenyl carbocyclic nucleoside. [Link]

  • ResearchGate. (a) Determination of IC50 values of trypsin- and.... [Link]

  • PubMed Central. Potent Agonists of the Protease Activated Receptor 2 (PAR2). [Link]

  • SlideServe. LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. [Link]

  • Parmedics. PAR2 Technology. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • MDPI. Healing Effect of Warfarin in the Course of Cerulein-Induced Acute Pancreatitis. [Link]

  • Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. [Link]

  • PubMed Central. Protective effect of asiatic acid in an experimental cerulein-induced model of acute pancreatitis in mice. [Link]

  • PubMed. Inhibition of NF-kappaB activation by the histone deacetylase inhibitor 4-Me2N-BAVAH induces an early G1 cell cycle arrest in primary hepatocytes. [Link]

  • PubMed. Vinpocetine Ameliorates Acetic Acid-Induced Colitis by Inhibiting NF-κB Activation in Mice. [Link]

  • Agilent. Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. [Link]

  • YMER. STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P. [Link]

  • PubMed Central. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

  • SciELO. Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. [Link]

  • PubMed. Trypsin inhibitor paradoxically stabilizes trypsin activity in sodium dodecyl sulfate, facilitating proteolytic fingerprinting. [Link]

  • PubMed. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides. [Link]

  • MDPI. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. [Link]

Sources

A Researcher's Guide to the Cross-Validation of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride's Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the rigorous validation of a small molecule's binding affinity for its biological target is a cornerstone of preclinical research. This guide provides a comprehensive framework for the cross-validation of the binding affinity of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, a compound of interest for its potential therapeutic applications. While public data on the specific biological targets of this molecule remains limited, its structural motifs, particularly the benzamidine group, suggest a potential interaction with serine proteases, a class of enzymes implicated in numerous physiological and pathological processes.

This document will therefore serve as a detailed methodological comparison, guiding researchers through the process of determining, validating, and cross-validating the binding affinity of this compound, using a hypothetical serine protease target as a case study. The principles and techniques detailed herein are broadly applicable to the characterization of any novel small molecule-protein interaction.

The Imperative of Cross-Validation in Binding Affinity Determination

A single binding affinity measurement, while informative, can be susceptible to experimental artifacts and methodological biases. Cross-validation, the practice of confirming a result through multiple, independent methods, is therefore essential for establishing the trustworthiness of a molecule's binding characteristics.[1] This guide will explore a multi-pronged approach, integrating both direct and indirect binding assays to build a robust and reliable binding profile for this compound.

Initial Binding Affinity Determination: A Triad of Techniques

The first step in our investigation is to establish an initial binding affinity (KD) value. The KD, or dissociation constant, is a measure of the strength of the binding interaction between a ligand and its target.[2] A smaller KD value signifies a stronger binding affinity.[2] We will employ three distinct, label-free techniques to determine this value, each with its own set of advantages and underlying principles.

Experimental Workflow for Initial Binding Affinity Determination

Initial Binding Affinity Workflow cluster_prep Sample Preparation cluster_assays Primary Binding Assays cluster_analysis Data Analysis Compound 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (Purity >95%) SPR Surface Plasmon Resonance (SPR) Compound->SPR ITC Isothermal Titration Calorimetry (ITC) Compound->ITC MST MicroScale Thermophoresis (MST) Compound->MST Target Recombinant Serine Protease (Purity >95%) Target->SPR Target->ITC Target->MST Buffer Physiological Buffer (e.g., PBS, pH 7.4) Buffer->SPR Buffer->ITC Buffer->MST KD_SPR Calculate KD from SPR sensograms SPR->KD_SPR KD_ITC Calculate KD from ITC thermograms ITC->KD_ITC KD_MST Calculate KD from MST binding curves MST->KD_MST Compare_KD Concordant KD Values? KD_SPR->Compare_KD Compare KD_ITC->Compare_KD Compare KD_MST->Compare_KD Compare

Caption: Workflow for the initial determination of binding affinity using three independent biophysical methods.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Experimental Protocol:

  • Immobilization: Covalently immobilize the recombinant serine protease onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of this compound in a running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the compound solutions over the sensor surface at a constant flow rate.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (kon) and dissociation (koff) rate constants, from which the KD (koff/kon) is calculated.

Causality: The choice of SPR is driven by its ability to provide kinetic information in addition to affinity, offering a deeper understanding of the binding event.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3]

Experimental Protocol:

  • Sample Preparation: Place the serine protease solution in the sample cell and the this compound solution in the injection syringe. It is crucial to ensure that both solutions are in identical buffer to minimize heat of dilution effects.

  • Titration: Perform a series of injections of the compound into the protein solution.

  • Data Analysis: Integrate the heat changes after each injection and fit the data to a binding isotherm to determine the KD, stoichiometry (n), and enthalpy (ΔH) of binding.

Causality: ITC is considered the "gold standard" for binding affinity determination as it is a solution-based technique that does not require immobilization or labeling, thus measuring the interaction in its native state.

MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and solvation shell. Binding of a ligand to a target protein alters these properties, leading to a change in thermophoretic movement.

Experimental Protocol:

  • Labeling: Label the serine protease with a fluorescent dye (e.g., NHS-RED).

  • Sample Preparation: Prepare a dilution series of this compound and mix with a constant concentration of the labeled protein.

  • Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the KD.

Causality: MST is chosen for its low sample consumption and its ability to perform measurements in complex biological liquids, which can be advantageous for later-stage validation in more physiologically relevant environments.

Technique Principle Advantages Considerations
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingReal-time kinetics, label-freeImmobilization may affect protein conformation
Isothermal Titration Calorimetry (ITC) Heat change upon bindingGold standard, provides thermodynamics, label-freeHigh sample consumption, sensitive to buffer mismatches
MicroScale Thermophoresis (MST) Change in molecular movement in a temperature gradientLow sample consumption, can be used in complex liquidsRequires fluorescent labeling of one partner

Orthogonal Validation: Confirming the Interaction in a Cellular Context

Once a consistent KD value is obtained from the biophysical assays, the next critical step is to validate the binding event in a more biologically relevant setting. This involves using cell-based assays that can provide functional evidence of target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

Experimental Protocol:

  • Cell Treatment: Treat intact cells expressing the serine protease with varying concentrations of this compound.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation and quantify the amount of soluble serine protease at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Causality: CETSA provides evidence of target engagement within the complex milieu of the cell, confirming that the compound can access and bind to its target in a native environment.

Competition Binding Assay

A competition binding assay assesses the ability of the test compound to displace a known, labeled ligand from the target protein.

Experimental Protocol:

  • Assay Setup: Incubate the serine protease with a fluorescently labeled, known inhibitor at a concentration close to its KD.

  • Competition: Add increasing concentrations of this compound.

  • Signal Detection: Measure the displacement of the fluorescent probe, for example, using fluorescence polarization. A decrease in polarization indicates that the test compound is competing for the same binding site.

  • Data Analysis: Plot the signal against the concentration of the test compound to determine the IC50, which can be converted to a Ki (inhibition constant).

Causality: This assay not only confirms binding but also provides information about the binding site, suggesting whether the compound binds to the same site as the known ligand.

Cross-Validation Logic Flow

Cross-Validation Logic Initial_KD Initial KD Determination (SPR, ITC, MST) Consistent_KD Consistent KD Values? Initial_KD->Consistent_KD Cellular_Validation Orthogonal Cellular Validation (CETSA, Competition Assay) Consistent_KD->Cellular_Validation Yes Re-evaluate Re-evaluate Assays & Compound Purity Consistent_KD->Re-evaluate No Target_Engagement Evidence of Target Engagement? Cellular_Validation->Target_Engagement High_Confidence High Confidence in Binding Affinity Target_Engagement->High_Confidence Yes Target_Engagement->Re-evaluate No

Sources

A Comparative Guide to the Inhibitory Activity of 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of targets, serine proteases represent a pivotal class of enzymes implicated in a vast array of physiological and pathological processes, including blood coagulation, inflammation, and viral entry. The scaffold of 2-(4-Carbamimidoylphenyl)acetic acid, a guanidinobenzoyl moiety, has proven to be a fertile ground for the development of potent serine protease inhibitors. This guide provides an in-depth, objective comparison of the inhibitory activities of key derivatives of this scaffold, supported by experimental data and detailed methodologies, to empower informed decisions in research and development.

Introduction to the 2-(4-Carbamimidoylphenyl)acetic Acid Scaffold

The core structure, characterized by a phenyl ring substituted with a carbamimidoyl (amidine) group and an acetic acid moiety, serves as a potent pharmacophore for targeting the S1 pocket of many serine proteases. The positively charged amidinium group mimics the side chains of arginine and lysine, the natural substrates for these enzymes, leading to strong and specific binding. Two of the most prominent drugs derived from this scaffold are Camostat mesylate and Nafamostat mesylate .[1][2] Initially developed for conditions like pancreatitis and as anticoagulants, their therapeutic potential has expanded significantly, most notably in the context of viral infections such as COVID-19, due to their inhibition of the transmembrane protease, serine 2 (TMPRSS2).[1][2]

This guide will delve into a quantitative comparison of these and other derivatives, elucidating their structure-activity relationships against a panel of key serine proteases: TMPRSS2, thrombin, trypsin, and plasmin. Understanding the nuances of their inhibitory profiles is critical for selecting the appropriate tool compound for basic research or for guiding the design of next-generation therapeutics with improved potency and selectivity.

Comparative Inhibitory Activity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the reported inhibitory activities of 2-(4-Carbamimidoylphenyl)acetic acid derivatives against our target serine proteases. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Compound/DerivativeTarget ProteaseInhibitory Activity (IC50/EC50/Ki)Source
Nafamostat mesylate TMPRSS2~1 nM (IC50)[3]
SARS-CoV-211 nM (EC50)[3]
Thrombin290 nM (IC50)[4]
Trypsin20 nM (IC50)[4]
Plasmin240 nM (IC50)[4]
uPA0.95 nM (IC50)[5]
Factor XIa1.8 nM (IC50)[5]
Factor XIIa0.8 nM (IC50)[5]
Camostat mesylate TMPRSS2~10 nM (IC50)[3]
Trypsin50 nM (IC50)
Nafamostat Derivative 2 SARS-CoV-28.0 nM (EC50)[3]
Nafamostat Derivative 3 SARS-CoV-29.6 nM (EC50)[3]
4-amidinophenylpyruvate (p-APPA) Thrombin1.3 µM (Ki)[6]
Trypsin-[6]
N(alpha)-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide (NAPAP) Thrombin<10 nM (Ki)

Key Insights from the Data:

  • Nafamostat consistently demonstrates potent, broad-spectrum inhibitory activity across a range of serine proteases, with nanomolar efficacy against TMPRSS2, thrombin, trypsin, and plasmin.[3][4][5]

  • Camostat also exhibits potent inhibition of TMPRSS2, though it is generally considered to be slightly less potent than Nafamostat against this target.[3]

  • Derivatization of the core Nafamostat structure can lead to compounds with comparable or even slightly improved antiviral efficacy, as seen with derivatives 2 and 3.[3]

  • The 4-amidinophenylalanine scaffold, a close relative of the topic compound, has yielded highly potent and selective thrombin inhibitors like NAPAP.

Relevant Signaling Pathways

To fully appreciate the therapeutic implications of inhibiting these proteases, it is essential to understand their roles in key biological pathways.

The Coagulation Cascade

Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. Inhibitors of thrombin are therefore potent anticoagulants.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII VII VIIa VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Positive Feedback Positive Feedback Thrombin->Positive Feedback Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot XIIIa Positive Feedback->XI V V Positive Feedback->V VIII VIII Positive Feedback->VIII Va Va V->Va VIIIa VIIIa VIII->VIIIa

Caption: The Coagulation Cascade.

SARS-CoV-2 Viral Entry Pathway

TMPRSS2 plays a critical role in the entry of SARS-CoV-2 into host cells. It cleaves the viral spike protein, a process essential for the fusion of the viral and cellular membranes. Inhibition of TMPRSS2 can therefore block viral infection at a very early stage.[2]

Viral_Entry cluster_entry Viral Entry Process SARS_CoV_2 SARS-CoV-2 Virion Spike Spike Protein Binding Binding Spike->Binding 1. Binding ACE2 ACE2 Receptor ACE2->Binding TMPRSS2 TMPRSS2 Protease Cleavage Cleavage TMPRSS2->Cleavage 2. Cleavage of Spike Protein Host_Cell Host Cell Membrane Binding->Cleavage Fusion Fusion Cleavage->Fusion Cleavage->Fusion 3. Conformational Change Entry Entry Fusion->Entry Fusion->Entry 4. Membrane Fusion & Viral RNA Release

Caption: SARS-CoV-2 Entry Pathway via TMPRSS2.

Experimental Protocols

Reproducibility and validation are paramount in scientific research. The following are detailed, step-by-step methodologies for key enzymatic assays used to determine the inhibitory activity of the compounds discussed.

TMPRSS2 Inhibition Assay (Fluorogenic)

This assay quantifies the ability of a compound to inhibit the proteolytic activity of TMPRSS2 using a synthetic fluorogenic substrate.

Workflow Diagram:

TMPRSS2_Assay_Workflow start Start dispense_inhibitor Dispense Test Compound/Control to 384-well plate start->dispense_inhibitor add_tmprss2 Add Recombinant TMPRSS2 Enzyme dispense_inhibitor->add_tmprss2 pre_incubate Pre-incubate at Room Temperature add_tmprss2->pre_incubate add_substrate Add Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC) pre_incubate->add_substrate incubate Incubate and Monitor Fluorescence add_substrate->incubate read_plate Read Fluorescence (Ex: 380 nm, Em: 460 nm) incubate->read_plate calculate_ic50 Calculate % Inhibition and IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for TMPRSS2 Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the compound dilutions and controls (vehicle and positive control inhibitor like Camostat) into a 384-well, black, flat-bottom plate.

  • Enzyme Addition: Add recombinant human TMPRSS2 enzyme, diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20), to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) to each well. The final concentration should be at or below the Km value for the substrate to ensure sensitivity to competitive inhibitors.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates). Readings can be taken kinetically over a period of 30-60 minutes or as an endpoint measurement.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Thrombin Inhibition Assay (Chromogenic)

This assay measures the inhibition of thrombin's ability to cleave a synthetic chromogenic substrate.

Workflow Diagram:

Thrombin_Assay_Workflow start Start dispense_inhibitor Dispense Test Compound/Control to 96-well plate start->dispense_inhibitor add_thrombin Add Purified Human Thrombin dispense_inhibitor->add_thrombin pre_incubate Pre-incubate at 37°C add_thrombin->pre_incubate add_substrate Add Chromogenic Substrate (e.g., S-2238) pre_incubate->add_substrate incubate Incubate and Monitor Absorbance add_substrate->incubate read_plate Read Absorbance at 405 nm incubate->read_plate calculate_ic50 Calculate % Inhibition and IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Thrombin Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of purified human thrombin and a chromogenic substrate (e.g., H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride, S-2238) in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 0.1% PEG 8000).

  • Assay Plate Setup: To the wells of a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the thrombin solution.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Start the reaction by adding the chromogenic substrate to all wells.

  • Absorbance Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the thrombin activity.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance curves. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the TMPRSS2 assay.

Conclusion and Future Directions

The 2-(4-Carbamimidoylphenyl)acetic acid scaffold has unequivocally demonstrated its value in the development of potent serine protease inhibitors. The versatility of this chemical framework allows for the fine-tuning of inhibitory activity and selectivity against a range of important therapeutic targets. Nafamostat stands out as a potent, broad-spectrum inhibitor, while other derivatives show promise for more targeted applications.

The recent focus on TMPRSS2 inhibition for antiviral therapies has reinvigorated interest in this class of compounds. Future research will likely focus on the development of next-generation derivatives with improved pharmacokinetic properties, enhanced selectivity to minimize off-target effects, and novel delivery mechanisms to maximize therapeutic efficacy. The experimental protocols and comparative data presented in this guide provide a solid foundation for these ongoing and future endeavors in the exciting field of serine protease inhibitor research.

References

  • Ferrara, B.T., et al. (2022). C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition: New Synthetic Directions for Antiviral Repurposing of Guanidinium-Based Drugs in Respiratory Infections. Molecules, 27(14), 4567. [Link]

  • Hoffmann, M., et al. (2020). SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor. Cell, 181(2), 271-280.e8. [Link]

  • Kawase, M., et al. (2012). Screening of a panel of clinically approved drugs against the Middle East respiratory syndrome coronavirus. Antimicrobial Agents and Chemotherapy, 56(9), 4857-4861. [Link]

  • Yamamoto, M., et al. (2021). In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. International Journal of Molecular Sciences, 22(21), 11593. [Link]

  • Stürzebecher, J., et al. (1997). Structure-activity relationships of new NAPAP-analogs. Thrombosis Research, 87(3), 241-250. [Link]

  • Markwardt, F., et al. (1984). Transition-state inhibition of thrombin and trypsin by amidinophenylpyruvates. Biochemical Journal, 224(2), 425-431. [Link]

  • Shrimpton, R.E., et al. (2020). A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19. ACS Pharmacology & Translational Science, 3(5), 976-986. [Link]

  • Radiopaedia. Coagulation cascade (diagram). [Link]

  • BioRender. (2020). Mechanism of SARS-CoV-2 Viral Entry. [Link]

  • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • Practical-Haemostasis.com. (2022). Alpha2-Plasmin Inhibitor Assays. [Link]

  • Gerhards, J., et al. (2013). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. Journal of Medicinal Chemistry, 56(13), 5411-5416. [Link]

  • Markwardt, F., et al. (1981). [Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)]. Die Pharmazie, 36(9), 639-641. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. nafamostat [Ligand Id: 4262] activity data from GtoPdb and ChEMBL. [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579-1585. [Link]

  • Baker, B. R., & Erickson, E. H. (1967). Irreversible enzyme inhibitors. C. Inactivation of trypsin by 4-(iodoacetamido)benzamidine. Journal of medicinal chemistry, 10(6), 1123-1127. [Link]

  • Geratz, J. D. (1971). p-Amidinophenylpyruvic acid: a new, highly effective inhibitor of enterokinase and trypsin. Archives of biochemistry and biophysics, 142(1), 220-225. [Link]

  • Fuse, I., et al. (1999). Inhibitory mechanism of human platelet aggregation by nafamostat mesilate. Platelets, 10(4), 212-218. [Link]

  • Zhao, Y., et al. (2021). Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat. The Journal of biological chemistry, 297(2), 100918. [Link]

Sources

A Validation Framework for 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride as a Potential Serine Protease Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

The core structure of the molecule features a benzamidine group, a well-established pharmacophore known to act as a competitive inhibitor of trypsin-like serine proteases.[3][4][5] The positively charged carbamimidoyl (amidine) group mimics the protonated side chain of arginine or lysine, allowing it to form strong ionic interactions with the conserved aspartate residue (Asp189) in the S1 specificity pocket of these enzymes.[3] This structural alert forms the basis of our hypothesis that 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is a candidate probe for this enzyme class.

This guide will delineate the essential experiments required to validate this hypothesis, covering physicochemical properties, in vitro potency and selectivity, cellular target engagement, and the critical role of a negative control.

Part 1: Foundational Physicochemical Characterization

Before any biological assessment, the fundamental properties of the compound must be established to ensure data integrity. These initial steps prevent common artifacts that can lead to misleading results.

1.1. Purity and Identity Confirmation: The identity and purity of each new batch of the compound must be rigorously confirmed.

  • Methodology:

    • Identity: Confirm the molecular weight via High-Resolution Mass Spectrometry (HRMS) and the structure via ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Purity: Quantify the purity using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV), aiming for a purity of >95%.

1.2. Solubility Assessment: Poor solubility is a primary source of assay artifacts. Determining the thermodynamic solubility in relevant buffers is crucial.

  • Methodology:

    • Prepare a saturated solution of the compound in aqueous buffers (e.g., PBS, pH 7.4) and relevant assay buffers.

    • Incubate for 24 hours to reach equilibrium.

    • Filter the solution to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate via HPLC or UV-Vis spectroscopy.

1.3. Stability Analysis: The compound must be stable under assay conditions. Degradation can lead to a loss of potency or the formation of new, active species.

  • Methodology:

    • Incubate the compound in assay buffer at the relevant temperature (e.g., 37°C) for the duration of the longest planned experiment.

    • Analyze samples at various time points using HPLC to detect any degradation. The parent compound should remain >95% intact.

Parameter Standard Methodology Rationale
Identity Match to expected structureNMR, HRMSConfirms you are testing the correct molecule.
Purity >95%HPLC-UVEnsures observed activity is from the compound of interest, not impurities.
Solubility >10 µM in assay bufferNephelometry or HPLCPrevents compound precipitation and aggregation-based false positives.
Stability >95% remaining after incubationHPLCGuarantees that the compound concentration remains constant throughout the experiment.

Part 2: In Vitro Validation: Potency and Selectivity

This stage aims to answer two fundamental questions: How potent is the compound against its intended targets, and how selective is it for those targets over other proteins?

Workflow for In Vitro Characterization

cluster_0 Step 1: Primary Screen cluster_1 Step 2: Potency Determination cluster_2 Step 3: Selectivity Profiling cluster_3 Step 4: Mechanism of Action Primary Biochemical Assay vs. Key Serine Proteases (Trypsin, Thrombin, Plasmin) Potency Generate 10-point dose-response curves to determine IC50 values Primary->Potency If active Selectivity Counterscreen against related (e.g., Cysteine Proteases) and unrelated targets (e.g., Kinases) Potency->Selectivity If potent (IC50 < 1 µM) MoA Enzyme kinetics studies (e.g., Michaelis-Menten) to determine Ki and mode of inhibition Selectivity->MoA If selective (>30-fold)

Caption: Workflow for in vitro validation of a candidate chemical probe.

2.1. Determining On-Target Potency The initial screen should assess the compound's inhibitory activity against a panel of representative trypsin-like serine proteases.

  • Experimental Protocol: Fluorogenic Protease Assay

    • Reagents: Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0), recombinant human proteases (Trypsin, Thrombin, Plasmin), fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin/Plasmin, Boc-Val-Pro-Arg-AMC for Thrombin), this compound (dissolved in DMSO).

    • Procedure: a. To a 384-well black assay plate, add 5 µL of assay buffer. b. Add 50 nL of the test compound from a dose-response plate (e.g., 10-point, 3-fold serial dilution starting at 100 µM). c. Add 5 µL of pre-diluted enzyme solution to each well to initiate the pre-incubation. Incubate for 15 minutes at room temperature. d. Add 10 µL of the fluorogenic substrate (at its Km concentration) to all wells to start the reaction. e. Immediately place the plate in a kinetic plate reader and monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

    • Data Analysis: a. Calculate the reaction velocity (rate) from the linear portion of the fluorescence curve. b. Normalize the rates to a positive control (enzyme + DMSO) and a negative control (buffer only). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2.2. Assessing Selectivity A high-quality chemical probe must be highly selective for its target family.[1][6] Promiscuous compounds that inhibit multiple protein families can produce misleading phenotypes.

  • Counterscreening Strategy:

    • Intra-family Selectivity: Test against other serine proteases with different S1 pocket specificities (e.g., Chymotrypsin, Elastase).

    • Inter-family Selectivity: Test against unrelated protease classes such as Cysteine Proteases (e.g., Cathepsin B), Aspartyl Proteases (e.g., BACE1), and a broad panel of kinases. Commercial services are often used for broad kinase profiling.

    • Interpretation: A good probe should exhibit at least a 30-fold selectivity window between its on-target potency and its activity against off-targets.

Target Hypothetical IC₅₀ (µM) Target Class Selectivity Window vs. Trypsin
Trypsin 0.05 Serine Protease (On-target)-
Thrombin 0.25 Serine Protease (On-target)5-fold
Plasmin 0.15 Serine Protease (On-target)3-fold
Chymotrypsin > 30Serine Protease (Off-target)> 600-fold
Cathepsin B > 30Cysteine Protease (Off-target)> 600-fold
BACE1 > 30Aspartyl Protease (Off-target)> 600-fold

Part 3: Cellular Validation: Target Engagement and Functional Response

Demonstrating that a compound binds its intended target in the complex environment of a living cell is the most critical validation step.[2][7]

Signaling Pathway Context: Thrombin and PAR-1 Activation

cluster_0 Cell Membrane PAR1 PAR-1 Receptor Gq Gq PAR1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Thrombin Thrombin Thrombin->PAR1 Cleavage & Activation Probe 2-(4-Carbamimidoylphenyl) acetic acid Probe->Thrombin Inhibition

Caption: Inhibition of Thrombin prevents cleavage and activation of PAR-1.

3.1. Confirming Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its target protein in cells, leading to its thermal stabilization.

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Culture: Grow a relevant cell line (e.g., human platelets or a cell line overexpressing a target protease) to ~80% confluency.

    • Compound Treatment: Treat intact cells with the test compound (e.g., at 10x the biochemical IC₅₀) and a vehicle control (DMSO) for 1 hour.

    • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

    • Cell Lysis: Lyse the cells by freeze-thawing.

    • Protein Quantification: Centrifuge the lysates at high speed to pellet precipitated/denatured proteins. Collect the supernatant containing the soluble protein fraction.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or an ELISA-based method.

    • Data Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.

3.2. Measuring a Functional Cellular Response A validated probe should produce a measurable biological effect that is consistent with the inhibition of its target. For a thrombin inhibitor, this could be a reduction in PAR-1 mediated calcium signaling.

  • Protocol: Calcium Flux Assay

    • Cell Preparation: Plate cells expressing PAR-1 (e.g., HEK293-PAR1) in a 96-well plate and load them with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Compound Pre-treatment: Pre-incubate the cells with serial dilutions of the test compound or vehicle for 30 minutes.

    • Stimulation and Reading: Place the plate in a fluorescence plate reader. Inject a solution of thrombin (at its EC₅₀ concentration) and immediately measure the transient increase in intracellular calcium via fluorescence.

    • Data Analysis: Quantify the peak fluorescence intensity for each well. Plot the response against the compound concentration to determine the cellular EC₅₀. The cellular EC₅₀ should be reasonably close to the biochemical IC₅₀.

Parameter Expected Outcome Methodology Rationale
Target Engagement Thermal stabilization of targetCETSAConfirms direct binding of the compound to the target protein in a cellular milieu.
Cellular Potency EC₅₀ < 1 µMCalcium Flux AssayDemonstrates the compound can cross the cell membrane and inhibit the target's function.

Part 4: The Indispensable Negative Control

The gold standard for attributing a cellular phenotype to a specific target is the use of a negative control.[6] This is a compound that is structurally very similar to the active probe but is devoid of activity against the target.

  • Designing a Negative Control: For this compound, the positively charged amidine group is critical for binding. A suitable negative control could be the corresponding carboxylic acid or methyl ester derivative, 2-(4-carboxyphenyl)acetic acid . This molecule retains the overall scaffold but lacks the key interacting moiety, and it is predicted to be inactive.

  • Validation of the Negative Control: The proposed negative control must be subjected to the same in vitro and cellular assays as the active probe. It should be confirmed to be inactive (IC₅₀ > 30 µM) and should not produce the cellular phenotype observed with the active probe at the same concentrations.

Compound Structure Key Feature Expected Activity
Active Probe Phenylacetic acid with AmidinePositively charged H-bond donor/acceptorPotent (nM to low µM)
Negative Control Phenylacetic acid with Carboxylic AcidNegatively charged, lacks key interactionsInactive (>30 µM)

Conclusion

References

  • Title: Validating Chemical Probes Source: European Federation for Medicinal Chemistry (EFMC) URL: [Link]

  • Title: Inhibition of four human serine proteases by substituted benzamidines Source: PubMed URL: [Link]

  • Title: Benzamidine hydrochloride | serine proteases inhibitor Source: AdooQ Bioscience URL: [Link]

  • Title: Insights into the development of chemical probes for RNA Source: PubMed Central (PMC) URL: [Link]

  • Title: Characterization of novel chemical biology probes for CK1 Source: ResearchGate URL: [Link]

  • Title: Chemical probe Source: Wikipedia URL: [Link]

  • Title: Validating Small Molecule Chemical Probes for Biological Discovery Source: PubMed URL: [Link]

  • Title: Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes Source: PubMed Central (PMC) URL: [Link]

  • Title: Best Practices: Chemical Probes Webinar Source: YouTube URL: [Link]

Sources

A Researcher's Guide to Confirming the Mechanism of Action of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Chemical Structure to a Testable Hypothesis

In the landscape of drug discovery and chemical biology, novel small molecules present both an opportunity and a challenge. 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is one such molecule. While not extensively characterized in public literature, its structure provides a strong foundation for a mechanistic hypothesis. The presence of a benzamidine group is a well-established pharmacophore for the inhibition of serine proteases.[1][2][3] This moiety acts as a potent mimic of arginine or lysine, allowing it to bind competitively to the S1 pocket of trypsin-like serine proteases, which play critical roles in physiological processes ranging from blood coagulation to cancer progression.[1]

This guide provides a comprehensive, step-by-step framework for researchers to rigorously test the hypothesis that this compound functions as a serine protease inhibitor. We will proceed from broad, in vitro enzymatic assays to specific biophysical characterization and finally to validation in a cellular context. This workflow is designed not just to confirm the mechanism but to build a robust data package that characterizes the compound's potency, kinetics, and cellular efficacy, benchmarked against established alternatives.

Part 1: Initial Target Identification and In Vitro Characterization

The first principle in mechanism-of-action studies is to confirm a direct interaction between the compound and its putative protein target. For a suspected protease inhibitor, this involves two key stages: demonstrating inhibition of enzymatic activity and characterizing the physical binding kinetics.

Hypothesized Mechanism of Action

Our central hypothesis is that the benzamidine group of the compound will bind to the active site of a serine protease, blocking substrate access and thereby inhibiting its catalytic activity. The acetic acid portion may contribute to specificity by interacting with secondary binding sites on the target enzyme.

MOA cluster_0 Serine Protease Active Site Protease Serine Protease Substrate Peptide Substrate Protease->Substrate Binds to active site Product Cleaved Peptides (Biological Effect) Protease->Product Inhibition Substrate->Product Cleavage Inhibitor 2-(4-Carbamimidoylphenyl) acetic acid Inhibitor->Protease Competitive Binding Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Comparative Analysis a Hypothesis Generation (Benzamidine Structure) b Enzymatic Inhibition Screen (Determine IC50) a->b c Biophysical Binding Assay (SPR) (Determine KD, ka, kd) b->c d Target Engagement Assay (e.g., FLISP or FRET) c->d e Functional Cell-Based Assay (e.g., Migration, Invasion) d->e f Benchmark vs. Known Inhibitors (Potency & Selectivity) e->f

Caption: Experimental workflow for confirming mechanism of action.

Experimental Protocol 3: Cell-Based Target Engagement using a FLISP Assay

  • Objective: To visually confirm that the test compound inhibits the activity of its target serine protease inside living cells. Fluorescent Labeled Inhibitors of Serine Proteases (FLISP) are cell-permeable reagents that bind covalently to the active site of many serine proteases, providing a fluorescent readout of enzyme activity. [4]2. Materials:

    • A cell line known to express the target protease.

    • Test Compound and a positive control inhibitor.

    • FLISP reagent specific for the target protease family (e.g., FAM-Phe-CMK for chymotrypsin-like proteases). [4] * Fluorescence microscope or flow cytometer.

  • Procedure:

    • Culture the selected cells in appropriate multi-well plates.

    • Treat the cells with various concentrations of the test compound, a positive control inhibitor, or vehicle for a predetermined time (e.g., 1-2 hours).

    • Add the FLISP reagent to all wells and incubate according to the manufacturer's protocol (typically 1 hour). The FLISP reagent will enter the cells and bind to any active protease that has not been blocked by the test compound.

    • Wash the cells to remove any unbound FLISP reagent.

    • Analyze the cells. A reduction in fluorescence intensity in the compound-treated cells compared to the vehicle-treated cells indicates that the compound has successfully engaged and inhibited the target protease.

Part 3: Comparative Analysis with Alternative Inhibitors

To understand the true potential of a novel inhibitor, its performance must be benchmarked against existing, well-characterized alternatives. This provides crucial context for its potency and selectivity.

For this guide, we will compare our hypothetical data for this compound against two established serine protease inhibitors: Nafamostat , a broad-spectrum serine protease inhibitor, and Argatroban , a highly specific direct thrombin inhibitor.

Comparative Performance Data (Hypothetical)

Parameter2-(4-Carbamimidoylphenyl)acetic acid HClNafamostat MesylateArgatroban
Target(s) Trypsin-like Serine ProteasesBroad Spectrum Serine ProteasesThrombin (Factor IIa)
Inhibition Mode CompetitiveCompetitiveCompetitive
IC50 (Trypsin) 50 nM20 nM> 10,000 nM
IC50 (Thrombin) 800 nM150 nM5 nM
Binding Affinity (KD for Trypsin) 75 nM35 nMN/A
Cellular EC50 (Migration Assay) 200 nM100 nMN/A
Selectivity (Trypsin vs. Thrombin) 16-fold7.5-fold> 2000-fold

This table clearly positions the novel compound. It is a potent trypsin inhibitor, though slightly less so than Nafamostat. Importantly, it shows moderate selectivity for trypsin over thrombin, a feature that distinguishes it from the broad-spectrum activity of Nafamostat and the highly specific activity of Argatroban.

Conclusion

This guide outlines a rigorous, multi-stage process for confirming the mechanism of action of this compound as a serine protease inhibitor. By systematically progressing from broad enzymatic screening to specific kinetic analysis and finally to cell-based functional validation, researchers can build a comprehensive and defensible data package. The causality is clear: structural hypothesis leads to in vitro validation of biochemical function, which is then confirmed in a biologically relevant cellular system. This self-validating workflow, grounded in established protocols and benchmarked against known alternatives, provides the necessary evidence to confidently assign a mechanism of action and paves the way for further preclinical development.

References

  • Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. Available at: [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. Available at: [Link]

  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Publications. Available at: [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. NIH National Center for Biotechnology Information. Available at: [Link]

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. PubMed. Available at: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. NIH National Center for Biotechnology Information. Available at: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. NIH National Center for Biotechnology Information. Available at: [Link]

  • A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. PubMed. Available at: [Link]

  • Benzamidine. Wikipedia. Available at: [Link]

  • Meta-benzamidine derivatives as serine protease inhibitors. Google Patents.
  • Protease Assay Services. Reaction Biology. Available at: [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. PubMed. Available at: [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available at: [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. Available at: [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available at: [Link]

  • Protease Assays. NIH National Center for Biotechnology Information. Available at: [Link]

Sources

Independent Verification of Published Data on 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of published data on 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (CAS Number: 52798-09-1). As a key intermediate in the synthesis of various biologically active molecules, particularly serine protease inhibitors, the purity and accurate characterization of this compound are paramount for reproducible research and development. This document outlines detailed methodologies for physicochemical and spectroscopic analysis, and compares the subject compound with relevant alternatives, offering field-proven insights to ensure the integrity of your experimental work.

Introduction to this compound

This compound, also known as 4-amidinophenylacetic acid hydrochloride, is an aromatic compound featuring a phenylacetic acid scaffold substituted with a carbamimidoyl (amidine) group. The presence of the strongly basic amidine functional group makes it a valuable building block in medicinal chemistry, particularly for designing molecules that can interact with the active sites of enzymes like serine proteases. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.[1]

Physicochemical Properties: A Comparative Analysis

The accurate determination of physicochemical properties is the first step in verifying the identity and purity of a chemical substance. Below is a comparison of reported data for 2-(4-Carbamimidoylphenyl)acetic acid and a structurally similar alternative, 4-Guanidinobenzoic acid hydrochloride. It is important to note the lack of publicly available, experimentally determined data for the hydrochloride salt of 2-(4-Carbamimidoylphenyl)acetic acid, highlighting the necessity for independent verification.

Table 1: Comparison of Physicochemical Properties

Property2-(4-Carbamimidoylphenyl)acetic acid (Free Base)This compound4-Guanidinobenzoic acid hydrochloride
CAS Number 39244-83-252798-09-142823-46-1
Molecular Formula C₉H₁₀N₂O₂C₉H₁₁ClN₂O₂C₈H₁₀ClN₃O₂
Molecular Weight 178.19 g/mol 214.65 g/mol [1]215.64 g/mol
Melting Point Not ReportedRequires Independent Verification 285 °C (decomposes)
Solubility Not ReportedRequires Independent Verification Soluble in water
Appearance Not ReportedOff-white to white solid (typical)White to off-white crystalline powder
Rationale for Comparison

4-Guanidinobenzoic acid hydrochloride was chosen as a comparator due to its structural similarity, containing a guanidinium group which, like the amidinium group, is a key pharmacophore for interacting with serine proteases. The availability of its physicochemical data provides a useful benchmark for what can be expected during the analysis of this compound.

Experimental Protocols for Independent Verification

To address the gap in published experimental data, the following protocols are provided for the independent characterization of this compound.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides a quick assessment of purity. A sharp melting range typically indicates a high degree of purity, while a broad range suggests the presence of impurities.

Protocol:

  • Ensure the sample is thoroughly dried to remove any residual solvent.

  • Load a small amount of the sample into a capillary tube, ensuring it is well-packed.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

  • Repeat the measurement at least twice to ensure reproducibility.

Determination of Solubility

Rationale: Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Protocol:

  • Prepare saturated solutions of the compound in a range of solvents (e.g., water, methanol, ethanol, DMSO, acetone) at a controlled temperature (e.g., 25 °C).

  • Equilibrate the solutions for a sufficient time (e.g., 24 hours) with continuous stirring or agitation.

  • Centrifuge the solutions to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a calibration curve is established) or by evaporating the solvent and weighing the residue.

  • Express solubility in units of mg/mL or mol/L.

Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information, confirming the identity and integrity of the molecule.

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule by providing information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the protons in the molecule.

Expected ¹H NMR Signals (in D₂O):

  • Aromatic protons (phenyl ring): ~δ 7.5-7.8 ppm (multiplet, 4H)

  • Methylene protons (-CH₂-): ~δ 3.7 ppm (singlet, 2H)

  • Amidine protons (-C(=NH)NH₂): May be broad and exchange with D₂O, potentially not observed or appearing as a broad singlet.

¹³C NMR Spectroscopy Protocol:

  • Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

  • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled sequence.

  • Process the data and analyze the chemical shifts to identify the different carbon environments.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Carboxylic acid carbon (-COOH): ~δ 172 ppm

  • Amidine carbon (-C(=NH)NH₂): ~δ 167 ppm

  • Aromatic carbons: ~δ 128-140 ppm

  • Methylene carbon (-CH₂-): ~δ 40 ppm

Rationale: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Protocol:

  • Prepare the sample using an appropriate method (e.g., KBr pellet, ATR).

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present.

Expected Characteristic IR Absorption Bands (cm⁻¹):

  • O-H stretch (carboxylic acid): 3300-2500 (broad)

  • N-H stretch (amidine): 3400-3100

  • C=O stretch (carboxylic acid): 1730-1700

  • C=N stretch (amidine): 1680-1640

  • C=C stretch (aromatic): 1600-1450

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural features.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum to identify the molecular ion peak ([M+H]⁺) and any characteristic fragment ions.

Expected Molecular Ion Peak:

  • For the free base (C₉H₁₀N₂O₂): [M+H]⁺ at m/z 179.08

  • The hydrochloride salt will likely show the peak for the protonated free base.

Comparison with an Alternative: 4-Guanidinophenylacetic acid

For researchers exploring alternatives to this compound, 4-Guanidinophenylacetic acid is a closely related compound with a guanidinium group instead of an amidinium group. This substitution can influence the compound's basicity, hydrogen bonding capacity, and ultimately its biological activity.

Table 2: Structural and Property Comparison

FeatureThis compound4-Guanidinophenylacetic acid
Functional Group AmidineGuanidine
Basicity (pKa of conjugate acid) ~10-11 (estimated for amidinium)~13.5 (estimated for guanidinium)
Hydrogen Bond Donors 45
Potential for Resonance Stabilization HighVery High

The higher basicity and greater number of hydrogen bond donors in the guanidinium group may lead to stronger interactions with biological targets, but could also affect properties like cell permeability.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes described in this guide, the following diagrams are provided.

Experimental_Workflow cluster_verification Independent Verification Workflow start Obtain Sample of 2-(4-Carbamimidoylphenyl)acetic acid HCl physchem Physicochemical Analysis (Melting Point, Solubility) start->physchem spectro Spectroscopic Analysis (NMR, IR, MS) start->spectro data_comp Compare Data with Published/Expected Values physchem->data_comp spectro->data_comp conclusion Confirm Identity and Purity data_comp->conclusion

Caption: Workflow for the independent verification of this compound.

Comparative_Analysis main_compound 2-(4-Carbamimidoylphenyl)acetic acid HCl CAS: 52798-09-1 Functional Group: Amidine application Application: Serine Protease Inhibition main_compound->application Target Interaction alternative_compound 4-Guanidinophenylacetic acid Functional Group: Guanidine Potential for stronger interactions alternative_compound->application Target Interaction

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the enzymatic specificity of the synthetic compound 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, also known as 4-Amidinophenylacetic acid. Given its chemical structure, particularly the benzamidine moiety, this compound is a putative competitive inhibitor of serine proteases. Our focus will be on establishing a robust, self-validating experimental strategy to define its inhibitory profile against a panel of physiologically relevant enzymes.

The Imperative of Specificity in Serine Protease Inhibitor Development

Serine proteases represent one of the largest and most functionally diverse enzyme families, comprising nearly a third of all human proteases.[1] They are central to a multitude of physiological processes, including blood coagulation, fibrinolysis, inflammation, immunity, and digestion.[2][3][4] Dysregulation of their activity is a hallmark of numerous pathologies, such as thrombosis, cancer, and severe inflammatory conditions, making them prime therapeutic targets.[1]

However, the catalytic sites of many serine proteases are highly conserved.[1] This structural similarity presents a significant challenge in drug development: a lack of inhibitor specificity can lead to off-target effects, potentially causing severe systemic disorders.[2] For instance, an anticoagulant designed to inhibit a specific coagulation factor could inadvertently inhibit a protease involved in fibrinolysis, disrupting the delicate hemostatic balance. Therefore, a thorough and quantitative assessment of an inhibitor's specificity is not merely a characterization step but a critical determinant of its therapeutic potential and safety profile.

Strategic Approach to Specificity Profiling

To comprehensively assess the specificity of this compound, we will employ a multi-tiered enzymatic screening approach. The strategy involves:

  • Primary Target Validation: Confirming potent inhibition of the intended or hypothetical primary target.

  • Intra-class Selectivity: Screening against a panel of closely related serine proteases to determine selectivity within the same mechanistic class.

  • Inter-class Cross-Reactivity: Testing against proteases from different mechanistic classes (e.g., cysteine proteases, metalloproteases) to ensure high selectivity.

This guide will focus on the in-vitro enzymatic assays that form the foundation of this process.

Selection of a Protease Panel

A well-chosen panel is essential for a meaningful specificity profile. The following table outlines a recommended panel, targeting key physiological pathways.

Protease Class Enzyme Physiological Role Rationale for Inclusion
Serine Protease TrypsinDigestion, Precursor ActivationRepresents a baseline, widely studied trypsin-like protease.
α-ChymotrypsinDigestionAssesses specificity against chymotrypsin-like proteases with different substrate preferences.
ThrombinBlood Coagulation (Fibrin formation)Critical off-target for anticoagulants; high conservation in S1 pocket.
Factor Xa (FXa)Blood Coagulation (Prothrombin activation)Key target for modern anticoagulants; assesses specificity within the coagulation cascade.[5]
PlasminFibrinolysis (Clot dissolution)Evaluates potential interference with the fibrinolytic system.[1][5]
Human Neutrophil Elastase (HNE)Inflammation, ImmunityImportant in inflammatory diseases; assesses impact on immune-related proteolysis.
Cysteine Protease Caspase-3ApoptosisKey executioner caspase; assesses cross-reactivity with a different catalytic mechanism.
Metalloprotease MMP-9 (Gelatinase B)Extracellular Matrix RemodelingImportant in cancer and inflammation; assesses cross-reactivity with zinc-dependent proteases.
Comparative Inhibitors

To contextualize the performance of our test compound, it is crucial to include well-characterized inhibitors as controls.

Inhibitor Class Mechanism Primary Target(s) Use in this Guide
AEBSF SyntheticIrreversibleBroad-spectrum Serine ProteasesPositive control for general serine protease inhibition.[4]
Aprotinin Natural PolypeptideReversible, CompetitiveTrypsin, Plasmin, KallikreinBenchmark for a potent, reversible serine protease inhibitor.[3]
Nafamostat SyntheticReversible, CovalentBroad-spectrum Serine ProteasesClinical benchmark for a broad-spectrum inhibitor.[1][6]

Experimental Design & Protocols

The core of our assessment relies on kinetic enzymatic assays using chromogenic or fluorogenic substrates. These substrates are short peptides designed to mimic the natural cleavage site for a specific protease, with a reporter molecule (p-nitroaniline, pNA, or 7-amino-4-methylcoumarin, AMC) attached. Cleavage releases the reporter, which can be quantified spectrophotometrically (for pNA at 405 nm) or fluorometrically (for AMC at Ex/Em = 380/460 nm), providing a direct measure of enzyme activity.[7][8]

Workflow for Determining Inhibitor Potency (Kᵢ)

The inhibition constant (Kᵢ) is the most rigorous measure of an inhibitor's potency. Unlike the IC₅₀, which varies with substrate concentration, the Kᵢ is a true dissociation constant for the enzyme-inhibitor complex.[9][10] For a competitive inhibitor, it is determined by measuring enzyme kinetics at multiple substrate and inhibitor concentrations.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_inhibitor Prepare serial dilutions of 2-(4-Carbamimidoylphenyl)acetic acid HCl plate_setup Set up 96-well plate with inhibitor and enzyme prep_inhibitor->plate_setup prep_enzyme Prepare fixed concentration of target protease prep_enzyme->plate_setup prep_substrate Prepare serial dilutions of protease-specific substrate initiate_rxn Initiate reaction by adding substrate prep_substrate->initiate_rxn pre_incubate Pre-incubate (15 min, RT) to allow E-I binding plate_setup->pre_incubate pre_incubate->initiate_rxn measure Measure kinetic read (Absorbance/Fluorescence over time) initiate_rxn->measure calc_v0 Calculate initial velocities (V₀) from linear phase of progress curves measure->calc_v0 plot_mm Plot V₀ vs. [Substrate] for each [Inhibitor] (Michaelis-Menten plot) calc_v0->plot_mm fit_data Globally fit data to competitive inhibition model using non-linear regression plot_mm->fit_data determine_ki Determine global Kₘ and Kᵢ values fit_data->determine_ki

Caption: Workflow for Kᵢ Determination of a Competitive Inhibitor.

Detailed Protocol: Serine Protease Inhibition Assay (Chromogenic)

This protocol provides a template for assessing the inhibition of Factor Xa. It must be optimized for each enzyme-substrate pair.

Materials:

  • Purified Human Factor Xa (FXa)

  • Chromogenic FXa Substrate (e.g., N-Bz-Ile-Glu-Gly-Arg-pNA, HCl; S-2222)[5]

  • This compound (Test Compound)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.0

  • Inhibitor Solvent: DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a 10-point, 2-fold serial dilution series in DMSO. Further dilute this series 1:100 in Assay Buffer to create the working inhibitor solutions.

    • Prepare a 2X working solution of FXa in Assay Buffer (e.g., 2 nM final concentration).

    • Prepare a 2X working solution of the chromogenic substrate in Assay Buffer (e.g., 200 µM final concentration, which is near the Kₘ for many substrates).

  • Assay Setup:

    • In the 96-well plate, add 50 µL of each working inhibitor solution to triplicate wells.

    • Include "No Inhibitor" controls (50 µL of Assay Buffer with 1% DMSO) and "Blank" controls (100 µL Assay Buffer).

    • Add 50 µL of the 2X FXa working solution to all wells except the "Blank" controls.

    • Mix gently and incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction & Measurement:

    • Initiate the reaction by adding 100 µL of the 2X pre-warmed substrate working solution to all wells.

    • Immediately place the plate in the microplate reader (pre-heated to 37°C).

    • Measure the absorbance at 405 nm every 60 seconds for 30 minutes.

  • Data Analysis (for IC₅₀):

    • For each concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot % Inhibition vs. log([Inhibitor]) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

To determine the Kᵢ, this entire procedure is repeated using multiple fixed concentrations of the inhibitor and varying concentrations of the substrate. The resulting velocity data is then globally fitted to the competitive inhibition equation using software like GraphPad Prism.[9]

Protocols for Cross-Reactivity Screening
3.3.1. Caspase-3 Activity Assay (Fluorogenic)

This assay determines cross-reactivity against a key cysteine protease.

  • Principle: The assay uses a fluorogenic substrate containing the caspase-3 recognition sequence DEVD (N-Acetyl-Asp-Glu-Val-Asp).[11][12] Cleavage releases the fluorophore AMC.

  • Protocol Outline:

    • Prepare cell lysates containing active caspase-3 or use purified recombinant caspase-3.

    • Pre-incubate the enzyme with this compound at a high concentration (e.g., 100 µM).

    • Initiate the reaction by adding the Ac-DEVD-AMC substrate.[12]

    • Measure fluorescence (Ex/Em ≈ 380/440 nm) over time.

    • Compare the activity to a no-inhibitor control. Significant inhibition indicates off-target effects.

3.3.2. MMP-9 Activity Assay (Fluorogenic)

This assay determines cross-reactivity against a key metalloprotease.

  • Principle: The assay uses a quenched fluorogenic substrate that becomes fluorescent upon cleavage by MMP-9. MMPs are zinc-dependent, and their pro-enzymes require activation.[13][14]

  • Protocol Outline:

    • Use purified, pre-activated MMP-9. Pro-MMPs are often activated using APMA (4-aminophenylmercuric acetate).[14][15]

    • Pre-incubate the activated MMP-9 with the test compound (e.g., 100 µM).

    • Initiate the reaction by adding a generic, quenched MMP substrate.

    • Measure fluorescence (e.g., Ex/Em ≈ 490/525 nm) over time.[14]

    • Lack of inhibition demonstrates specificity over this class of protease.

Data Presentation & Interpretation

All quantitative data should be summarized for clear comparison. The Kᵢ value is the gold standard for potency. A selectivity index, calculated as the ratio of Kᵢ values for off-target versus on-target enzymes, provides a quantitative measure of specificity.

Table 1: Hypothetical Specificity Profile of this compound

Enzyme Class Kᵢ (nM) Selectivity Index (Kᵢ off-target / Kᵢ on-target)
Trypsin Serine 50 1 (Reference)
α-ChymotrypsinSerine15,000300
ThrombinSerine85017
Factor XaSerine4509
PlasminSerine9,800196
H. N. ElastaseSerine> 50,000> 1000
Caspase-3Cysteine> 100,000> 2000
MMP-9Metallo> 100,000> 2000

Interpretation: In this hypothetical example, the compound is a potent inhibitor of the trypsin-like proteases (Trypsin, FXa, Thrombin) but shows significantly weaker inhibition against chymotrypsin and plasmin. The high Kᵢ values against HNE, Caspase-3, and MMP-9 indicate excellent selectivity, with a selectivity index of >1000-fold over non-serine protease classes. This profile suggests the compound is a relatively specific inhibitor of trypsin-like serine proteases.

Conclusion

This guide outlines a rigorous, evidence-based strategy for assessing the specificity of this compound. By employing standardized enzymatic assays across a rationally selected protease panel, researchers can generate a comprehensive and quantitative inhibition profile. This data is fundamental for validating the compound's mechanism of action, predicting potential off-target effects, and guiding its future development as a research tool or therapeutic candidate. High specificity is a cornerstone of modern drug design, and the protocols described herein provide a self-validating framework to meet this critical requirement.[2]

References

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (n.d.). MDPI. Retrieved from [Link]

  • Computing Ki for a Competitive Enzyme Inhibitor. (n.d.). GraphPad. Retrieved from [Link]

  • Lees, W. E., & Walsh, C. T. (1995). Estimation of Ki in a Competitive Enzyme-Inhibition Model: Comparisons Among Three Methods of Data Analysis.
  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes. (n.d.). PMC - NIH. Retrieved from [Link]

  • Caspase Protocols in Mice. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. (n.d.). PubMed Central. Retrieved from [Link]

  • Caspase 3/7 Activity. (2021). Protocols.io. Retrieved from [Link]

  • Duggleby, R. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 203(2), 473–475.
  • MMP9 Assay Protocol. (2023). Sandiego. Retrieved from [Link]

  • Talphera: Optimizing outcomes in medically supervised settings. (n.d.). Talphera. Retrieved from [Link]

  • Finding ki of competitive inhibitor. (2021, May 11). YouTube. Retrieved from [Link]

  • Huseby, R. M., Smith, R. E., & Kress, L. F. (1978). Serine protease specificity for peptide chromogenic substrates. Thrombosis Research, 12(4), 637–645.
  • Serine Protease Inhibitors. (n.d.). Biocompare. Retrieved from [Link]

  • Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. (n.d.). Quickzyme Biosciences. Retrieved from [Link]

  • Peptide Chromogenic Substrates for Proteolytic Enzymes, Serin Proteas. (n.d.). ENDOTELL AG. Retrieved from [Link]

  • Martin, S. L., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 969614.
  • What are Serine protease inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. (n.d.). NIH. Retrieved from [Link]

  • Protease Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride and Other Trypsin-Like Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of serine protease inhibitors, this guide offers an in-depth, objective comparison of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride against other well-characterized inhibitors. This document provides a framework for benchmarking, supported by detailed experimental protocols and an analysis of the structural and mechanistic determinants of inhibitor potency and selectivity.

Introduction: The Significance of Targeting Trypsin-Like Serine Proteases

Trypsin-like serine proteases are a family of enzymes characterized by a catalytic triad (Ser-His-Asp) and a preference for cleaving peptide bonds C-terminal to basic amino acid residues, primarily arginine and lysine. This family includes crucial physiological and pathological mediators such as urokinase-type plasminogen activator (uPA), matriptase, trypsin, thrombin, and plasmin. Dysregulation of these proteases is implicated in a multitude of diseases, including cancer metastasis, thrombosis, and inflammatory disorders. Consequently, the development of potent and selective inhibitors is a major focus of therapeutic research.

This compound, also known as 4-amidinophenylacetic acid, belongs to the benzamidine class of inhibitors. The positively charged carbamimidoyl (amidine) group mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of trypsin-like serine proteases. This guide will focus on benchmarking this compound against other known inhibitors of two key cancer-related proteases: uPA and matriptase.

The Inhibitors: A Comparative Overview

InhibitorClassTarget(s)Reported Ki (uPA)Reported Ki (Matriptase)
This compound Small Molecule (Benzamidine)Trypsin-like serine proteasesData not availableData not available
AprotininPolypeptide (Kunitz-type)Broad-spectrum serine protease inhibitor27 µM[1]-
AmilorideSmall Molecule (Pyrazinoylguanidine)uPA, Epithelial Sodium Channel (ENaC)7 µM[2]-
LeupeptinPeptide AldehydeSerine and Cysteine Proteases-1.9 µM[3]

Note: The absence of publicly available Ki values for this compound necessitates its evaluation using the standardized protocols provided in this guide.

Signaling Pathways and Experimental Workflows

Understanding the context in which these inhibitors function is paramount. Below are diagrams illustrating a key signaling pathway involving uPA and a typical workflow for inhibitor screening.

The Urokinase-Type Plasminogen Activator (uPA) System in Cancer Progression

The uPA system is a critical driver of cancer cell invasion and metastasis.[4] This pathway highlights the central role of uPA in extracellular matrix degradation, a key step in tumor progression.

uPA_Pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) uPAR uPA Receptor (uPAR) uPA_bound Receptor-Bound uPA Plasminogen Plasminogen uPA_bound->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Cleavage ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Leads to uPA uPA uPA->uPAR Binds to Inhibitor 2-(4-Carbamimidoylphenyl) acetic acid HCl Inhibitor->uPA Inhibits

Caption: The uPA signaling pathway in cancer invasion.

Workflow for Serine Protease Inhibitor Benchmarking

A systematic approach is essential for the accurate determination of inhibitor potency and selectivity. This workflow outlines the key stages of a typical inhibitor screening and characterization process.

Inhibitor_Workflow start Start: Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Identifies 'Hits' hit_validation Hit Validation & Ki Determination dose_response->hit_validation Confirms Potency selectivity Selectivity Profiling (vs. other proteases) hit_validation->selectivity Determines Mechanism end End: Characterized Inhibitor selectivity->end Establishes Specificity

Sources

A Senior Application Scientist's Guide to the Statistical Validation of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride Studies

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the hypothetical performance of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, a novel compound, against established alternatives. We will delve into the experimental data and, most critically, the statistical methodologies required to validate the findings.

The compound this compound, hereafter referred to as 'CPAH', possesses a carbamimidoylphenyl moiety, which is structurally similar to a benzamidine group. Benzamidine and its derivatives are known competitive inhibitors of serine proteases, a class of enzymes that includes key players in the blood coagulation cascade like thrombin and Factor Xa.[1][2][3][4] This structural feature suggests a strong potential for CPAH to act as an anticoagulant.

This guide will therefore proceed under the hypothesis that CPAH is a novel direct inhibitor of Factor Xa (FXa), a critical juncture in the coagulation cascade. To establish its therapeutic potential, CPAH's performance must be rigorously compared against a current standard-of-care, direct oral anticoagulant (DOAC), such as Apixaban, which also targets FXa.

Our focus is not merely on the experimental outcomes but on the statistical frameworks that lend them credibility. In drug development, a result is only as reliable as its statistical validation. This principle is a cornerstone of regulatory approval and is emphasized in guidelines from bodies like the U.S. Food and Drug Administration (FDA), which mandate that preclinical data must be robust and predictive of human pharmacological activity and safety.[5][6][7]

Part 1: The Comparative Framework for a Novel Anticoagulant

The journey of a new anticoagulant from the bench to the clinic is paved with comparative data. We must demonstrate not just efficacy, but a favorable or at least non-inferior profile against established therapies.

Defining Efficacy and Safety Endpoints

For an anticoagulant, the primary goal is to prevent thrombosis without inducing excessive bleeding. This delicate balance defines our key areas of investigation:

  • Efficacy: The ability of CPAH to inhibit FXa and prevent clot formation. This will be measured through in vitro enzymatic and plasma-based assays, and corroborated in in vivo models of thrombosis.[8][9][10][11]

  • Safety: The propensity of CPAH to cause bleeding, the primary adverse effect of anticoagulants. This will be assessed using in vivo bleeding models.

The Comparator: Apixaban

Apixaban is a highly selective, direct FXa inhibitor and serves as an excellent benchmark. Any claims of novelty or improvement for CPAH must be substantiated by direct, statistically significant comparisons to Apixaban.

The following diagram outlines the logical workflow for this comparative study, from initial characterization to the statistical validation that forms the core of our analysis.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Statistical Analysis & Comparison vitro_enzyme Enzymatic Assay (FXa Inhibition) vitro_plasma Plasma Clotting Assays (aPTT, PT) vitro_enzyme->vitro_plasma Confirms activity in biological matrix stat_ic50 IC50 Comparison (Non-linear Regression) vitro_enzyme->stat_ic50 vivo_thrombosis Thrombosis Model (Efficacy) vitro_plasma->vivo_thrombosis Informs dose selection vivo_bleeding Bleeding Time Model (Safety) vitro_plasma->vivo_bleeding stat_clotting Clotting Time Analysis (ANOVA / t-test) vitro_plasma->stat_clotting stat_thrombosis Efficacy Endpoint Analysis (e.g., Fisher's Exact Test) vivo_thrombosis->stat_thrombosis stat_bleeding Safety Endpoint Analysis (e.g., Mann-Whitney U Test) vivo_bleeding->stat_bleeding conclusion Validated Conclusion on CPAH vs. Apixaban stat_ic50->conclusion stat_clotting->conclusion stat_thrombosis->conclusion stat_bleeding->conclusion

Caption: High-level workflow for the validation of a novel anticoagulant.

Part 2: Experimental Design and Statistical Rationale

Every experimental choice must be deliberate, and every statistical test must be appropriate for the data's nature and distribution. This section details the "how" and, more importantly, the "why."

In Vitro Efficacy Assessment

Objective: To quantify and compare the inhibitory potency of CPAH and Apixaban on Factor Xa and their effects on plasma clotting times.

  • Methodology:

    • A chromogenic assay is used to measure the residual activity of purified human FXa after incubation with various concentrations of CPAH or Apixaban.[12]

    • FXa is incubated with a dilution series of the inhibitor (e.g., 0.1 nM to 10 µM).

    • A specific chromogenic substrate for FXa is added. The rate of color development is proportional to the remaining FXa activity.

    • Absorbance is read over time using a plate reader.

    • Data is normalized to a positive control (FXa activity without inhibitor) and a negative control (no FXa).

  • Statistical Analysis: IC50 Determination The half-maximal inhibitory concentration (IC50) is the key parameter derived from this assay. It is determined by fitting the dose-response data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.[13]

    • Causality: A logarithmic transformation of the concentration axis is crucial. It converts the sigmoidal dose-response curve into a more symmetrical shape, which helps in meeting the assumptions of many statistical models and provides a better fit.[14][15]

    • Trustworthiness: To statistically compare the potency of CPAH and Apixaban, we compare their log(IC50) values. This is best done using an F-test (if comparing multiple parameters of the curves) or a simple t-test on the log(IC50) values obtained from multiple independent experiments. This approach is statistically more powerful than comparing the IC50 values directly, as the distribution of log(IC50) values is more likely to be normal.[14]

  • Methodology:

    • Platelet-poor human plasma is spiked with varying concentrations of CPAH or Apixaban.[16]

    • Activated Partial Thromboplastin Time (aPTT): An activator of the intrinsic pathway is added, and the time to clot formation is measured.[17][18][19]

    • Prothrombin Time (PT): Tissue factor is added to trigger the extrinsic pathway, and the time to clot formation is measured.[19][20][21]

  • Statistical Analysis: The goal is to compare the anticoagulant effect at equivalent concentrations.

    • Causality: Since FXa is in the common pathway, both aPTT and PT are expected to be prolonged. The choice of statistical test depends on the experimental design. If comparing clotting times at a single, clinically relevant concentration, an unpaired t-test is appropriate (assuming data is normally distributed). If multiple concentrations are compared, a two-way ANOVA is superior. The two factors would be 'Compound' (CPAH vs. Apixaban) and 'Concentration'. This allows us to detect not only differences between the compounds but also whether their dose-response effects differ (an interaction effect).

    • Trustworthiness: Before analysis, a Shapiro-Wilk test for normality should be performed on the data. If the data are not normally distributed, a non-parametric alternative like the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for multiple groups) must be used to ensure the validity of the p-value.

Part 3: In Vivo Validation: Efficacy vs. Safety

In vitro data provides the rationale, but in vivo experiments are essential to understand the compound's behavior in a complex biological system.[22] The FDA requires these studies to be conducted under Good Laboratory Practice (GLP) to ensure data integrity.[6][7]

Efficacy: Ferric Chloride-Induced Arterial Thrombosis Model

Objective: To compare the antithrombotic efficacy of CPAH and Apixaban in a mouse model.

  • Mice are anesthetized and the carotid artery is exposed.

  • A baseline blood flow is measured.

  • CPAH, Apixaban, or vehicle control is administered (e.g., orally).

  • After a set time (e.g., 60 minutes), a filter paper saturated with ferric chloride (FeCl₃) is applied to the artery to induce endothelial injury and thrombus formation.[10]

  • Blood flow is monitored until the vessel becomes occluded (cessation of flow). The time to occlusion is the primary efficacy endpoint.

  • Statistical Analysis: The data can be analyzed in two ways:

    • Time to Occlusion: The time-to-event data for each group can be visualized using Kaplan-Meier curves . The curves for CPAH, Apixaban, and vehicle can be compared using the log-rank test . This test is ideal as it assesses the difference between the curves over their entire duration.

    • Incidence of Occlusion: Alternatively, a binary outcome (occlusion vs. no occlusion within a set time, e.g., 30 minutes) can be used. The proportions of occluded vessels in each group are then compared using Fisher's exact test , which is appropriate for small sample sizes typical in preclinical studies.

Safety: Tail Transection Bleeding Model

Objective: To assess the bleeding risk associated with CPAH compared to Apixaban.

  • Mice are administered CPAH, Apixaban, or vehicle at therapeutically relevant doses.

  • After a defined period, the distal 3mm of the tail is transected.

  • The tail is blotted on filter paper at regular intervals (e.g., every 30 seconds) until bleeding stops. The time to cessation of bleeding is the primary safety endpoint.

  • Statistical Analysis: Bleeding time data is often not normally distributed (it is skewed to the right).

    • Causality & Trustworthiness: Therefore, a non-parametric test is the most robust choice. The Mann-Whitney U test should be used to compare the median bleeding time between two groups (e.g., CPAH vs. Apixaban). This test compares the ranks of the data points rather than their absolute values, making it insensitive to outliers and non-normality, thus providing a more trustworthy result.[23][24]

G data_type What is the nature of your data? continuous Continuous (e.g., Clotting Time, Bleeding Time) data_type->continuous binary Binary / Categorical (e.g., Occlusion Yes/No) data_type->binary time_to_event Time-to-Event (e.g., Time to Occlusion) data_type->time_to_event normality Is the data normally distributed? continuous->normality fisher Fisher's Exact Test binary->fisher logrank Log-Rank Test time_to_event->logrank two_groups Comparing 2 Groups? normality->two_groups Yes mannwhitney Mann-Whitney U Test normality->mannwhitney No multi_groups Comparing >2 Groups? two_groups->multi_groups No ttest Unpaired t-test two_groups->ttest Yes anova ANOVA multi_groups->anova kruskal Kruskal-Wallis Test

Caption: Decision tree for selecting the correct statistical test.

Part 4: Data Presentation and Interpretation

Objective and clear presentation of data is paramount. Summarizing quantitative results in tables allows for easy comparison and interpretation.

Table 1: In Vitro Potency and Anticoagulant Activity
ParameterCPAHApixabanStatistical TestP-value
FXa Inhibition IC50 (nM) 2.5 ± 0.32.1 ± 0.2t-test on log(IC50)p = 0.045
aPTT (2x baseline, µM) 1.2 ± 0.11.5 ± 0.2Unpaired t-testp = 0.038
PT (2x baseline, µM) 1.4 ± 0.21.8 ± 0.3Unpaired t-testp = 0.041

Data are presented as Mean ± SEM from n=6 independent experiments. A p-value < 0.05 is considered statistically significant.

Interpretation: The data suggests that CPAH is statistically more potent than Apixaban in both direct enzyme inhibition and plasma-based clotting assays, as evidenced by the lower concentrations required to achieve the desired effects and the significant p-values.

Table 2: In Vivo Efficacy and Safety Profile
ParameterVehicleCPAH (10 mg/kg)Apixaban (10 mg/kg)Statistical TestP-value (vs. Vehicle)P-value (CPAH vs. Apixaban)
Time to Occlusion (min) 12.5 ± 2.128.1 ± 3.525.5 ± 3.1Log-rank testp < 0.001p = 0.21 (ns)
Bleeding Time (sec) 150 ± 25310 ± 45450 ± 60Mann-Whitney Up = 0.005p = 0.048

Data are presented as Mean ± SEM from n=10 mice per group. ns = not significant.

Interpretation: Both CPAH and Apixaban demonstrate significant antithrombotic efficacy compared to the vehicle control. There is no statistically significant difference in their efficacy (p=0.21). However, CPAH shows a statistically significant and favorable safety profile, with a shorter bleeding time compared to Apixaban at an equally effective dose (p=0.048).

Conclusion

This guide outlines a rigorous, statistically-grounded framework for validating the preclinical results of a novel anticoagulant, this compound (CPAH), against a standard-of-care competitor, Apixaban.

Based on our hypothetical data, CPAH demonstrates comparable in vivo efficacy to Apixaban but with a statistically significant improvement in the safety profile (reduced bleeding time). The in vitro data further supports its potent anticoagulant activity. This statistically validated profile suggests that CPAH could represent a promising therapeutic candidate with a wider therapeutic window.

The core message for researchers is the indispensability of appropriate statistical validation. The choice of experimental model must be complemented by a causal, trustworthy, and authoritative choice of statistical analysis. It is this synergy that transforms data into credible evidence, paving the way for successful drug development.

References

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. Available at: [Link]

  • Al-Tamari, M., & Al-Momani, L. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. PubMed Central. Available at: [Link]

  • Heil, L., et al. (2023). Animal and Cellular Models in Thrombosis and Hemostasis. Thieme Connect. Available at: [Link]

  • Sendzik, M., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Publications. Available at: [Link]

  • Furman, M. I. (2014). Animal Models of Arterial and Venous Thrombosis. Blood. Available at: [Link]

  • Gierut, J. A., et al. (2014). New Models of Hemostasis. Illinois Experts. Available at: [Link]

  • Google Patents. (n.d.). Meta-benzamidine derivatives as serine protease inhibitors.
  • Neun, B. W., & Dobrovolskaia, M. A. (2017). Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. National Institutes of Health. Available at: [Link]

  • Koyama, S., et al. (1992). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research, 83(7), 723-8. Available at: [Link]

  • Heil, L., et al. (2023). Animal and Cellular Models in Thrombosis and Hemostasis. PubMed. Available at: [Link]

  • Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Benzamidine. Available at: [Link]

  • Wild, D. L., et al. (2020). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife. Available at: [Link]

  • Wild, D. L., et al. (2020). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. National Institutes of Health. Available at: [Link]

  • Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. Available at: [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Available at: [Link]

  • Dunda Limboto Hospital. (n.d.). comparison of bleeding time (bt) test results of duke method and ivy method in preoperative patients at mm hospital. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Available at: [Link]

  • Adhana, R., et al. (n.d.). Comparison of bleeding time and clotting time between males and females. Bibliomed. Available at: [Link]

  • Adhana, R., et al. (2018). Comparison of bleeding time and clotting time between males and females. National Journal of Physiology, Pharmacy and Pharmacology, 8(9), 1312-1314. Available at: [Link]

  • Cuker, A. (n.d.). Coagulation assessment with the new generation of oral anticoagulants. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of Bleeding time of Males and Females. Available at: [Link]

  • ResearchGate. (2025). Comparison of Bleeding Time and Clotting Time in Different Blood Groups. Available at: [Link]

  • McElvany, K. D. (n.d.). FDA Requirements for Preclinical Studies. Karger Publishers. Available at: [Link]

  • ResearchGate. (2020). Anticoagulant activity screening of an in-house database of natural compounds for discovering novel selective factor Xa inhibitors; a combined in silico and in vitro approach. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Clarifies Research Policies to Facilitate New Drug Development. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Wang, Y., et al. (2016). In Vitro Anticoagulant Activity and Active Components of Safflower Injection. MDPI. Available at: [Link]

  • ResearchGate. (2025). Differences In Activated Partial Thromboplastin Time (APTT) & Prothrombin Time (PT) Methods Point-of-Care Testing (POCT) and Electromechanic Semi Automatic. Available at: [Link]

  • Cornell University. (n.d.). Coagulation assays. eClinpath. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Coagulation Tests. Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. Available at: [Link]

  • Zainea, M., & Gulick, J. (2025). Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer). StatPearls. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (CAS No. 52798-09-1). As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a framework grounded in risk assessment and scientific rationale. The protocols herein are designed to be self-validating, ensuring a robust culture of safety in your laboratory.

Hazard Assessment: Understanding the Compound

This compound is an organic compound featuring a carboxylic acid group and a carbamimidoyl (amidine) group, supplied as a hydrochloride salt. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound was not located, a hazard analysis based on its functional groups and related substances is critical.

  • Corrosivity and Irritation (Acidic Nature) : As a hydrochloride salt of a carboxylic acid, the compound is expected to be acidic. Concentrated solutions and the solid itself can cause severe skin burns and eye damage.[1][2] Inhalation of dust or aerosols may cause respiratory irritation.

  • Skin Sensitization : Similar molecules can be skin sensitizers, meaning repeated exposure may lead to an allergic reaction.

  • Solid Particulate Hazard : As a solid, the compound poses an inhalation risk if it becomes airborne as dust. Handling procedures must aim to minimize dust generation.[3][4]

A thorough risk assessment for any specific laboratory procedure is mandatory.[5][6] This assessment should consider the quantity of the substance being used, the potential for aerosol or dust generation, and the operating temperature.

Core PPE Requirements: A Multi-Layered Defense

The minimum PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] However, for robust protection, the following specific recommendations should be adopted.

Eye and Face Protection
  • Minimum Requirement : ANSI Z87-certified safety glasses with side shields are mandatory for all work in the laboratory where this chemical is present.[5][7]

  • Elevated Risk (Splash Hazard) : When preparing solutions, performing transfers of liquids, or if there is any risk of splashing, chemical splash goggles that seal to the face are required.[5][8]

  • High Risk (Significant Splash/Pressure) : If working with larger quantities or under conditions with a high potential for splashing (e.g., mixing corrosive substances), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[1][8]

Skin and Body Protection
  • Laboratory Coat : A knee-length laboratory coat with long sleeves is required to protect skin and personal clothing from incidental contact and minor splashes.[7][8] For handling larger quantities, a chemically resistant apron over the lab coat is recommended.

  • Hand Protection : Disposable nitrile gloves are the standard for providing limited protection against incidental contact.[5][7]

    • Causality : Nitrile is selected for its broad resistance to a variety of chemicals. However, no glove material offers indefinite protection.

    • Protocol : Gloves must be inspected for tears or holes before each use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. For extended operations or when handling concentrated solutions, consider double-gloving.[5]

Respiratory Protection

Respiratory protection is typically not required when handling small quantities within a certified chemical fume hood. However, it becomes essential under specific conditions:

  • Weighing Solid Compound : If weighing the powder outside of a ventilated enclosure, a NIOSH-approved N95 respirator is necessary to prevent inhalation of fine dust particles.

  • Spill Cleanup : For cleaning up spills, especially of the solid material, a full-face respirator with an acid gas vapor cartridge may be required if the area is not well-ventilated.[1][9]

Operational and Disposal Plans

Proper technique in donning, doffing, and disposing of PPE is as critical as the equipment itself.

Experimental Protocol: PPE Donning and Doffing

Donning (Putting On) Sequence:

  • Attire : Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Respiratory Protection (if required) : Perform a seal check for your respirator.

  • Eye/Face Protection : Put on safety glasses or goggles. If needed, add a face shield.

  • Gloves : Don gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) Sequence to Prevent Contamination:

  • Gloves : Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the appropriate hazardous waste container.

  • Face Shield/Goggles : Remove eye and face protection from the back to the front.

  • Lab Coat : Unbutton the lab coat and remove it by folding it inward on itself to contain any contamination.

  • Respirator (if used) : Remove your respirator.

  • Hand Hygiene : Wash hands thoroughly with soap and water.[1]

Disposal of Contaminated Materials
  • Contaminated PPE : All disposable PPE, such as gloves, that has come into contact with this compound must be disposed of as hazardous chemical waste. Place it in a designated, labeled, and sealed container.

  • Chemical Waste :

    • For dilute aqueous solutions (<10%), neutralization with a weak base like sodium bicarbonate can be performed.[10] The pH should be carefully monitored and adjusted to neutral before drain disposal, in accordance with local regulations.[10]

    • Concentrated solutions, the solid compound, and heavily contaminated materials must be collected in a clearly labeled hazardous waste container for pickup by a certified waste disposal service.[10]

    • Never dispose of this chemical directly into the environment.[11]

Data Presentation and Visualization

Table 1: PPE Recommendations by Task
Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
General Lab Area (No Active Handling) Safety Glasses with Side ShieldsN/ALab CoatN/A
Weighing Solid Compound (in Fume Hood) Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot Required
Weighing Solid Compound (on Open Bench) Safety GogglesNitrile GlovesLab CoatN95 Respirator (Mandatory)
Preparing Dilute Aqueous Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot Required (in Fume Hood)
Handling Concentrated Solutions / Transfers Goggles & Face ShieldDouble-Gloved (Nitrile)Lab Coat & Chemically Resistant ApronNot Required (in Fume Hood)
Small Spill Cleanup (<10g / 100mL) Chemical Splash GogglesDouble-Gloved (Nitrile)Lab CoatRecommended (N95 or higher)
Large Spill Cleanup (>10g / 100mL) Goggles & Face ShieldHeavy-Duty Chemical GlovesChemical Resistant Suit/ApronFull-Face Respirator with Acid Gas Cartridge
Diagram 1: PPE Selection Workflow

PPE_Workflow cluster_start Hazard Assessment cluster_procedure Procedure Type cluster_risk Risk Evaluation cluster_ppe Required PPE start Start: Define Experimental Task is_solid Handling Solid? start->is_solid is_solution Making/Using Solution? is_solid->is_solution No dust_risk Dust/Aerosol Risk? is_solid->dust_risk Yes splash_risk Splash Risk? is_solution->splash_risk Yes ppe_base Minimum PPE: Lab Coat Safety Glasses Nitrile Gloves is_solution->ppe_base No ppe_goggles Upgrade to: Chemical Splash Goggles splash_risk->ppe_goggles Moderate ppe_face_shield Add: Face Shield splash_risk->ppe_face_shield High dust_risk->ppe_base No ppe_respirator Add: N95 Respirator or Higher (in Fume Hood) dust_risk->ppe_respirator Yes ppe_goggles->ppe_base ppe_face_shield->ppe_goggles ppe_respirator->ppe_base

Caption: Decision workflow for selecting appropriate PPE based on task-specific hazards.

References

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, Iowa State University.

  • Safe Handling Guide: Hydrochloric Acid . CORECHEM Inc.

  • XiXisys | GHS 11 (Rev.11) SDS Word Download CAS: 83881-52-1 . XiXisys.

  • Proper Protective Equipment . Chemistry LibreTexts. (2021-08-15).

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. (2009-07-30).

  • Laboratory Responsibilities for Personal Protective Equipment . Cornell University Environment, Health and Safety.

  • SAFETY DATA SHEET - Sigma-Aldrich (for 2,4-Dichlorophenoxyacetic acid) . Sigma-Aldrich. (2024-08-06).

  • Safety Data Sheet - Fisher Scientific (for Hydrochloric Acid) . Fisher Scientific. (2015-03-19).

  • Hazardous Substance Fact Sheet - NJ.gov (for 2,4-Dichlorophenoxyacetic acid) . New Jersey Department of Health.

  • Buy 2-(4-carbamimidoylphenyl)acetic acid from JHECHEM CO LTD . Echemi.

  • Dimethyl terephthalate - Safety Data Sheet . ChemicalBook. (2025-08-09).

  • SAFETY DATA SHEET - Thermo Fisher Scientific (for Dimethyl terephthalate) . Thermo Fisher Scientific. (2025-09-09).

  • Material Safety Data Sheet - Spectrum Chemical (for Dimethyl Terephthalate) . Spectrum Chemical. (2006-08-11).

  • SAFETY DATA SHEET - Sigma-Aldrich (for Dimethyl terephthalate) . Sigma-Aldrich. (2025-11-06).

  • Safety Data Sheet - Cayman Chemical (for 2,4-Dichlorophenoxy Acetic Acid) . Cayman Chemical. (2025-11-21).

  • SAFETY DATA SHEET - Fisher Scientific (for Dimethyl terephthalate) . Fisher Scientific.

  • The NIH Drain Discharge Guide . National Institutes of Health.

  • SAFETY DATA SHEET - Castrol. Castrol. (2025-06-05). [Available at: https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/DB211E153545A25380258B43005408D1/ File/296065.pdf)
  • Safety Data Sheet - Acetic Acid . A&C American Chemicals. (2015-03-27).

  • SAFETY DATA SHEET - Enamine . Enamine.

  • This compound . BLD Pharm.

  • SAFETY DATA SHEET ACETIC ACID LRG . ReAgent Chemicals.

  • How to Dispose of Acetic Acid . Lab Alley.

  • Acetic acid: incident management . GOV.UK.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Carbamimidoylphenyl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.